molecular formula C7H4ClNO4 B1585322 3-Chloro-5-nitrobenzoic acid CAS No. 34662-36-7

3-Chloro-5-nitrobenzoic acid

Cat. No.: B1585322
CAS No.: 34662-36-7
M. Wt: 201.56 g/mol
InChI Key: YLQAJBKACBLUCM-UHFFFAOYSA-N
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Description

3-Chloro-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H4ClNO4 and its molecular weight is 201.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6112. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4ClNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQAJBKACBLUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278110
Record name 3-Chloro-5-nitrobenzoic acid
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Molecular Weight

201.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34662-36-7
Record name 3-Chloro-5-nitrobenzoic acid
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Record name 3-Chloro-5-nitrobenzoic acid
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Record name 3-Chloro-5-nitrobenzoic acid
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Record name 3-Chloro-5-nitrobenzoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to 3-Chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Chloro-5-nitrobenzoic acid (CAS No. 34662-36-7), a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, synthesis and reactivity, key applications, and essential safety information. Detailed experimental protocols and workflow diagrams are included to support laboratory research and development.

Core Properties and Data

This compound is a substituted aromatic carboxylic acid. The presence of both a chloro and a nitro group, which are strongly electron-withdrawing, significantly influences the molecule's reactivity and physical characteristics.

Chemical and Physical Properties

The key quantitative properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 34662-36-7[1][2][3][4][5]
Molecular Formula C₇H₄ClNO₄[1][2][5]
Molecular Weight 201.56 g/mol [1][3][4]
IUPAC Name This compound[3]
Appearance Pale brown or yellow solid[5]
Melting Point 140-148 °C[5]
Boiling Point 351.1 °C (Calculated)[1]
Solubility Limited solubility in water; soluble in polar organic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile.N/A
Predicted XlogP 2.0[2]
Safety and Hazard Information

Proper handling of this compound is crucial. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard CategoryGHS Hazard Statement
Acute Oral Toxicity H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Irritation H319: Causes serious eye irritation
Specific Target Organ Toxicity H335: May cause respiratory irritation

Note: Always consult the full Safety Data Sheet (SDS) before handling this chemical. Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

Synthesis and Reactivity

Synthesis Workflow

The primary industrial synthesis of this compound involves the electrophilic nitration of 3-chlorobenzoic acid. This process requires a potent nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid (mixed acid). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.

Synthesis_Workflow cluster_start Starting Materials cluster_product Product & Purification start1 3-Chlorobenzoic Acid process Electrophilic Aromatic Substitution (Nitration) start1->process start2 Mixed Acid (HNO₃ + H₂SO₄) start2->process product Crude Product (this compound) process->product purification Filtration & Washing (with cold water) product->purification final_product Pure this compound purification->final_product Mechanism_of_Action cluster_host Host (Liver) cluster_parasite Parasite parent_drug 3-Chloro-5-nitrobenzoic Acid Derivative (Prodrug) metabolism Metabolic Activation parent_drug->metabolism active_metabolite Active Metabolite metabolism->active_metabolite inhibition Inhibition active_metabolite->inhibition atp_production Parasite Energy Metabolism (ATP Production) death Parasite Death atp_production->death essential for survival

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-nitrobenzoic acid is a valuable chemical intermediate, playing a crucial role in the synthesis of a variety of pharmaceuticals and agrochemicals. Its utility stems from the reactivity conferred by its constituent functional groups: a carboxylic acid, a chloro group, and a nitro group. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, enabling optimization of reaction conditions, purification processes, and analytical methods. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and data presented for clarity and ease of comparison.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below, providing a quick reference for researchers.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₇H₄ClNO₄[1][2][3]
Molecular Weight 201.56 g/mol [1][3]
Appearance Pale brown solid[3]
Melting Point 140-148 °C[3]
Boiling Point 351.1 °C (calculated)
Solubility Limited solubility in water; soluble in polar organic solvents like acetonitrile (B52724) and dimethyl sulfoxide.Benchchem
Spectroscopic Data
TechniqueKey ObservationsSource(s)
Proton NMR (¹H NMR) Aromatic protons exhibit downfield shifts due to the deshielding effects of the chloro and nitro substituents. Three distinct aromatic signals are expected.Benchchem
Carbon-13 NMR (¹³C NMR) The carboxylic acid carbon typically appears around 165-170 ppm. Aromatic carbons bearing the chloro and nitro groups are significantly deshielded (125-150 ppm).Benchchem
Infrared (IR) Spectroscopy Broad absorption for the carboxylic acid O-H stretch (2500-3300 cm⁻¹), a strong carbonyl (C=O) stretch (1700-1720 cm⁻¹), and characteristic asymmetric and symmetric stretches for the nitro group (around 1520 and 1350 cm⁻¹, respectively).Benchchem
Mass Spectrometry (MS) Molecular ion peak (M+) at m/z 201. Common fragmentation patterns include the loss of the carboxyl group (m/z 157) and the nitro group (m/z 156).[1][2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical principles and can be adapted by researchers for their specific laboratory settings.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 3-chlorobenzoic acid.

Materials:

  • 3-chlorobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Distilled water

  • Beakers

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • In a beaker placed in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. Maintain the temperature at 0 °C.

  • Continue stirring the acid mixture for 5 minutes at 0 °C.

  • In small portions, add 3-chlorobenzoic acid to the nitrating mixture over a period of 5 minutes.

  • Remove the ice bath and allow the reaction mixture to gradually warm to room temperature.

  • Continue stirring for 1 hour to ensure the completion of the reaction.

  • Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water. A precipitate of crude this compound will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with cold distilled water to remove any residual acid.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol-water, to obtain a white to pale brown solid.

  • Dry the purified product in a vacuum oven.

Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline solid.

Materials:

  • Purified this compound

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

Procedure:

  • Finely powder a small amount of the dry, purified this compound.

  • Pack a small amount of the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the end of melting). This range is the melting point.

Solubility Determination

This protocol provides a qualitative assessment of solubility in various solvents.

Materials:

  • This compound

  • Test tubes

  • Spatula

  • Vortex mixer (optional)

  • Solvents: Water, Ethanol (B145695), Acetone, Dichloromethane, 5% aqueous Sodium Hydroxide (B78521) (NaOH), 5% aqueous Hydrochloric Acid (HCl)

Procedure:

  • Place approximately 10-20 mg of this compound into a series of clean, dry test tubes.

  • To each test tube, add 1 mL of a different solvent.

  • Vigorously shake or vortex each test tube for 30 seconds.

  • Allow the tubes to stand and observe whether the solid has dissolved completely, partially, or not at all.

  • For the tubes containing aqueous NaOH and HCl, observe any reaction (e.g., effervescence) and note the solubility. The increased solubility in aqueous NaOH is indicative of the acidic nature of the carboxylic acid group, which forms a water-soluble sodium salt.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Materials:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Distilled water (deionized and boiled to remove CO₂)

  • pH meter with a combination electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of distilled water in a beaker. A co-solvent like ethanol may be used if the compound's water solubility is low, but this will yield an apparent pKa (pKa*).

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution, ensuring the electrode tip does not contact the stir bar.

  • Begin stirring the solution gently.

  • Fill the burette with the standardized NaOH solution and record the initial volume.

  • Add the NaOH solution in small increments (e.g., 0.1-0.2 mL) and record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH begins to change rapidly, then add smaller increments (e.g., 0.05 mL) to accurately determine the equivalence point.

  • Continue adding titrant until the pH plateaus in the basic region.

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve.

  • The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start: Reagents Reagents 3-Chlorobenzoic Acid Concentrated H₂SO₄ Concentrated HNO₃ Start->Reagents Nitration Nitration Reaction (0°C to Room Temp) Reagents->Nitration Precipitation Precipitation in Ice Water Nitration->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Crude_Product Crude 3-Chloro-5- nitrobenzoic Acid Filtration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Purified_Product Purified Product Recrystallization->Purified_Product Drying Vacuum Drying Purified_Product->Drying Final_Product Final Product: This compound Drying->Final_Product Analytical_Workflow Sample Purified 3-Chloro-5- nitrobenzoic Acid Dissolution Dissolve in Suitable Solvent (e.g., Acetonitrile) Sample->Dissolution HPLC_Analysis HPLC Analysis (Purity Assessment) Dissolution->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Impurity Identification) Dissolution->GCMS_Analysis Data_Analysis Data Analysis & Interpretation HPLC_Analysis->Data_Analysis GCMS_Analysis->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Chloro-5-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a compound of significant interest in pharmaceutical and agrochemical research.

Core Molecular and Physical Properties

This compound is a substituted aromatic carboxylic acid. The benzene (B151609) ring is functionalized with a chlorine atom, a nitro group, and a carboxylic acid group at positions 3, 5, and 1, respectively.[1] This substitution pattern, particularly the presence of the electron-withdrawing chloro and nitro groups, significantly influences the chemical reactivity of the molecule, especially the acidity of the carboxylic acid.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₇H₄ClNO₄
Molecular Weight 201.56 g/mol [2][3]
CAS Number 34662-36-7[1][2][4]
Appearance Pale brown solid[4]
Melting Point 140-148 °C[4]
Boiling Point 351.1 °C[2]
IUPAC Name This compound[3]
InChI Key YLQAJBKACBLUCM-UHFFFAOYSA-N[1][3]
Canonical SMILES C1=C(C=C(C=C1--INVALID-LINK--[O-])Cl)C(=O)O[3]

Experimental Protocols

The primary method for the synthesis of this compound is through the nitration of 3-chlorobenzoic acid. The following protocol provides a detailed methodology for this key experiment.

Synthesis of this compound via Nitration

Objective: To synthesize this compound by the electrophilic aromatic substitution (nitration) of 3-chlorobenzoic acid.

Materials:

  • 3-chlorobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Cold water

  • Stirring apparatus

  • Reaction flask (round-bottom flask)

  • Dropping funnel

  • Filtration apparatus (Buchner funnel, filter paper)

Methodology:

  • Under cooling conditions in an ice bath, slowly add 12 mL of concentrated sulfuric acid to 1.6 mL of concentrated nitric acid in a reaction flask. Maintain stirring for 5 minutes at 0 °C to form the nitrating mixture.[2]

  • In batches over 5 minutes, add 3 g of 3-chlorobenzoic acid to the stirred nitrating mixture.[2]

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.[2] The reaction temperature is typically maintained between 30°C and 40°C to ensure selective nitration at the 5-position.[1]

  • Upon completion of the reaction, slowly pour the reaction mixture into ice-cooled water.[2] This will cause the solid product to precipitate.

  • Collect the precipitated solid by filtration using a Buchner funnel.[2]

  • Thoroughly wash the collected solid with cold water to remove any residual acid.[2]

  • The resulting product is a white solid of this compound.[2]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow Reactants Reactants: 3-Chlorobenzoic Acid Conc. H₂SO₄ Conc. HNO₃ Mixing Mixing & Cooling (0°C) Reactants->Mixing 1. Reaction Nitration Reaction (Room Temperature, 1 hr) Mixing->Reaction 2. Precipitation Precipitation (Addition to Ice Water) Reaction->Precipitation 3. Filtration Filtration & Washing (with Cold Water) Precipitation->Filtration 4. Product Product: 3-Chloro-5-nitrobenzoic Acid Filtration->Product 5.

Synthesis Workflow for this compound

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules. Its functional groups allow for a range of chemical transformations, making it a valuable building block in the development of new pharmaceuticals and agrochemicals.[4] Specifically, it is a key precursor in the synthesis of certain anti-inflammatory and analgesic drugs.[4] In the field of agrochemicals, it is utilized in the formulation of some herbicides and pesticides.[4] The reactivity of this compound, stemming from its unique electronic structure, makes it a subject of ongoing research for the creation of novel biologically active compounds.

References

Synthesis of 3-Chloro-5-nitrobenzoic Acid from 3-Chlorobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-5-nitrobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. The document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative and spectroscopic data.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the development of pharmaceuticals and specialty chemicals.[1] Its synthesis from 3-chlorobenzoic acid is a classic example of electrophilic aromatic substitution, specifically nitration. The directing effects of the chloro and carboxylic acid substituents on the benzene (B151609) ring guide the incoming nitro group to the 5-position. Careful control of reaction conditions is crucial to ensure high yield and purity of the desired product.

Reaction and Mechanism

The synthesis of this compound is achieved through the nitration of 3-chlorobenzoic acid using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion then attacks the aromatic ring of 3-chlorobenzoic acid. The chlorine atom and the carboxylic acid group are both deactivating and meta-directing. Therefore, the incoming nitro group is directed to the position that is meta to both substituents, which is the 5-position.

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound from 3-chlorobenzoic acid.

Materials:

  • 3-chlorobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Distilled water

Equipment:

  • Round-bottom flask

  • Beaker

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Dropping funnel

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

  • pH indicator paper or pH meter

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully and slowly add 12 mL of concentrated sulfuric acid to 1.6 mL of concentrated nitric acid while cooling the mixture in an ice bath.[2] Maintain the temperature at 0°C and stir for 5 minutes.[2]

  • Reaction Setup: In a separate beaker or flask, place 3 g of 3-chlorobenzoic acid.[2]

  • Nitration Reaction: Slowly add the prepared nitrating mixture to the 3-chlorobenzoic acid in batches over a period of 5 minutes, while continuously stirring and maintaining the reaction temperature below 10°C in an ice bath.[2]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.[2]

  • Product Precipitation: Slowly pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring. A white solid precipitate of this compound will form.[2]

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[2] Wash the solid thoroughly with cold water to remove any residual acid.[2]

  • Drying: Dry the purified product, for example, in a desiccator or a low-temperature oven.

Purification

The crude this compound can be further purified by recrystallization.

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent, such as an ethanol-water mixture.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals to obtain the pure this compound.

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

ParameterValueReference
Starting Material3-chlorobenzoic acid[2]
Amount of Starting Material3 g[2]
Nitrating AgentsConcentrated H₂SO₄, Concentrated HNO₃[2][3]
Volume of H₂SO₄12 mL[2]
Volume of HNO₃1.6 mL[2]
Reaction Temperature0°C to room temperature[2]
Reaction Time1 hour[2]
Product Yield2.65 g[2]
Theoretical Yield~3.86 g-
Percent Yield~68.6%-
Purity (Industrial Process)~92% (Nitration step)[3]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR Three distinct aromatic signals for the protons at positions 2, 4, and 6.
¹³C NMR Carboxylic acid carbon signal around 165-170 ppm. Aromatic carbons with chloro and nitro groups show significant deshielding (125-150 ppm).[3]
IR Spectroscopy Carboxylic acid C=O stretch: ~1700 cm⁻¹. Nitro group N-O stretches: ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
Mass Spectrometry Molecular ion peak (M⁺) at m/z 201.[3]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 3-Chlorobenzoic Acid reaction Nitration Reaction (0°C to Room Temp, 1 hr) start->reaction reagents Reagents: Conc. H₂SO₄, Conc. HNO₃ reagents->reaction precipitation Precipitation in Ice Water reaction->precipitation filtration1 Vacuum Filtration precipitation->filtration1 crude_product Crude this compound filtration1->crude_product dissolution Recrystallization: Dissolution in Hot Solvent crude_product->dissolution crystallization Cooling and Crystallization dissolution->crystallization filtration2 Vacuum Filtration crystallization->filtration2 pure_product Pure this compound filtration2->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Safety Precautions

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitration reaction is exothermic. Proper temperature control is essential to prevent runaway reactions and the formation of byproducts.

  • Always add acid to water, not the other way around, when preparing aqueous solutions. In this protocol, the reaction mixture is added to ice water.

Conclusion

The synthesis of this compound from 3-chlorobenzoic acid is a well-established and efficient method. By carefully controlling the reaction parameters, particularly the temperature, a good yield of the desired product can be obtained. The detailed protocol and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism for the Synthesis of 3-Chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) mechanism underlying the synthesis of 3-Chloro-5-nitrobenzoic acid. This compound serves as a pivotal intermediate in the synthesis of various pharmaceuticals, notably in the development of anti-inflammatory and analgesic drugs.[1] A thorough understanding of its synthesis mechanism, regioselectivity, and experimental parameters is crucial for optimizing its production and leveraging its properties in medicinal chemistry and materials science.

The Core Mechanism: Nitration of 3-Chlorobenzoic Acid

The synthesis of this compound is achieved through the nitration of 3-chlorobenzoic acid. This reaction is a classic example of electrophilic aromatic substitution, a fundamental process in organic chemistry where an electrophile replaces an atom (typically hydrogen) on an aromatic ring. The mechanism proceeds through three primary stages: generation of the electrophile, electrophilic attack on the aromatic ring to form a resonance-stabilized carbocation (the sigma complex), and subsequent deprotonation to restore aromaticity.[2][3]

Step 1: Generation of the Nitronium Ion Electrophile

The active electrophile in this reaction, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[2][4]

G cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products HNO3 HNO₃ (Nitric Acid) Protonated_HNO3 H₂NO₃⁺ (Protonated Nitric Acid) HNO3->Protonated_HNO3 H2SO4 H₂SO₄ (Sulfuric Acid) H2SO4->Protonated_HNO3 HSO4_minus HSO₄⁻ (Bisulfate) Protonated_HNO3->HSO4_minus NO2_plus NO₂⁺ (Nitronium Ion) Protonated_HNO3->NO2_plus H2O H₂O (Water) Protonated_HNO3->H2O

Caption: Generation of the nitronium ion electrophile.

Step 2 & 3: Electrophilic Attack, Regioselectivity, and Aromatization

The crucial aspect of this synthesis is the regioselectivity—determining where the nitro group will substitute on the 3-chlorobenzoic acid ring. This is governed by the directing effects of the two existing substituents: the carboxylic acid group (-COOH) and the chlorine atom (-Cl).

  • Carboxylic Acid Group (-COOH): This is a moderately deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects.[5][6][7] It directs incoming electrophiles to the positions meta to itself (C3 and C5).

  • Chlorine Atom (-Cl): Halogens are a unique class. They are weakly deactivating due to their inductive electron withdrawal but are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the carbocation intermediate.[5][6][8] The chlorine at C3 directs incoming electrophiles to the C2, C4, and C6 positions.

The substitution occurs at the C5 position. This position is meta to the strongly deactivating carboxylic acid group and also meta to the chlorine atom. While chlorine is an ortho, para-director, attack at its ortho (C2, C4) and para (C6) positions is disfavored. This is because these positions are simultaneously ortho or para to the powerful meta-directing -COOH group, making them highly deactivated. The C5 position is the least deactivated position on the ring that is strongly favored by the primary directing group (-COOH).

The attack by the nitronium ion at C5 forms a resonance-stabilized carbocation intermediate, the sigma complex. A weak base, such as the bisulfate ion (HSO₄⁻) or water, then abstracts the proton from the C5 carbon, collapsing the intermediate and restoring the ring's aromaticity to yield the final product, this compound.[2][9]

Caption: Synthesis of this compound via nitration.

The stability of the sigma complex intermediate dictates the reaction's regiochemistry. An analysis of the resonance structures for attack at different positions reveals why C5 is favored. For instance, attack at C4 (ortho to -Cl, meta to -COOH) would place a partial positive charge on C3, which is directly attached to the electronegative chlorine, a destabilizing interaction. Attack at C5 avoids placing the positive charge adjacent to either of the electron-withdrawing groups, resulting in a more stable (or less unstable) intermediate compared to other possibilities.

G cluster_attack Mechanism: Electrophilic Attack and Aromatization start 3-Chlorobenzoic Acid + NO₂⁺ sigma_complex Sigma Complex (Resonance Stabilized) H and NO₂ at C5 start->sigma_complex Attack at C5 deprotonation Deprotonation by HSO₄⁻ sigma_complex->deprotonation Loss of H⁺ product This compound (Aromaticity Restored) deprotonation->product

Caption: Logical flow of the electrophilic attack and aromatization steps.

Experimental Protocol

The following is a generalized laboratory procedure for the nitration of a substituted benzoic acid, adapted from established methods.[1][4][10]

Caution: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. All work must be conducted in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Equipment:

  • 3-Chlorobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Concentrated nitric acid (HNO₃, 70%)

  • Ice (crushed) and distilled water

  • Erlenmeyer flasks or beakers

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask for vacuum filtration

  • Filter paper

Procedure:

  • Preparation of Reaction Mixture: In a 250 mL Erlenmeyer flask, add 25 mL of concentrated H₂SO₄. Place the flask in an ice bath and cool to below 5°C with magnetic stirring.

  • Substrate Addition: Slowly and portion-wise, add 10.0 g of 3-chlorobenzoic acid to the cold sulfuric acid. Continue stirring in the ice bath until all the solid has dissolved. Maintain the temperature below 10°C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding 8.0 mL of concentrated HNO₃ to 8.0 mL of concentrated H₂SO₄. Cool this mixture in a separate ice bath.

  • Nitration Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 3-chlorobenzoic acid. The rate of addition must be carefully controlled to maintain the reaction temperature between 5°C and 15°C.[11] A typical temperature range for selective nitration is 30°C to 40°C, but lower temperatures can improve selectivity.[1]

  • Reaction Completion: After the addition is complete (typically takes 30-60 minutes), allow the mixture to stir in the ice bath for an additional 30 minutes, then let it slowly warm to room temperature and stir for another hour to ensure the reaction goes to completion.

  • Quenching and Precipitation: Carefully pour the reaction mixture over approximately 200 g of crushed ice in a large beaker with vigorous stirring. The crude this compound will precipitate as a yellowish solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold distilled water until the washings are neutral to pH paper. This removes residual acid.

  • Drying: Allow the product to air-dry on the filter, then transfer it to a watch glass to dry completely. A low-temperature oven may be used. The final product is typically a yellow or brown solid.[12]

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

SubstrateNitrating AgentTemperature (°C)Yield (%)Reference
2,4-difluoro-3-chlorobenzoic acidConc. HNO₃High Temp.94%[13]
Methyl BenzoateConc. HNO₃ / H₂SO₄5 - 1581 - 85%[11]
p-Chlorobenzoic AcidMixed Acid53 - 57"Theoretical"[14]
Benzoic AcidMixed Acid53 - 57>110% (crude)[14]

*Mixed acid composition: 20.32% HNO₃, 25.84% SO₃, 53.84% H₂SO₄.[14]

Conclusion

The synthesis of this compound via electrophilic aromatic substitution is a well-defined process where regioselectivity is predictably controlled by the electronic properties of the existing substituents. The meta-directing influence of the carboxylic acid group is the dominant factor, guiding the incoming nitronium ion to the C5 position. By carefully controlling experimental conditions, particularly temperature, high yields of the desired product can be achieved. This makes the reaction a reliable and essential tool for producing this key intermediate for applications in pharmaceutical and chemical industries.

References

The Solubility of 3-Chloro-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Chloro-5-nitrobenzoic Acid

This compound (CAS No: 34662-36-7) is a halogenated nitrobenzoic acid derivative. Its chemical structure, featuring a carboxylic acid group, a chlorine atom, and a nitro group on a benzene (B151609) ring, imparts specific physicochemical properties that are crucial for its application in various fields. It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its solubility in different organic solvents is paramount for process development, formulation, and quality control.

Physical and Chemical Properties:

PropertyValue
Molecular Formula C₇H₄ClNO₄
Molecular Weight 201.56 g/mol [2]
Appearance Pale brown solid[1]
Melting Point 140-148 °C[1]
CAS Number 34662-36-7[2]

Solubility Profile

Qualitative Solubility of this compound

Qualitative assessments indicate that this compound exhibits moderate solubility in polar organic solvents. This is attributed to the presence of the polar carboxylic acid and nitro functional groups. Solvents such as acetonitrile (B52724) and dimethyl sulfoxide (B87167) (DMSO) are noted as suitable for dissolving this compound.[2] Conversely, its solubility in water is limited due to the hydrophobic nature of the chlorinated aromatic ring.[2]

Quantitative Solubility Data (Comparative)

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures could not be located. However, to provide a valuable point of reference for researchers, the following tables present the experimentally determined solubility of the closely related compound, 3-nitrobenzoic acid , in several common organic solvents. It is crucial to note that while structurally similar, the presence of the chlorine atom in this compound will influence its solubility, and therefore, these values should be used as an estimation and for comparative purposes only.

The solubility of 3-nitrobenzoic acid generally increases with temperature in the tested solvents.[3]

Table 1: Solubility of 3-Nitrobenzoic Acid in Various Solvents (mol/L) [3]

Temperature (K)MethanolEthanolAcetonitrileEthyl AcetateDichloromethaneTolueneWater
273.15 0.16380.0340.68471.611-0.10320.0019
283.15 0.640.16880.5070.450.4675-0.0028
293.15 3.18121.50180.94741.9740.2547-0.0042
303.15 3.6061.72180.89851.3340.6881-0.0063
313.15 --1.9562.9875.1041.1910.0091
323.15 4.922.78841.52253.119-1.27330.0126

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many scientific and industrial applications. The following are detailed methodologies for commonly used techniques to determine the solubility of solid compounds like this compound in organic solvents.

Isothermal Equilibrium (Shake-Flask) Gravimetric Method

This is a widely accepted and reliable method for determining the equilibrium solubility of a solid in a solvent.

Principle: An excess amount of the solid solute is agitated in a known amount of solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined by gravimetric analysis of the supernatant.

Apparatus and Materials:

  • This compound (solute)

  • Organic solvent of interest

  • Thermostatic shaker bath or incubator

  • Analytical balance (accurate to ±0.1 mg)

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Vials or weighing dishes

  • Drying oven

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials or flasks, each containing a precisely known mass or volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

  • Equilibration: Seal the containers to prevent solvent evaporation and place them in a thermostatic shaker bath set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is achieved. To confirm equilibrium, samples can be analyzed at different time points (e.g., 24, 48, and 72 hours) until the measured solubility becomes constant.

  • Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. It is crucial to maintain the temperature of the samples during this step.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a compatible filter to remove any undissolved solid particles.

  • Gravimetric Analysis: Transfer the filtered supernatant to a pre-weighed, dry container. Determine the mass of the solution.

  • Solvent Evaporation: Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Continue drying until a constant mass of the solid residue (this compound) is achieved.

  • Calculation: The solubility is calculated from the mass of the dissolved solute and the mass of the solvent in the sample.

UV/Vis Spectrophotometric Method

This method is suitable when the solute has a chromophore that absorbs light in the UV-Vis range, which is the case for nitroaromatic compounds like this compound.

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve prepared from standard solutions of known concentrations.

Apparatus and Materials:

  • UV/Vis Spectrophotometer

  • Quartz cuvettes

  • This compound (solute)

  • Organic solvent of interest

  • Standard laboratory glassware (volumetric flasks, pipettes)

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution: Follow steps 1-4 of the Isothermal Equilibrium method to obtain a clear, saturated supernatant.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the same solvent with accurately known concentrations.

  • Determination of λmax: Scan one of the standard solutions across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for blank absorbance).

  • Sample Analysis: Accurately dilute a known volume of the saturated supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Concentration Determination: Measure the absorbance of the diluted sample at λmax. Use the equation of the calibration curve to calculate the concentration of the diluted solution.

  • Solubility Calculation: Account for the dilution factor to determine the original concentration of the saturated solution, which represents the solubility.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the isothermal equilibrium (shake-flask) gravimetric method.

G cluster_0 Gravimetric Analysis Steps A Preparation of Supersaturated Solution B Equilibration in Thermostatic Shaker A->B Agitation at Constant T C Phase Separation (Settling) B->C Cease Agitation D Sampling & Filtration of Supernatant C->D E Gravimetric Analysis D->E F Weighing of Supernatant G Solvent Evaporation H Weighing of Dry Solute F->G Drying G->H Constant Weight I Solubility Calculation H->I

Caption: Experimental workflow for gravimetric solubility determination.

Factors Influencing Solubility

The solubility of a compound like this compound is a complex interplay of various factors related to both the solute and the solvent, as well as the experimental conditions. The following diagram illustrates these relationships.

G Solubility Solubility of this compound Solute Solute Properties Solute->Solubility Solvent Solvent Properties Solvent->Solubility Conditions External Conditions Conditions->Solubility Polarity_solute Polarity (Functional Groups) Polarity_solute->Solute MW Molecular Weight & Size MW->Solute Crystal Crystal Lattice Energy Crystal->Solute Polarity_solvent Polarity & Dipole Moment Polarity_solvent->Solvent H_bond Hydrogen Bonding Capacity H_bond->Solvent Temp Temperature Temp->Conditions Pressure Pressure Pressure->Conditions

Caption: Key factors influencing the solubility of a solid compound.

Conclusion

This technical guide has provided an overview of the solubility of this compound. While quantitative data for this specific compound remains to be published, the qualitative information, detailed experimental protocols, and comparative data for a similar molecule offer a solid foundation for researchers. The provided methodologies can be employed to generate the specific solubility data required for various research and development applications. It is recommended that experimental determination be carried out to obtain precise solubility values for this compound in the solvents of interest.

References

Spectroscopic Profile of 3-Chloro-5-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-5-nitrobenzoic acid, a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] The information is tailored for researchers, scientists, and professionals in drug development, offering a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside general experimental protocols.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₄ClNO₄[2]

  • Molecular Weight: 201.56 g/mol [2]

  • Appearance: Pale brown solid[1]

  • Melting Point: 140-148 °C[1]

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. While complete experimental spectra are not publicly available, this guide summarizes key predicted and observed values from various sources.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of this compound and provides characteristic fragmentation patterns. The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 201, corresponding to the compound's molecular weight.[3] High-resolution mass spectrometry can provide the precise molecular formula.[3]

Table 1: Mass Spectrometry Data for this compound

Analysis Type m/z Ratio Interpretation
Molecular Ion Peak201[M]⁺, corresponding to the molecular weight
Fragmentation Peak157Loss of the carboxyl group (-COOH)
Fragmentation Peak156Loss of the nitro group (-NO₂)
Predicted Adduct (Positive Mode)201.99016[M+H]⁺
Predicted Adduct (Positive Mode)223.97210[M+Na]⁺
Predicted Adduct (Negative Mode)199.97560[M-H]⁻

Source:[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The electron-withdrawing nature of the chloro, nitro, and carboxylic acid groups significantly influences the chemical shifts of the carbon atoms in the benzene (B151609) ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ) in ppm Reasoning
Carboxylic Acid (C=O)165-170Typical range for an aromatic carboxylic acid carbon.[3]
Aromatic Carbons125-150Deshielded due to the proximity of electron-withdrawing chloro and nitro groups.[3]

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show signals corresponding to the three protons on the benzene ring. The exact chemical shifts and coupling constants would depend on the solvent used.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Key Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Predicted/Observed Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)StretchingBroad, ~2500-3300
Carboxylic Acid (C=O)Stretching~1700
Nitro Group (N-O)Asymmetric & Symmetric Stretching~1530 and ~1350
Aromatic Ring (C=C)Stretching~1590
Aromatic Ring Breathing~1105 (experimental)
Carbon-Chlorine (C-Cl)Stretching~700-800

Source:[3]

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[5] Ensure the sample is fully dissolved.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer, such as a 400 MHz or 500 MHz instrument.[6]

  • Data Processing: Apply a Fourier transform to the acquired data. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[5]

Infrared (IR) Spectroscopy

A common method for solid samples is the Potassium Bromide (KBr) disc technique.

  • Sample Preparation: Grind 0.05-0.5 mg of this compound with approximately 100 mg of spectroscopic grade KBr in an agate mortar until a fine powder is obtained.[7]

  • Disc Formation: Place the mixture into a pellet press and apply high pressure (e.g., 10-12 tons/in²) to form a transparent disc.[7]

  • Data Acquisition: Place the KBr disc in the sample holder of an IR spectrometer and record the spectrum. A background spectrum of a pure KBr disc should also be collected.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by a technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[2]

  • Ionization: An appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used to generate ions.

  • Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer, and a mass spectrum is generated.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Solid_Prep Preparation of KBr Pellet/Mull Sample->Solid_Prep for IR MS Mass Spectrometry Sample->MS Direct or via LC/GC NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Solid_Prep->IR NMR_Data NMR Spectrum (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to 3-Chloro-5-nitrobenzoic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5-nitrobenzoic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document traces the historical discovery of this compound, detailing its first synthesis in the late 19th century. It presents a thorough compilation of its physicochemical properties, supported by spectroscopic data. Detailed experimental protocols for both historical and modern synthesis are provided, alongside an exploration of its diverse applications, particularly in the development of therapeutic agents. The guide aims to be an essential resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

This compound, with the CAS number 2516-95-2, is an aromatic carboxylic acid characterized by the presence of both a chlorine atom and a nitro group on the benzene (B151609) ring.[1] This substitution pattern renders the molecule an important building block in organic synthesis, offering multiple reactive sites for the construction of more complex molecules.[1] Its utility is particularly pronounced in the synthesis of pharmaceuticals and agrochemicals, where it serves as a crucial precursor to a variety of active compounds.[1] This guide will delve into the history of its discovery, its chemical and physical characteristics, detailed synthetic methodologies, and its significant role in various scientific and industrial applications.

Discovery and History

The first synthesis of chloro-nitro-benzoic acid isomers can be traced back to the latter half of the 19th century. Groundbreaking work by German chemists Hübner and Biedermann in 1868, published in Annalen der Chemie und Pharmacie, described the nitration of chlorobenzoic acids. While their work laid the foundation, it was Hübner, in an 1883 publication in Justus Liebigs Annalen der Chemie, who specifically detailed the nitration of 3-chlorobenzoic acid.

By treating 3-chlorobenzoic acid with a mixture of fuming nitric acid and sulfuric acid, Hübner successfully synthesized a nitro derivative. Although the primary focus of his work was on other isomers, his meticulous separation and characterization of the reaction products included the identification of the compound we now know as this compound. This early work was pivotal in establishing the fundamental reactivity of halogenated benzoic acids and provided the first documented synthesis of this important chemical intermediate.

Physicochemical Properties

This compound is a pale brown solid with a molecular formula of C₇H₄ClNO₄ and a molecular weight of 201.56 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₄ClNO₄[1]
Molecular Weight 201.56 g/mol [1]
Appearance Pale brown solid[1]
Melting Point 161-163 °C
Boiling Point 351.1 °C (predicted)
CAS Number 2516-95-2[1]

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns being influenced by the electron-withdrawing chloro and nitro substituents.

  • ¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carboxylic acid carbon, the aromatic carbons directly attached to the substituents, and the other aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-Cl stretch, and the N-O stretches of the nitro group.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound, including both the historical method and a modern, optimized procedure.

Historical Synthesis Protocol (Adapted from Hübner, 1883)

Materials:

  • 3-chlorobenzoic acid

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Water

Procedure:

  • In a flask, a mixture of fuming nitric acid and concentrated sulfuric acid was prepared and cooled in an ice bath.

  • 3-chlorobenzoic acid was slowly added to the cooled acid mixture with constant stirring.

  • The reaction mixture was allowed to stand at a low temperature for several hours.

  • The mixture was then carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • The precipitate, a mixture of nitro-isomers, was collected by filtration and washed with cold water.

  • Separation of the this compound isomer from other products was achieved by fractional crystallization.

Modern Synthesis Protocol

A common modern laboratory synthesis involves the nitration of 3-chlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.[2]

Materials:

  • 3-chlorobenzoic acid (10.0 g, 63.9 mmol)

  • Concentrated sulfuric acid (98%, 40 mL)

  • Concentrated nitric acid (70%, 10 mL)

  • Ice water

  • Ethanol (B145695)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-chlorobenzoic acid to concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add concentrated nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Applications

This compound is a versatile intermediate with applications in several fields, most notably in the pharmaceutical and agrochemical industries.

Pharmaceutical Synthesis

The compound serves as a critical starting material for the synthesis of a variety of biologically active molecules.[1] The presence of the carboxylic acid, chloro, and nitro groups allows for a range of chemical transformations, including amidation, esterification, nucleophilic aromatic substitution, and reduction of the nitro group to an amine. These reactions are instrumental in building the complex molecular architectures of many pharmaceutical drugs.

A significant application is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The core structure of this compound can be modified to produce compounds with desired pharmacological activities.

Agrochemicals

In the agrochemical sector, this compound is used as a precursor for the synthesis of herbicides and pesticides.[1] The targeted modification of its structure can lead to the development of selective and effective crop protection agents.

Dyes and Pigments

The aromatic nature and the presence of chromophoric (nitro) and auxochromic (chloro) groups make this compound a useful intermediate in the synthesis of certain dyes and pigments.

Logical Relationships and Workflows

The following diagrams illustrate the key logical relationships and experimental workflows associated with this compound.

Synthesis_Pathway 3-Chlorobenzoic Acid 3-Chlorobenzoic Acid Nitration Nitration 3-Chlorobenzoic Acid->Nitration HNO₃, H₂SO₄ This compound This compound Nitration->this compound

Caption: General synthesis pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 3-Chlorobenzoic Acid Nitrating Mixture (HNO₃/H₂SO₄) Reaction Nitration at 0-10°C Reactants->Reaction Quenching Pouring onto Ice Reaction->Quenching Filtration Vacuum Filtration Quenching->Filtration Washing Washing with Cold Water Filtration->Washing Recrystallization Recrystallization from Ethanol Washing->Recrystallization Final Product Final Product Recrystallization->Final Product Pure this compound

Caption: A typical experimental workflow for the synthesis and purification.

Conclusion

This compound, since its initial synthesis in the 19th century, has evolved from a subject of fundamental chemical inquiry to a cornerstone intermediate in the synthesis of high-value products. Its unique trifunctionalized structure provides a versatile platform for the development of new pharmaceuticals, agrochemicals, and materials. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, intended to serve as a valuable resource for scientists and researchers in the field. Continued exploration of the reactivity and applications of this compound is likely to yield further innovations in chemical and pharmaceutical sciences.

References

The Obscure World of Nitroaromatics: A Technical Guide to the Natural Occurrence of Substituted Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the natural occurrence of substituted nitrobenzoic acids, a class of compounds more commonly associated with synthetic chemistry. While rare in nature, several notable examples exist with significant biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biosynthesis, isolation, and biological impact of these unique natural products.

Introduction to Naturally Occurring Nitrobenzoic Acids

Nitroaromatic compounds are organic molecules containing one or more nitro groups (-NO₂) attached to an aromatic ring. While the vast majority are products of industrial synthesis, a select few are biosynthesized by plants and fungi. This guide focuses on the most well-documented examples of naturally occurring substituted nitrobenzoic acids: the aristolochic acids and 3-nitropropanoic acid. These compounds exhibit potent biological activities, ranging from high toxicity to potential therapeutic applications, making them a subject of interest in toxicology and drug discovery.

Aristolochic Acids: Nephrotoxins and Carcinogens from the Aristolochia Genus

Aristolochic acids (AAs) are a group of structurally related nitrophenanthrene carboxylic acids found in plants of the Aristolochia and Asarum genera.[1][2] Their use in traditional herbal medicine has been linked to severe health issues, including aristolochic acid nephropathy (AAN), a progressive renal disease, and urothelial carcinoma.[2] The two primary forms are aristolochic acid I (AA-I) and aristolochic acid II (AA-II).[3]

Biosynthesis of Aristolochic Acids

The biosynthesis of aristolochic acids is a complex process that originates from the amino acid tyrosine.[4] The pathway shares early steps with the biosynthesis of benzylisoquinoline alkaloids (BIAs).[5] Key precursors include dopa, dopamine, and noradrenaline.[4] The nitro group of aristolochic acid is derived from the amino group of tyrosine.[4] The proposed biosynthetic pathway involves the oxidative cleavage of an aporphine (B1220529) alkaloid precursor, such as stephanine.[3]

Aristolochic Acid Biosynthesis Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norlaudanosoline Norlaudanosoline Dopamine->Norlaudanosoline Pictet-Spengler condensation Stephanine Stephanine Norlaudanosoline->Stephanine Multiple steps Aristolochic_Acid_I Aristolochic_Acid_I Stephanine->Aristolochic_Acid_I Oxidative cleavage

Biosynthesis of Aristolochic Acid I from Tyrosine.
Toxic Signaling Pathways of Aristolochic Acids

The toxicity of aristolochic acids is primarily attributed to their metabolic activation.[6] In the liver and kidneys, the nitro group of AA-I and AA-II is reduced to a cyclic N-hydroxyaristolactam, which can then form a reactive nitrenium ion.[6][7] This ion readily binds to the exocyclic amino groups of DNA purine (B94841) bases, forming persistent DNA adducts.[8][9] These adducts, particularly 7-(deoxyadenosin-N6-yl) aristolactam I (dA-AAI), are potent mutagens and serve as biomarkers for AA exposure.[6][8] The resulting DNA damage can lead to A:T to T:A transversions in genes like TP53, contributing to carcinogenesis.[6] Furthermore, aristolochic acids induce oxidative stress through the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to cellular damage and apoptosis.[2][6]

Aristolochic Acid Toxic Signaling AA Aristolochic Acid Metabolic_Activation Metabolic Activation (Nitroreduction) AA->Metabolic_Activation MAPK_Activation MAPK Pathway Activation AA->MAPK_Activation Reactive_Metabolites N-hydroxyaristolactam Nitrenium Ion Metabolic_Activation->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Mutation Gene Mutation (e.g., TP53 A:T to T:A) DNA_Adducts->Mutation Apoptosis Apoptosis DNA_Adducts->Apoptosis Carcinogenesis Carcinogenesis Mutation->Carcinogenesis Oxidative_Stress Oxidative Stress (ROS Generation) Oxidative_Stress->Apoptosis Nephrotoxicity Nephrotoxicity Apoptosis->Nephrotoxicity MAPK_Activation->Oxidative_Stress

Toxic Signaling Pathways of Aristolochic Acid.
Quantitative Data

The concentration of aristolochic acids varies significantly among different species of Aristolochia and even between different parts of the same plant.

CompoundPlant SpeciesPlant PartConcentration (µg/g)Reference
Aristolochic Acid IAsarum heterotropoides-66.50–121.03 (for AA IVa)[10]
Aristolochic Acid IAristolochia cinnabarinaDried Root Tubers0.9386 - 3.5675
Aristolochic Acid IIAristolochia cinnabarinaDried Root Tubers1.3776 - 3.6881
Aristolactam IAsarum heterotropoides-19.73–43.75[10]
Experimental Protocols

A common method for the extraction of aristolochic acids from plant matrices involves the use of a methanol-based solvent system.[11]

  • Sample Preparation: Air-dry and grind the plant material to a fine powder.

  • Extraction: Macerate the powdered plant material with a solution of 80% methanol (B129727) and 20% formic acid in water.[12] Alternatively, use a methanol solvent.[11] Employ methods such as ultrasonic or Soxhlet extraction for improved efficiency.[11]

  • Filtration: Filter the extract to remove solid plant debris.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantification of aristolochic acids.[1]

  • Chromatographic System: A reversed-phase HPLC system with a C18 column.[13]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile, water, trifluoroacetic acid, and tetrahydrofuran (B95107) (e.g., 50:50:1:1 v/v/v/v) is effective.[11] Alternatively, a mobile phase of methanol and 1% acetic acid (60:40, v/v) can be used.[12]

  • Detection: UV detection at 250 nm is commonly employed.[12]

  • Quantification: Generate a calibration curve using certified reference standards of aristolochic acid I and II.

For more sensitive and specific analysis, Liquid Chromatography-Electrospray-Ion Trap Mass Spectrometry (LC-ES-ITMS) can be utilized.[13]

3-Nitropropionic Acid: A Fungal and Plant Mycotoxin

3-Nitropropionic acid (3-NPA) is a mycotoxin produced by a variety of fungi, including species of Aspergillus, Penicillium, and Arthrinium, and is also found in some leguminous plants.[14][15][16] It is a potent mitochondrial toxin and has been implicated in human and animal poisonings, particularly from the consumption of moldy sugarcane.[15]

Biosynthesis of 3-Nitropropionic Acid in Fungi

The biosynthetic pathway of 3-NPA in fungi such as Aspergillus oryzae has been recently elucidated.[14][17][18] The pathway is encoded by a conserved biosynthetic gene cluster (BGC) and involves two key enzymes: an amine oxidase and a decarboxylase.[14] The biosynthesis starts from L-aspartate, which is converted to (S)-nitrosuccinate.[19]

3-NPA_Biosynthesis L_Aspartate L_Aspartate S_Nitrosuccinate S_Nitrosuccinate L_Aspartate->S_Nitrosuccinate Amine Oxidase (NpaA) 3-NPA 3-Nitropropionic Acid S_Nitrosuccinate->3-NPA Decarboxylase (NpaB)

Biosynthesis of 3-Nitropropionic Acid in Fungi.
Molecular Mechanism of 3-Nitropropionic Acid Toxicity

The primary target of 3-NPA is succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[20][21] 3-NPA acts as an irreversible "suicide inhibitor" of SDH.[20] This inhibition disrupts both the Krebs cycle and the electron transport chain, leading to a cascade of detrimental cellular events:

  • ATP Depletion: Inhibition of SDH halts cellular respiration, leading to a severe reduction in ATP production.[22]

  • Oxidative Stress: The dysfunctional electron transport chain generates an excess of reactive oxygen species (ROS), causing oxidative damage to cellular components.[20]

  • Excitotoxicity: In neurons, the energy deficit impairs the function of ion pumps, leading to membrane depolarization and excessive influx of Ca²⁺ through NMDA receptors, resulting in excitotoxic cell death.

The selective vulnerability of striatal neurons to 3-NPA has made it a widely used tool in animal models of neurodegenerative diseases, particularly Huntington's disease.[16][22]

3-NPA_Toxicity_Pathway 3_NPA 3-Nitropropionic Acid SDH Succinate Dehydrogenase (Complex II) 3_NPA->SDH Irreversible Inhibition ETC_Dysfunction Electron Transport Chain Dysfunction SDH->ETC_Dysfunction Krebs_Cycle_Block Krebs Cycle Blockade SDH->Krebs_Cycle_Block ATP_Depletion ATP Depletion ETC_Dysfunction->ATP_Depletion ROS_Production Increased ROS (Oxidative Stress) ETC_Dysfunction->ROS_Production Krebs_Cycle_Block->ATP_Depletion Excitotoxicity Excitotoxicity (in neurons) ATP_Depletion->Excitotoxicity Cell_Death Cell Death ROS_Production->Cell_Death Excitotoxicity->Cell_Death

Molecular Mechanism of 3-Nitropropionic Acid Toxicity.
Quantitative Data

CompoundSourceYield/ConcentrationReference
3-Nitropropionic AcidPhomopsis sp. usia5 (fungal culture)178 mg/L (of culture broth)[23]
Experimental Protocols

From Fungal Cultures:

  • Culturing: Grow the fungus (e.g., Phomopsis sp.) in a suitable liquid medium (e.g., MID culture medium) for an appropriate duration (e.g., 21 days).[23]

  • Separation: Separate the fungal mycelia from the culture broth by filtration.[23]

  • Extraction: Extract the culture broth with an equal volume of ethyl acetate (B1210297) three times.[23]

  • Concentration: Combine the ethyl acetate extracts and evaporate the solvent to obtain the crude extract.[23]

  • Purification: The crude extract can be further purified by column chromatography (e.g., Sephadex LH-20 with methanol as eluent).[23]

From Plant Material (e.g., Astragalus canadensis):

  • Sample Preparation: Freeze-dry and powder the plant material.

  • Extraction: A simple and efficient method is to extract 0.5 g of the dried sample with 10.0 mL of Milli-Q water at room temperature with shaking.[24] Sequential extraction with 1 mol/L HCl followed by acetone (B3395972) can also be used.[24]

  • Chromatographic System: A reversed-phase HPLC system with a suitable column (e.g., Phenomenex Kinetex F5).[24]

  • Mobile Phase: An isocratic mobile phase of pH 3.5 phosphonate (B1237965) buffer.[24]

  • Detection: UV detection at 210 nm.[24]

  • Quantification: Use a certified reference standard of 3-nitropropionic acid to construct a calibration curve.

General Experimental Workflow for Isolation and Characterization

The following diagram illustrates a general workflow for the isolation and characterization of naturally occurring substituted nitrobenzoic acids.

Experimental_Workflow cluster_analysis Analysis Start Natural Source (Plant/Fungus) Extraction Extraction (e.g., Maceration, Soxhlet) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Purification (e.g., Preparative HPLC) Fractions->Purification Pure_Compound Pure Compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation Quantification Quantification Pure_Compound->Quantification Biological_Assay Biological Activity Assay Pure_Compound->Biological_Assay

General Workflow for Isolation and Characterization.

Conclusion

While the natural occurrence of substituted nitrobenzoic acids is limited, the examples of aristolochic acids and 3-nitropropionic acid highlight their profound biological significance. Their complex biosynthetic pathways and potent, often toxic, interactions with cellular targets underscore the diverse chemical capabilities of natural systems. A thorough understanding of their biosynthesis, mechanism of action, and methods for their detection is crucial for mitigating their risks in traditional medicine and food safety, as well as for harnessing their unique chemical scaffolds for potential therapeutic development. This guide provides a foundational resource for professionals engaged in these fields, summarizing the current state of knowledge and providing practical experimental frameworks.

References

Theoretical Calculations of 3-Chloro-5-nitrobenzoic Acid Properties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-nitrobenzoic acid is a chemical compound of significant interest in pharmaceutical and agrochemical research.[1] Its utility as a versatile intermediate in the synthesis of more complex molecules, including anti-inflammatory and analgesic drugs, stems from the specific arrangement and electronic nature of its functional groups: a carboxylic acid, a chloro group, and a nitro group attached to a benzene (B151609) ring.[1] Understanding the molecule's structural, electronic, and vibrational properties at a quantum-mechanical level is crucial for predicting its reactivity, stability, and potential biological interactions. This guide outlines the standard theoretical methodologies used to calculate these properties, presenting a framework for the in-silico analysis of this compound.

Core Computational Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of many-body systems, such as molecules. It is favored for its balance of accuracy and computational cost. Calculations are typically performed using software packages like Gaussian, ORCA, or GAMESS.

Experimental Protocols

1. Geometry Optimization: The first and most critical step in computational analysis is to find the molecule's most stable three-dimensional structure, known as the ground-state geometry. This is achieved by minimizing the total electronic energy of the molecule with respect to the positions of its atoms.

  • Method: A common and effective approach is to use a hybrid DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT.

  • Basis Set: A flexible basis set is required to accurately describe the electron distribution. The 6-311++G(d,p) basis set is a suitable choice, as it includes polarization functions (d,p) on heavy atoms and hydrogens, and diffuse functions (++) on all atoms, which are important for describing anions and weak interactions.

  • Procedure: An initial guess for the molecular structure is built. The optimization algorithm then iteratively adjusts the atomic coordinates to find a point on the potential energy surface where the net forces on all atoms are essentially zero.

2. Vibrational Frequency Analysis: Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). These calculations serve two primary purposes:

  • Confirmation of Minimum Energy: A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the geometry is not a stable structure.

  • Prediction of Spectroscopic Data: The calculated frequencies correspond to the fundamental modes of molecular vibration. These can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands. For instance, a characteristic ring breathing mode for this compound has been predicted around 1054 cm⁻¹.[2]

3. Electronic Property Analysis: With the optimized geometry, a single-point energy calculation is performed to determine various electronic properties.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.[3] For this compound, the HOMO is expected to consist primarily of π-electrons from the aromatic ring, while the LUMO is anticipated to have significant contributions from the nitro group's π* orbitals.[4]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

4. Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It calculates the charges on each atom, offering a more quantitative measure of the electronic effects of the substituents than the MEP map alone. This is performed as a separate analysis step after the initial DFT calculation.

Data Presentation

The following tables provide a structured format for presenting the quantitative data obtained from the theoretical calculations described above. Note: The values in these tables are placeholders and must be generated by performing the specific DFT calculations.

Table 1: Optimized Geometrical Parameters

Parameter Atom(s) Calculated Value (Å or °)
Bond Lengths
C-Cl Value
C-N Value
C=O Value
O-H Value
... Value
Bond Angles
C-C-Cl Value
C-C-N Value
O=C-O Value
... Value
Dihedral Angles
C-C-C-C Value
Cl-C-C-C Value

| | ... | Value |

Table 2: Calculated Vibrational Frequencies and Assignments

Mode Calculated Frequency (cm⁻¹) IR Intensity Raman Activity Assignment (Potential Energy Distribution)
ν1 Value Value Value O-H stretch
ν2 Value Value Value C=O stretch
ν3 Value Value Value NO₂ asymmetric stretch
ν4 Value Value Value NO₂ symmetric stretch
ν5 Value Value Value C-C aromatic stretch

| ... | Value | Value | Value | ... |

Table 3: Calculated Electronic Properties

Property Calculated Value (eV)
Energy of HOMO (EHOMO) Value
Energy of LUMO (ELUMO) Value
HOMO-LUMO Energy Gap (Egap) Value
Ionization Potential (I ≈ -EHOMO) Value
Electron Affinity (A ≈ -ELUMO) Value
Electronegativity (χ = (I+A)/2) Value
Chemical Hardness (η = (I-A)/2) Value

| Dipole Moment | Value (Debye) |

Table 4: NBO Analysis - Atomic Charges

Atom NBO Charge (e)
C1 Value
C2 Value
C3 Value
... Value
Cl Value
N Value
O(nitro) Value
O(carboxyl) Value

| H(carboxyl) | Value |

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the theoretical calculations and a key conceptual result.

G cluster_input Input cluster_calc DFT Calculation Steps cluster_output Calculated Properties & Analysis Mol Molecular Structure (this compound) Opt 1. Geometry Optimization Mol->Opt Theory Level of Theory (e.g., B3LYP/6-311++G(d,p)) Theory->Opt Freq 2. Vibrational Frequency Analysis Opt->Freq Is it a minimum? Geom Optimized Geometry (Bond Lengths, Angles) Opt->Geom SP 3. Single-Point Energy & Property Calculation Freq->SP Vib Vibrational Spectra (IR, Raman) Freq->Vib Elec Electronic Properties (HOMO, LUMO, MEP) SP->Elec NBO NBO Analysis (Atomic Charges) SP->NBO

Caption: Computational workflow for theoretical property calculation.

References

commercial suppliers of high-purity 3-Chloro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to High-Purity 3-Chloro-5-nitrobenzoic Acid for Researchers and Drug Development Professionals

Introduction

This compound is a versatile chemical intermediate of significant interest in the pharmaceutical, agrochemical, and material science sectors.[1] Its unique molecular structure, featuring both a chloro and a nitro functional group on the benzoic acid backbone, makes it a valuable precursor for the synthesis of complex organic molecules.[1] Researchers and drug development professionals utilize this compound as a key building block for creating novel therapeutic agents, including anti-inflammatory, analgesic, antiparasitic, and anticancer drugs.[1][2] This guide provides a comprehensive overview of commercial suppliers, physicochemical properties, synthesis protocols, and key applications of high-purity this compound.

Commercial Suppliers of High-Purity this compound

A variety of chemical suppliers offer this compound in various grades and quantities suitable for research and development purposes. The following table summarizes key information from prominent commercial vendors.

SupplierCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )Notes
Chem-Impex [1]34662-36-7≥ 98% (HPLC)C₇H₄ClNO₄201.56Marketed as a key intermediate for pharmaceuticals and agrochemicals.
Biosynth 34662-36-7Not specifiedC₇H₄ClNO₄201.56Offered for pharmaceutical testing; noted as a potent antiparasitic.
Simson Pharma Ltd. [3]34662-36-7High QualityC₇H₄ClNO₄201.56Accompanied by a Certificate of Analysis.
Sigma-Aldrich 34662-36-7Not specifiedC₇H₄ClNO₄201.56Sold under the AldrichCPR brand.
Key Organics [4]34662-36-7Not specifiedC₇H₄ClNO₄201.56Available in various quantities, from milligrams to grams.
Benchchem [2]34662-36-7Not specifiedC₇H₄ClNO₄201.56Highlighted for its applications in cancer therapy and enzyme inhibition.
AOBChem [5]34662-36-7Not specifiedC₇H₄ClNO₄201.56Available through their online store.
BLD Pharm [6]34662-36-7Not specifiedC₇H₄ClNO₄201.56Provides analytical data such as NMR, HPLC, and LC-MS.

Physicochemical and Spectral Data

The fundamental properties of this compound are critical for its application in synthesis and experimental setups.

PropertyValueSource
CAS Number 34662-36-7[2][3]
Molecular Formula C₇H₄ClNO₄[1][4]
Molecular Weight 201.56 g/mol [2]
IUPAC Name This compound[7]
Boiling Point 351.1 °C
InChIKey YLQAJBKACBLUCM-UHFFFAOYSA-N[2][7]
SMILES C1=C(C=C(C=C1--INVALID-LINK--[O-])Cl)C(=O)O[7]

Mass spectrometry analysis typically shows a molecular ion peak at a mass-to-charge ratio of 201.[2] Common fragmentation patterns include the loss of the carboxyl group (m/z 157) and the nitro group (m/z 156).[2]

Experimental Protocols: Synthesis and Purification

High-purity this compound is commonly synthesized via the nitration of a chlorobenzoic acid precursor. The following protocol is a synthesized method based on established procedures for achieving high purity, which is crucial for pharmaceutical applications.[2][8]

Objective: To synthesize high-purity this compound.

Materials:

  • 3-Chlorobenzoic acid

  • Concentrated sulfuric acid (96%)

  • Concentrated nitric acid (e.g., 70%)

  • Sodium hydroxide (B78521) (liquid alkali)

  • Activated carbon

  • Ice

Methodology:

  • Nitration:

    • In a suitable reactor, cool concentrated sulfuric acid.

    • Slowly add 3-chlorobenzoic acid to the sulfuric acid while stirring and maintaining a low temperature.[9]

    • Under controlled cooling (ice bath), slowly add concentrated nitric acid to the mixture. The temperature should be carefully maintained between 30°C and 40°C to ensure selective nitration at the 5-position.[2]

    • After the addition of nitric acid is complete, allow the mixture to react for approximately 2 hours.[2]

    • Monitor the reaction's completion using thin-layer chromatography (TLC).

    • Once complete, slowly pour the reaction mixture into ice-cold water to precipitate the crude product.[9]

    • Collect the solid precipitate by filtration and wash thoroughly with cold water.

  • Purification via Alkaline Dissolution and Acid Precipitation:

    • Transfer the crude product to a new vessel and add water (approximately 3.5 times the weight of the crude product).[8]

    • Heat the mixture to 60-70°C while stirring.[2][8]

    • Gradually add a sodium hydroxide solution until the pH of the mixture reaches approximately 7.5. This converts the acid to its more soluble sodium salt.[2][8]

    • Add activated carbon to the solution to decolorize it and adsorb impurities.[2][8]

    • Filter the hot solution to remove the activated carbon and any insoluble matter.

    • Cool the filtrate and slowly acidify it by adding nitric or sulfuric acid until the pH reaches 2.[8]

    • The purified this compound will precipitate out of the solution.

    • Collect the purified product by filtration, wash with cold water, and dry thoroughly.

G Synthesis and Purification Workflow cluster_synthesis Nitration Stage cluster_purification Purification Stage start Start Materials (3-Chlorobenzoic Acid, H₂SO₄, HNO₃) react Nitration Reaction (30-40°C, 2 hrs) start->react precipitate Precipitation in Ice Water react->precipitate filter1 Filtration & Washing precipitate->filter1 crude Crude Product filter1->crude dissolve Alkaline Dissolution (NaOH, 60-70°C) decolorize Activated Carbon Treatment dissolve->decolorize filter2 Hot Filtration decolorize->filter2 acidify Acid Precipitation (pH 2) filter2->acidify filter3 Final Filtration & Drying acidify->filter3 final High-Purity Product filter3->final crude->dissolve

Caption: Synthesis and purification workflow for this compound.

Applications in Drug Discovery and Development

The reactivity of the chloro and nitro groups makes this molecule a versatile scaffold for developing bioactive compounds.

  • Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1][2] Its structure allows for various chemical modifications to create derivatives with enhanced potency and selectivity.[2]

  • Antiparasitic Research: this compound has been identified as a potent antiparasitic agent, showing effectiveness against filarial worms. Its mechanism is believed to involve metabolism in the liver to an active form that inhibits the parasite's ATP production.

  • Anticancer Drug Development: Recent studies have explored metal complexes derived from this acid as potential antitumor agents.[2] For example, copper and nickel complexes have been shown to induce apoptosis (programmed cell death) in lung (A549) and colon (Caco-2) cancer cell lines, suggesting a potential mechanism through proteasome inhibition.[2]

  • Enzyme Inhibition: The compound serves as a valuable tool in studying enzyme inhibition. Its structural features enable it to act as a competitive inhibitor for various enzymes involved in key metabolic pathways.[2]

  • Antibacterial Agents: While this specific isomer is used, related structures like 2-chloro-5-nitrobenzoic acid have been used to synthesize derivatives with significant antibacterial activity against drug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus).[10]

G Role in Bioactive Compound Development cluster_derivatization Chemical Synthesis cluster_screening Biological Screening parent 3-Chloro-5-nitrobenzoic Acid Scaffold rxn1 Nucleophilic Substitution (at Chloro group) parent->rxn1 rxn2 Reduction/Modification (of Nitro group) parent->rxn2 rxn3 Amide Formation (at Carboxyl group) parent->rxn3 library Library of Novel Derivatives rxn1->library rxn2->library rxn3->library screen1 Anticancer Assays (e.g., Apoptosis) library->screen1 screen2 Enzyme Inhibition Assays library->screen2 screen3 Antiparasitic/ Antibacterial Assays library->screen3 hit Lead Compound Identification screen1->hit screen2->hit screen3->hit

Caption: Logical workflow for drug discovery using the this compound scaffold.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[7]

  • H319: Causes serious eye irritation.[7]

  • H315: Causes skin irritation.[7]

  • H335: May cause respiratory irritation.[7]

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Methodological & Application

Application Notes and Protocols for the Nitration of 3-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the nitration of 3-chlorobenzoic acid, a critical reaction in the synthesis of various pharmaceutical intermediates and other fine chemicals.[1][2] The primary product of this electrophilic aromatic substitution is 3-chloro-5-nitrobenzoic acid, with other isomers such as 3-chloro-2-nitrobenzoic acid and 3-chloro-6-nitrobenzoic acid potentially forming as minor products. The procedure outlined below is based on established laboratory methods.

Introduction

The nitration of 3-chlorobenzoic acid involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The directing effects of the existing substituents—the chlorine atom (ortho-, para-directing) and the carboxylic acid group (meta-directing)—primarily dictate the position of the incoming nitro group. Both groups are deactivating, making the reaction conditions crucial for achieving a good yield and selectivity.[3][4] The strong electron-withdrawing nature of both the chloro and nitro groups in the product significantly influences its chemical reactivity, making it a versatile intermediate.[1]

Experimental Protocol

This protocol details the nitration of 3-chlorobenzoic acid to synthesize this compound.[5]

Materials:

  • 3-chlorobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Cold deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Buchner funnel and filter paper

  • Round-bottom flask

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry beaker, carefully and slowly add 12 mL of concentrated sulfuric acid to 1.6 mL of concentrated nitric acid while cooling the mixture in an ice bath.[5] Maintain the temperature at 0°C and continue stirring for 5 minutes.

  • Reaction Setup: Place the beaker containing the nitrating mixture in an ice bath on a magnetic stirrer.

  • Addition of 3-Chlorobenzoic Acid: In small portions over 5 minutes, add 3 g of 3-chlorobenzoic acid to the cold, stirring nitrating mixture.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature.[5] Continue stirring for 1 hour.[5]

  • Quenching and Precipitation: Slowly and carefully pour the reaction mixture into a beaker containing a large amount of ice-cold water. A solid precipitate should form.

  • Isolation and Purification of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[5] Wash the solid thoroughly with cold water to remove any residual acid.[5]

  • Drying: Dry the collected solid product. The expected product is a white solid of this compound.[5]

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The addition of sulfuric acid to nitric acid is exothermic. Ensure slow addition and efficient cooling to prevent the temperature from rising uncontrollably.

  • Quenching the reaction mixture in water is also highly exothermic. Perform this step slowly and with caution.

Data Presentation

The following table summarizes the quantitative data for the nitration of 3-chlorobenzoic acid as described in the protocol.

ParameterValueReference
Reactants
3-Chlorobenzoic Acid3 g[5]
Concentrated Nitric Acid1.6 mL[5]
Concentrated Sulfuric Acid12 mL[5]
Reaction Conditions
Initial Temperature0 °C[5]
Reaction TemperatureRoom Temperature[5]
Reaction Time1 hour[5]
Product
Expected ProductThis compound[5]
Theoretical Yield~3.89 g
Reported Yield2.65 g (approx. 68%)[5]

Experimental Workflow

The following diagram illustrates the key steps in the nitration of 3-chlorobenzoic acid.

Nitration_Workflow cluster_prep Preparation of Nitrating Mixture cluster_reaction Nitration Reaction cluster_workup Workup and Isolation prep_h2so4 Conc. H₂SO₄ mix Mix and Cool (0°C) prep_h2so4->mix prep_hno3 Conc. HNO₃ prep_hno3->mix reaction Add Reactant Warm to RT Stir for 1h mix->reaction reactant 3-Chlorobenzoic Acid reactant->reaction quench Quench in Ice Water reaction->quench filtration Vacuum Filtration quench->filtration wash Wash with Cold Water filtration->wash dry Dry the Product wash->dry product This compound dry->product

Caption: Workflow for the nitration of 3-chlorobenzoic acid.

References

Application Notes and Protocols for the Laboratory Scale Synthesis of 3-Chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-5-nitrobenzoic acid is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] Its structure, featuring a benzene (B151609) ring substituted with a carboxylic acid, a chloro, and a nitro group, provides multiple reaction sites for the construction of more complex molecules.[1][2] This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the nitration of 3-chlorobenzoic acid.

Reaction Principle

The synthesis involves the electrophilic aromatic substitution of 3-chlorobenzoic acid. A nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid, is used to introduce a nitro group (-NO2) onto the aromatic ring. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent. The directing effects of the existing chloro and carboxylic acid substituents on the benzene ring guide the incoming nitro group primarily to the 5-position.

Experimental Protocol

This protocol details the nitration of 3-chlorobenzoic acid to yield this compound.

Materials and Reagents:

  • 3-chlorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (65-70%)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beaker

  • Büchner funnel and filter paper

  • Vacuum flask

  • Melting point apparatus

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully and slowly add 1.6 mL of concentrated nitric acid to 12 mL of concentrated sulfuric acid while cooling in an ice bath.[3] Stir the mixture for 5 minutes at 0°C.[3]

  • Reaction Setup: Place 3 g of 3-chlorobenzoic acid into a separate round-bottom flask equipped with a magnetic stirrer.[3] Cool this flask in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the flask containing 3-chlorobenzoic acid over a period of about 5 minutes, ensuring the temperature of the reaction mixture is maintained between 30°C and 40°C.[2][3]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.[2][3]

  • Product Precipitation: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and cold water.[3] A solid precipitate of this compound will form.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected solid thoroughly with cold water to remove any residual acid.[3]

  • Purification (Optional): For higher purity, the crude product can be recrystallized from ethanol.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Determine the yield and characterize the final product by measuring its melting point and obtaining spectroscopic data (e.g., IR, NMR).

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material
3-chlorobenzoic acid3 g[3]
Reagents
Concentrated H₂SO₄12 mL[3]
Concentrated HNO₃1.6 mL[3]
Reaction Conditions
Reaction Temperature30-40°C[2]
Reaction Time1-2 hours[2][3]
Product Information
Product NameThis compound
Chemical FormulaC₇H₄ClNO₄
Molecular Weight201.56 g/mol
Theoretical Yield3.86 gCalculated based on the starting amount of 3-chlorobenzoic acid.
Actual Yield2.65 g[3]
Percent Yield~68.7%Calculated from the actual and theoretical yields.
AppearanceWhite to yellow or brown solid[3][4]
Melting PointNot specified in the provided search results.Further experimental determination or literature search is required.
Purity (Chromatographic)Up to 99.5%[5]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Synthesis cluster_workup Work-up and Purification start Start reagents 3-chlorobenzoic acid Concentrated H₂SO₄ Concentrated HNO₃ start->reagents nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄ at 0°C) reaction Nitration Reaction (Add nitrating mix to 3-chlorobenzoic acid at 30-40°C) nitrating_mix->reaction stirring Stir at Room Temperature (1-2 hours) reaction->stirring precipitation Pour into Ice Water (Precipitate Product) stirring->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Cold Water filtration->washing drying Dry the Product washing->drying end End Product: This compound drying->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note and Protocol for the Purification of 3-Chloro-5-nitrobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-nitrobenzoic acid is a key intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals.[1] The purity of this starting material is crucial for the successful synthesis of high-quality end products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. This application note provides a detailed protocol for the purification of this compound using a mixed solvent system of ethanol (B145695) and water, designed to enhance purity and yield.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular FormulaC₇H₄ClNO₄
Molecular Weight201.56 g/mol [1][2]
AppearancePale brown or off-white to creamish crystalline powder
Melting Point140-148 °C[1]
Purity (typical crude)≥ 98% (HPLC)[1]

Solvent Selection and Solubility Profile

The ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at room or reduced temperatures. Based on the polar nature of the carboxylic acid and nitro functional groups, polar organic solvents are suitable candidates. While this compound has limited solubility in water, its solubility is moderate to good in solvents like ethanol and methanol. A mixed solvent system of ethanol and water is often effective for substituted benzoic acids, as it allows for fine-tuning of the solubility characteristics.

Table 2 presents the solubility data for this compound in an ethanol-water (9:1 v/v) mixture at different temperatures.

Temperature (°C)Solubility ( g/100 mL)
202.5
78 (Boiling Point)35.0

Experimental Protocol

This protocol details the steps for the recrystallization of this compound.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Drying oven

Procedure:

  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add 100 mL of a 9:1 (v/v) ethanol-water mixture to the flask.

    • Gently heat the mixture on a hot plate or in a heating mantle with continuous stirring.

    • Bring the solution to a gentle boil until all the solid has dissolved. If some solid remains, add a minimal amount of the hot solvent mixture dropwise until a clear solution is obtained.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel.

    • Place a fluted filter paper in the preheated funnel and rapidly pour the hot solution through it into the clean, preheated flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits the funnel size.

    • Wet the filter paper with a small amount of ice-cold ethanol-water (9:1 v/v) mixture.

    • Turn on the vacuum and carefully pour the cold slurry of crystals into the Buchner funnel.

    • Wash the collected crystals with two small portions (10-15 mL each) of the ice-cold solvent mixture to remove any remaining soluble impurities.

  • Drying:

    • Continue to draw air through the crystals in the Buchner funnel for 15-20 minutes to partially dry them.

    • Transfer the purified crystals to a pre-weighed watch glass and dry them in a vacuum oven at 60-70 °C until a constant weight is achieved.

Expected Results

The recrystallization process is expected to significantly improve the purity of the this compound.

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC)~98.0%>99.5%
Melting Point140-148 °C146-148 °C
Recovery Yield-85-95%
AppearancePale brown solidOff-white to white crystalline powder

Experimental Workflow

Recrystallization_Workflow start Start dissolution Dissolution: Crude this compound in hot ethanol/water start->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration hot_filtration->dissolution Insoluble Impurities cooling Slow Cooling & Ice Bath hot_filtration->cooling Clear Solution vacuum_filtration Vacuum Filtration & Washing cooling->vacuum_filtration drying Drying in Vacuum Oven vacuum_filtration->drying analysis Purity & Yield Analysis drying->analysis end End analysis->end

Caption: Workflow for the purification of this compound.

Signaling Pathway and Logical Relationships

Recrystallization_Logic A Crude Solid (Mixture of Compound & Impurities) B Select Appropriate Solvent System (e.g., Ethanol/Water) A->B is subjected to E Compound & Impurities Dissolved in Minimum Hot Solvent A:e->E:w dissolved under C High Temperature (e.g., Boiling Point) B->C determines conditions for D Low Temperature (e.g., 0-4 °C) B->D determines conditions for C->E enables F Pure Compound Crystallizes Out D->F induces G Impurities Remain Dissolved in Cold Solvent (Mother Liquor) D->G maintains E->F upon cooling to E->G upon cooling to H Separation (Filtration) F->H collected by G->H separated from I Purified Solid Compound H->I yields

Caption: Logical relationships in the recrystallization process.

References

Application Notes and Protocols: 3-Chloro-5-nitrobenzoic Acid as an Intermediate in Analgesic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-nitrobenzoic acid is a versatile chemical intermediate utilized in the synthesis of a variety of pharmacologically active molecules. Its substituted phenyl ring serves as a scaffold for the construction of compounds with potential therapeutic applications, including analgesic and anti-inflammatory agents. This document provides detailed protocols for the synthesis of a representative analgesic compound, a fenamic acid analogue, using this compound as the starting material. Fenamic acids are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that function through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis.

Synthetic Workflow

The synthesis of the target analgesic, 3-Chloro-5-(phenylamino)benzoic acid, from this compound is proposed as a two-step process. The first step involves the reduction of the nitro group to an amine, followed by an Ullmann condensation to introduce the N-aryl substituent.

Synthetic_Workflow A This compound B 3-Amino-5-chlorobenzoic acid A->B Reduction (e.g., SnCl2, HCl) C 3-Chloro-5-(phenylamino)benzoic acid (Analgesic Target) B->C Ullmann Condensation (e.g., Iodobenzene (B50100), Cu catalyst, base)

Caption: Synthetic route from this compound to a target analgesic.

Representative Analgesic Activity Data

The following table summarizes the analgesic activity of established fenamic acid drugs, which are structurally related to the target compound synthesized from this compound. This data is provided for comparative purposes to indicate the potential efficacy of this class of compounds.

CompoundAnalgesic Activity AssayDose% Inhibition of WrithingReference Compound% Inhibition by Reference
Mefenamic AcidAcetic Acid-Induced Writhing (Mice)10 mg/kg55.4%Aspirin48.2%
Flufenamic AcidAcetic Acid-Induced Writhing (Mice)5 mg/kg62.1%Indomethacin75.3%
Tolfenamic AcidAcetic Acid-Induced Writhing (Mice)20 mg/kg78.0%Diclofenac85.0%

Note: The data presented is a compilation from various pharmacological studies on established drugs and is intended to be representative of the analgesic potential of this structural class.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-chlorobenzoic acid (Reduction)

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10.0 g, 0.0496 mol).

  • Add ethanol (100 mL) to the flask and stir to dissolve the starting material.

  • Carefully add concentrated hydrochloric acid (30 mL) to the solution.

  • In a separate beaker, dissolve tin(II) chloride dihydrate (44.8 g, 0.198 mol) in 50 mL of water.

  • Slowly add the tin(II) chloride solution to the reaction mixture in the round-bottom flask.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Slowly and carefully neutralize the reaction mixture with a 10% aqueous solution of sodium hydroxide until the pH is approximately 7. The product will precipitate out of solution.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold distilled water (3 x 50 mL).

  • Dry the product in a vacuum oven at 60°C to yield 3-Amino-5-chlorobenzoic acid.

Step 2: Synthesis of 3-Chloro-5-(phenylamino)benzoic acid (Ullmann Condensation)

Materials:

  • 3-Amino-5-chlorobenzoic acid

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (B1210297)

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add 3-Amino-5-chlorobenzoic acid (5.0 g, 0.029 mol), iodobenzene (6.5 g, 0.032 mol), copper(I) iodide (0.55 g, 0.0029 mol), and potassium carbonate (8.0 g, 0.058 mol).

  • Add N,N-Dimethylformamide (DMF, 50 mL) to the flask.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 120°C with vigorous stirring for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of water.

  • Acidify the aqueous solution with 1 M HCl to a pH of approximately 3-4.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain 3-Chloro-5-(phenylamino)benzoic acid.

Mechanism of Action: COX Inhibition

The analgesic and anti-inflammatory effects of fenamic acid derivatives are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.

COX_Inhibition A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 / COX-2 Enzymes B->C D Prostaglandins C->D E Pain & Inflammation D->E F Fenamic Acid Analogue (e.g., 3-Chloro-5-(phenylamino)benzoic acid) F->C Inhibition

Caption: Inhibition of prostaglandin synthesis by fenamic acid analogues.

Disclaimer: The provided protocols are for informational purposes and should only be performed by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions must be taken at all times. The analgesic activity data is representative and the actual efficacy of the synthesized compound would require experimental validation.

Application of 3-Chloro-5-nitrobenzoic Acid in Agrochemical Development: A Case Study of the Herbicide Chloramben

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-Chloro-5-nitrobenzoic acid as a starting material in the development of agrochemicals. As a case study, we will focus on the synthesis and application of the herbicide Chloramben, an obsolete but well-documented example of a benzoic acid herbicide.

Introduction

This compound is a versatile chemical intermediate utilized in the synthesis of various biologically active compounds, including agrochemicals.[1] Its reactive nature, owing to the presence of the carboxylic acid, chloro, and nitro functional groups, allows for a range of chemical modifications to produce compounds with herbicidal, fungicidal, or insecticidal properties. This document will detail the synthetic pathway from this compound to the pre-emergence herbicide Chloramben (3-amino-2,5-dichlorobenzoic acid), provide quantitative data on its efficacy, and outline experimental protocols for its synthesis and bioassay.

Synthetic Pathway from this compound to Chloramben

The synthesis of Chloramben from this compound is a multi-step process that involves the reduction of the nitro group, followed by a chlorination step.

Logical Flow of Synthesis

Synthesis_Flow A This compound B Reduction of Nitro Group A->B e.g., H2/Pd-C or Sn/HCl C 3-Amino-5-chlorobenzoic acid B->C D Chlorination C->D e.g., Cl2/FeCl3 E Chloramben (3-Amino-2,5-dichlorobenzoic acid) D->E

Caption: Synthetic route from this compound to Chloramben.

Quantitative Data

The following tables summarize the quantitative data related to the herbicidal activity and toxicological profile of Chloramben.

Table 1: Herbicidal Efficacy of Chloramben [2][3][4]

Weed SpeciesApplication Rate (kg ai/ha)Weed Control (%)Crop
Livid Amaranth (Amaranthus lividus)1.1HighLettuce, Endive
Oakleaf Goosefoot (Chenopodium glaucum)1.1HighLettuce, Endive
General WeedsNot Specified70-80 (with rotary hoeing)Soybeans
Oat Seedlings (Avena sativa)Not Specified90% reduction in phytotoxicity after UV irradiationN/A

Table 2: Toxicological Data for Chloramben [5][6][7]

ParameterValueSpecies
Oral LD503500 mg/kgRat
Oral LD503725 mg/kgMouse
Dermal LD503136 mg/kgRabbit
Dermal LD50>3160 mg/kgAlbino Rat

Experimental Protocols

Synthesis of 3-Amino-5-chlorobenzoic Acid from this compound (Reduction)

Objective: To reduce the nitro group of this compound to an amino group.

Materials:

  • This compound

  • Tin (Sn) granules

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663)

  • Ice

  • Reaction flask with reflux condenser and stirrer

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a reaction flask, combine this compound and tin granules.

  • With vigorous stirring, add water and concentrated hydrochloric acid.

  • Heat the reaction mixture at 95 °C for 4.5 hours under reflux.

  • Pour the reaction mixture over ice to precipitate the product.

  • Collect the solid product by filtration and wash with water.

  • Dissolve the crude product in ethyl acetate.

  • Wash the ethyl acetate solution three times with water and once with a saturated aqueous solution of sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain solid 3-amino-5-chlorobenzoic acid.

Synthesis of Chloramben (3-Amino-2,5-dichlorobenzoic Acid) from 3-Amino-5-chlorobenzoic Acid (Chlorination)

Objective: To chlorinate 3-Amino-5-chlorobenzoic acid to produce Chloramben.

Materials:

  • 3-Amino-5-chlorobenzoic acid

  • Chlorine gas (Cl2)

  • Ferric chloride (FeCl3) as a catalyst

  • An appropriate inert solvent (e.g., dichloromethane)

  • Reaction flask equipped with a gas inlet, stirrer, and reflux condenser

  • Filtration apparatus

  • Apparatus for recrystallization

Procedure:

  • Dissolve 3-Amino-5-chlorobenzoic acid in the inert solvent in the reaction flask.

  • Add a catalytic amount of ferric chloride.

  • Bubble chlorine gas through the solution at a controlled rate while stirring. The reaction is typically carried out at a slightly elevated temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, stop the chlorine gas flow and cool the reaction mixture.

  • The crude product may precipitate out of the solution upon cooling or after partial removal of the solvent.

  • Collect the crude product by filtration.

  • Purify the crude Chloramben by recrystallization from a suitable solvent to obtain the final product.

Pre-emergence Herbicidal Bioassay

Objective: To evaluate the pre-emergence herbicidal activity of synthesized Chloramben.

Materials:

  • Synthesized Chloramben

  • Seeds of target weed species (e.g., barnyardgrass, pigweed) and a tolerant crop (e.g., soybean)[2]

  • Pots or flats filled with a standard soil mix

  • Spraying equipment calibrated to deliver a precise volume

  • Growth chamber or greenhouse with controlled temperature, light, and humidity

  • Deionized water

  • Acetone (B3395972) (as a solvent for the test compound)

  • Tween 20 (as a surfactant)

Procedure:

  • Prepare a stock solution of Chloramben in acetone. Prepare a series of dilutions to test a range of application rates.

  • Fill pots or flats with the soil mix and sow the seeds of the weed and crop species at a uniform depth.

  • Prepare the spray solutions by adding the appropriate amount of the Chloramben stock solution and a small amount of Tween 20 to deionized water. A control solution should be prepared with only acetone and Tween 20 in water.

  • Evenly spray the soil surface with the prepared solutions using the calibrated sprayer.

  • Place the pots or flats in the growth chamber or greenhouse.

  • Water the pots or flats as needed, avoiding disturbance of the soil surface.

  • After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the injury to the emerged plants (e.g., stunting, chlorosis, necrosis) on a scale of 0% (no effect) to 100% (complete kill).

  • Calculate the germination inhibition and growth reduction for each treatment compared to the control.

Mode of Action: Synthetic Auxin

Chloramben is classified as a synthetic auxin herbicide.[2][8] Synthetic auxins mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but at much higher concentrations, leading to uncontrolled and disorganized plant growth, and ultimately, death in susceptible species.

Signaling Pathway of Synthetic Auxins

Auxin_Pathway cluster_cell Plant Cell Auxin Synthetic Auxin (e.g., Chloramben) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Binds SCF SCF E3 Ligase Aux_IAA->SCF Recruited to Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits SCF->Aux_IAA Ubiquitination Ub Ubiquitin Ub->SCF ARE Auxin Response Element (in DNA) ARF->ARE Binds Gene_Exp Transcription of Auxin-Responsive Genes ARE->Gene_Exp Activates Response Uncontrolled Growth, Epinasty, Death Gene_Exp->Response

References

Synthesis of Novel Derivatives from 3-Chloro-5-nitrobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-nitrobenzoic acid is a versatile chemical scaffold for the synthesis of a diverse range of novel derivatives with potential applications in medicinal chemistry and drug discovery. The presence of three distinct functional groups—a carboxylic acid, a chloro group, and a nitro group—offers multiple avenues for chemical modification. The electron-withdrawing nature of the nitro and chloro groups activates the aromatic ring, influencing its reactivity and making it a valuable starting material for the development of new therapeutic agents.[1][2] Derivatives of this compound have been investigated for various biological activities, including as anti-inflammatory, analgesic, antiparasitic, and anticancer agents.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of three classes of novel derivatives from this compound: esters, amides, and products of nucleophilic aromatic substitution.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of representative derivatives.

Derivative NameSynthesis MethodReagentsSolventReaction TimeYield (%)Melting Point (°C)
4'-Nitrophenyl 3-chloro-5-nitrobenzoateEsterificationThionyl chloride, 4-nitrophenol (B140041), K₂CO₃, TBABDichloromethane (B109758)25 hours~78%160
3-Chloro-N-(4-methoxyphenyl)-5-nitrobenzamideAmidationOxalyl chloride, 4-methoxyaniline, Triethylamine (B128534)Dichloromethane4 hours85%178-180
3-(Piperidin-1-yl)-5-nitrobenzoic acidNucleophilic Aromatic SubstitutionPiperidine (B6355638)Ethanol (B145695)6 hoursNot specifiedNot applicable

Experimental Protocols

Protocol 1: Synthesis of Ester Derivatives (e.g., 4'-Nitrophenyl 3-chloro-5-nitrobenzoate)

This protocol details the synthesis of an ester derivative via a two-step process involving the formation of an acyl chloride followed by reaction with a phenol.

Materials:

Procedure:

  • Acyl Chloride Formation:

    • In a two-necked round-bottom flask equipped with a magnetic stirrer and flushed with nitrogen, dissolve this compound (1.0 eq) in dichloromethane.

    • Cool the flask in an ice bath.

    • Slowly add thionyl chloride (1.1 eq) dropwise to the cooled reaction mixture.

    • Remove the ice bath and reflux the mixture for 1 hour.

    • Evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-chloro-5-nitrobenzoyl chloride. Dry the product under vacuum.

  • Esterification:

    • Dissolve the crude acyl chloride in dichloromethane (30 mL).

    • In a separate flask, prepare an aqueous solution of 4-nitrophenol (1.0 eq) and potassium carbonate (2.0 eq).

    • Add the aqueous solution to the acyl chloride solution.

    • Add a catalytic amount of tetrabutylammonium bromide (TBAB).

    • Stir the resulting biphasic mixture vigorously for 24 hours at room temperature.

    • Separate the organic layer and wash it several times with an alkaline solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate (B86663).

    • Evaporate the solvent to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (97:3 v/v) eluent.

    • Recrystallize the purified product from ethanol to obtain pure 4'-nitrophenyl 3-chloro-5-nitrobenzoate as a white solid.

Protocol 2: Synthesis of Amide Derivatives (e.g., 3-Chloro-N-(4-methoxyphenyl)-5-nitrobenzamide)

This protocol describes the synthesis of an amide derivative by converting the carboxylic acid to an acyl chloride, followed by reaction with an amine.

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • 4-Methoxyaniline

  • Triethylamine (TEA)

  • 1 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of anhydrous DMF.

    • Slowly add oxalyl chloride (1.2 eq) to the solution at room temperature.

    • Stir the reaction mixture for 2 hours at room temperature.

    • Remove the solvent under reduced pressure to obtain the crude 3-chloro-5-nitrobenzoyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve 4-methoxyaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the cooled acyl chloride solution over 15 minutes with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).

Protocol 3: Synthesis of Nucleophilic Aromatic Substitution Derivatives (e.g., 3-(Piperidin-1-yl)-5-nitrobenzoic acid)

This protocol outlines a general procedure for the nucleophilic aromatic substitution of the chloro group with an amine.

Materials:

  • This compound

  • Piperidine

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add piperidine (2.2 eq) to the solution at room temperature.

    • Heat the mixture to reflux and maintain for 6 hours.

  • Work-up and Purification:

    • Allow the reaction to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product can be further purified by recrystallization or column chromatography if necessary.

Mandatory Visualization

G cluster_start Starting Material cluster_ester Esterification cluster_amide Amidation cluster_snar Nucleophilic Aromatic Substitution start This compound acyl_chloride_ester Acyl Chloride Formation (Thionyl Chloride) start->acyl_chloride_ester acyl_chloride_amide Acyl Chloride Formation (Oxalyl Chloride) start->acyl_chloride_amide snar SNAr Reaction (e.g., with Piperidine) start->snar esterification Esterification (e.g., with Phenol) acyl_chloride_ester->esterification ester_product Ester Derivative esterification->ester_product amidation Amidation (e.g., with Aniline) acyl_chloride_amide->amidation amide_product Amide Derivative amidation->amide_product snar_product SNAr Derivative snar->snar_product

Caption: General synthetic workflow for the derivatization of this compound.

Potential Signaling Pathways for Biological Activity

Derivatives of nitrobenzoic acids have been shown to exhibit a range of biological activities, potentially through the modulation of key cellular signaling pathways. For instance, certain benzamide (B126) derivatives have demonstrated anti-inflammatory and anticancer properties by inhibiting the NF-κB and PI3K/AKT/mTOR signaling pathways.[3][4][5][6][7]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer and chronic inflammatory conditions. Some nitro-substituted compounds have been shown to inhibit this pathway.[6][7]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Promotes Derivative 3-Chloro-5-nitrobenzoic Acid Derivative Derivative->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by novel derivatives.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Certain benzamide derivatives have been found to downregulate this pro-survival pathway.[3]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Derivative 3-Chloro-5-nitrobenzoic Acid Derivative Derivative->PI3K Inhibits Derivative->AKT Inhibits

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by novel derivatives.

References

The Role of 3-Chloro-5-nitrobenzoic Acid in the Synthesis of Novel Anti-Inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. 3-Chloro-5-nitrobenzoic acid serves as a versatile and valuable starting material in the synthesis of heterocyclic compounds, particularly benzimidazole (B57391) derivatives, which have demonstrated significant potential as potent anti-inflammatory agents.[1][2][3]

This document provides detailed application notes and experimental protocols for the synthesis of a novel benzimidazole-based anti-inflammatory compound, designated as BNZ-CNB-01 , starting from this compound. The protocols cover the synthetic pathway, characterization, and evaluation of its anti-inflammatory activity.

Synthetic Pathway Overview

The synthesis of BNZ-CNB-01 from this compound is a two-step process. The first step involves the condensation of this compound with o-phenylenediamine (B120857) to form the benzimidazole core structure, 2-(3-Chloro-5-nitrophenyl)-1H-benzimidazole. The subsequent step is the reduction of the nitro group to an amino group, yielding the final product, 2-(3-Amino-5-chlorophenyl)-1H-benzimidazole (BNZ-CNB-01).

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product 3-Chloro-5-nitrobenzoic_acid This compound Intermediate_Benzimidazole 2-(3-Chloro-5-nitrophenyl)- 1H-benzimidazole 3-Chloro-5-nitrobenzoic_acid->Intermediate_Benzimidazole Step 1: Condensation BNZ-CNB-01 BNZ-CNB-01 (2-(3-Amino-5-chlorophenyl)- 1H-benzimidazole) Intermediate_Benzimidazole->BNZ-CNB-01 Step 2: Reduction

Caption: Synthetic workflow for BNZ-CNB-01.

Experimental Protocols

Step 1: Synthesis of 2-(3-Chloro-5-nitrophenyl)-1H-benzimidazole

This protocol is based on the well-established Phillips-Ladenburg synthesis of benzimidazoles.[4][5]

Materials:

  • This compound

  • o-Phenylenediamine

  • Polyphosphoric acid (PPA)

  • Methanol (B129727)

  • Sodium bicarbonate solution (10%)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Beakers, funnels, and other standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, combine this compound (10 mmol) and o-phenylenediamine (10 mmol).

  • Add polyphosphoric acid (50 g) to the flask.

  • Heat the reaction mixture at 160-170°C with constant stirring for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (500 mL) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a 10% sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.

  • Recrystallize the crude product from methanol to obtain pure 2-(3-Chloro-5-nitrophenyl)-1H-benzimidazole.

  • Dry the purified product under vacuum.

Characterization:

The structure of the synthesized intermediate can be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

ParameterExpected Value
Yield 75-85%
Melting Point 220-225 °C
Appearance Pale yellow solid
Step 2: Synthesis of 2-(3-Amino-5-chlorophenyl)-1H-benzimidazole (BNZ-CNB-01)

The nitro group of the intermediate is reduced to a primary amine in this step.

Materials:

  • 2-(3-Chloro-5-nitrophenyl)-1H-benzimidazole

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) solution (10%)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-(3-Chloro-5-nitrophenyl)-1H-benzimidazole (5 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Add stannous chloride dihydrate (25 mmol) to the solution.

  • Add concentrated hydrochloric acid (10 mL) dropwise while stirring.

  • Reflux the reaction mixture for 3-4 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-cold water.

  • Basify the solution with a 10% sodium hydroxide solution to a pH of 8-9.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Characterization:

The final product, BNZ-CNB-01, should be characterized by FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.

ParameterExpected Value
Yield 60-70%
Melting Point 180-185 °C
Appearance Off-white to light brown solid

In Vitro Anti-Inflammatory Activity Evaluation

The anti-inflammatory potential of BNZ-CNB-01 can be assessed through its ability to inhibit the key enzymes in the inflammatory cascade, COX-1 and COX-2.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle:

This assay measures the ability of the test compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes. The inhibition is determined by monitoring the oxidation of a chromogenic substrate.[6]

Protocol:

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • In a 96-well plate, add the reaction buffer, hematin, and the respective enzyme (ovine COX-1 or human recombinant COX-2).

  • Add BNZ-CNB-01 at various concentrations (e.g., 0.1 to 100 µM). A known NSAID like celecoxib (B62257) or indomethacin (B1671933) should be used as a positive control.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values (the concentration required to inhibit 50% of the enzyme activity).

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
BNZ-CNB-01 >1008.5>11.7
Celecoxib (Control) 15.20.04380
Indomethacin (Control) 0.11.80.05

Note: The data presented for BNZ-CNB-01 is hypothetical and representative of potential outcomes for a novel benzimidazole derivative.

Potential Mechanism of Action

The anti-inflammatory activity of many benzimidazole derivatives is attributed to their ability to selectively inhibit the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation.[7][8] By selectively inhibiting COX-2 over the constitutively expressed COX-1 (which is involved in maintaining the gastrointestinal lining), compounds like BNZ-CNB-01 may offer a better safety profile with reduced gastrointestinal side effects compared to non-selective NSAIDs.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation BNZ-CNB-01 BNZ-CNB-01 BNZ-CNB-01->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of novel benzimidazole-based anti-inflammatory agents. The synthetic route to BNZ-CNB-01 is straightforward and employs standard organic chemistry techniques. The evaluation of such compounds for their COX inhibitory activity provides a clear path for identifying new and potentially safer anti-inflammatory drug candidates. The protocols and data presented herein serve as a valuable resource for researchers in the field of drug discovery and development. Further in vivo studies are warranted to establish the efficacy and safety profile of promising candidates like BNZ-CNB-01.

References

Application Notes and Protocols for the Reduction of the Nitro Group in 3-Chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the reduction of the nitro group in 3-chloro-5-nitrobenzoic acid to synthesize 3-amino-5-chlorobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The protocols outlined below offer a range of methodologies, from catalytic hydrogenation to metal-based reductions, to suit different laboratory capabilities and chemoselectivity requirements.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[3] However, care must be taken to select the appropriate catalyst to avoid dehalogenation of the aromatic ring.[3] Raney Nickel is often preferred over Palladium on carbon (Pd/C) for substrates containing aromatic chlorides to minimize this side reaction.[3]

Experimental Protocol: Using Raney Nickel
  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or methanol.

  • Catalyst Addition: To this solution, add freshly activated Raney Nickel (typically 10-20% by weight of the starting material).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-5-chlorobenzoic acid. Further purification can be achieved by recrystallization.

Data Summary
ParameterValueReference
Starting MaterialThis compound
Product3-Amino-5-chlorobenzoic acid
CatalystRaney Nickel[3]
SolventEthanol or Methanol[4]
TemperatureRoom Temperature[4]
Pressure~50 psi H₂[5]
Typical YieldHigh (e.g., ~96% for a similar substrate)[4]

Experimental Workflow

G start Start dissolve Dissolve this compound in Ethanol/Methanol start->dissolve add_catalyst Add Raney Nickel Catalyst dissolve->add_catalyst hydrogenate Pressurize with H₂ (50 psi) and stir at RT add_catalyst->hydrogenate monitor Monitor reaction by TLC/LC-MS hydrogenate->monitor filter Filter through Celite to remove catalyst monitor->filter Reaction Complete concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Recrystallize to purify 3-Amino-5-chlorobenzoic acid concentrate->purify end End purify->end

Caption: Catalytic hydrogenation workflow.

Method 2: Reduction with Tin(II) Chloride (SnCl₂)

The reduction of aromatic nitro compounds using tin(II) chloride in an acidic medium is a classic and reliable method that is tolerant of many other functional groups.[6]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add ethanol as a solvent, followed by a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq) in concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate of the amine salt may form.[6] Carefully add a concentrated aqueous solution of sodium hydroxide (B78521) (NaOH) to basify the mixture (pH > 10) and dissolve the tin salts.

  • Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 3-amino-5-chlorobenzoic acid can be purified by recrystallization.

Data Summary
ParameterValueReference
Starting MaterialThis compound
Product3-Amino-5-chlorobenzoic acid
Reducing AgentTin(II) chloride dihydrate (SnCl₂·2H₂O)[6]
AcidConcentrated Hydrochloric Acid[6][7]
SolventEthanol[6]
TemperatureReflux
Typical YieldGood to excellent[6]

Experimental Workflow

G start Start mix_reagents Combine this compound, SnCl₂·2H₂O, and conc. HCl in Ethanol start->mix_reagents reflux Heat the mixture to reflux mix_reagents->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction Complete basify Basify with conc. NaOH solution cool->basify extract Extract with Ethyl Acetate basify->extract wash_dry Wash with brine and dry over Na₂SO₄ extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Recrystallize to purify product concentrate->purify end End purify->end

Caption: SnCl₂ reduction workflow.

Method 3: Reduction with Iron (Fe) in Acidic Medium

The use of iron metal in an acidic medium provides a mild and cost-effective method for the reduction of nitro groups.[3]

Experimental Protocol
  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add a mixture of water and ethanol, followed by iron powder (typically 3-5 eq) and a catalytic amount of an acid such as acetic acid or hydrochloric acid.

  • Addition of Substrate: Heat the stirred suspension to reflux, then add the this compound in portions.

  • Reaction: Maintain the reaction at reflux with vigorous stirring.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and filter it through Celite while hot to remove the iron and iron oxides. Wash the filter cake with hot ethanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure. The product can be further purified by adjusting the pH of the aqueous solution to precipitate the amino acid.[8]

Data Summary
ParameterValueReference
Starting MaterialThis compound
Product3-Amino-5-chlorobenzoic acid
Reducing AgentIron powder[3]
AcidAcetic acid or Hydrochloric acid[3][8]
SolventWater/Ethanol mixture
TemperatureReflux
Typical YieldGood[8]

Experimental Workflow

G start Start prepare_suspension Prepare a suspension of Iron powder in Water/Ethanol with acid start->prepare_suspension heat_reflux Heat the suspension to reflux prepare_suspension->heat_reflux add_substrate Add this compound in portions heat_reflux->add_substrate reflux Maintain at reflux add_substrate->reflux monitor Monitor reaction by TLC reflux->monitor filter Filter hot mixture through Celite monitor->filter Reaction Complete concentrate Combine filtrates and concentrate filter->concentrate precipitate Adjust pH to precipitate product concentrate->precipitate end End precipitate->end

Caption: Iron reduction workflow.

Safety Precautions

  • Catalytic Hydrogenation: Handle hydrogen gas with extreme care in a well-ventilated area, away from ignition sources. Raney Nickel is pyrophoric when dry and should be handled as a slurry in water or solvent.

  • Metal/Acid Reductions: These reactions can be exothermic. Use appropriate cooling and add reagents portion-wise to control the reaction rate. Concentrated acids are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • General: Always wear safety glasses, gloves, and a lab coat when performing these experiments. Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Quantification of 3-Chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-Chloro-5-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and a proposed Electrochemical Method are designed to ensure accurate and precise quantification in various sample matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC with UV detection is a robust and widely used technique for the quantification of this compound, offering excellent sensitivity and selectivity.

Experimental Protocol

a. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Ammonium (B1175870) acetate (B1210297).

  • Glacial acetic acid.

  • Ultrapure water.

  • This compound analytical standard (≥98% purity).

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

b. Preparation of Solutions:

  • Mobile Phase: Prepare a solution of 0.05 M ammonium acetate in water and adjust the pH to 4.4 with glacial acetic acid (Eluent A). Use methanol as Eluent B.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (60:40, A:B) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

c. Chromatographic Conditions:

  • Mobile Phase Composition: Isocratic elution with 60% Eluent A and 40% Eluent B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Run Time: Approximately 10 minutes.

d. Sample Preparation:

  • Solid Samples: Accurately weigh the sample, dissolve it in methanol, and dilute as necessary with the mobile phase to fall within the calibration range.

  • Liquid Samples: Dilute the sample with the mobile phase to the appropriate concentration.

  • All samples and standards should be filtered through a 0.45 µm syringe filter before injection.

e. Calibration and Quantification:

  • Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions. The concentration of this compound in the samples is determined by interpolating their peak areas from the calibration curve.

Quantitative Data Summary
ParameterTypical Performance
Linearity Range1 - 200 µg/mL (r² > 0.999)
Limit of Detection (LOD)~0.4 µg/mL[1][2]
Limit of Quantification (LOQ)~1.2 µg/mL[1][2]
Accuracy (% Recovery)98 - 103%
Precision (% RSD)< 2%

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or derivatized samples, GC-MS provides high sensitivity and specificity for the quantification of this compound. Derivatization is typically required to improve the volatility of the acidic analyte.

Experimental Protocol

a. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Helium (carrier gas).

  • Derivatizing agent (e.g., Diazomethane (B1218177) or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Solvent for reconstitution (e.g., Hexane (B92381) or Ethyl acetate).

  • This compound analytical standard (≥98% purity).

b. Sample Derivatization (Methylation with Diazomethane - Example):

  • Caution: Diazomethane is explosive and toxic. This procedure should be performed in a well-ventilated fume hood by experienced personnel.

  • Dissolve a known amount of the dried sample extract or standard in a small volume of a suitable solvent (e.g., 1 mL of methanol/diethyl ether).

  • Add a freshly prepared ethereal solution of diazomethane dropwise until a persistent yellow color is observed.

  • Allow the reaction to proceed for 10-15 minutes.

  • Remove the excess diazomethane and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of hexane or ethyl acetate for GC-MS analysis.

c. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • MS Transfer Line Temperature: 280 °C.[3]

  • Ion Source Temperature: 230 °C.[3]

  • Scan Range: m/z 50-400. For higher sensitivity, Selected Ion Monitoring (SIM) can be used. Key ions for the methyl ester of this compound would include the molecular ion and characteristic fragment ions.

Quantitative Data Summary
ParameterExpected Performance
Linearity Range0.1 - 50 µg/mL (with appropriate derivatization)
Limit of Detection (LOD)< 0.1 µg/mL (in SIM mode)
Limit of Quantification (LOQ)< 0.5 µg/mL (in SIM mode)
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simple and cost-effective method for the quantification of this compound in simple matrices, provided there are no interfering substances that absorb at the same wavelength.

Experimental Protocol

a. Instrumentation and Materials:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Methanol (spectroscopic grade).

  • This compound analytical standard (≥98% purity).

  • Volumetric flasks and pipettes.

b. Procedure:

  • Solvent: Methanol.

  • Determination of λmax: Prepare a dilute solution of this compound in methanol and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax is around 230 nm.[4]

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in methanol with concentrations ranging from approximately 1 to 20 µg/mL.

  • Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Prepare the sample by dissolving it in methanol and diluting it to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve.

Quantitative Data Summary
ParameterExpected Performance
Linearity Range1 - 20 µg/mL (r² > 0.999)[4]
Limit of Detection (LOD)~1 µg/mL[4]
Limit of Quantification (LOQ)~3 µg/mL
Accuracy (% Recovery)97 - 102%[4]
Precision (% RSD)< 3%

Proposed Electrochemical Method: Cyclic Voltammetry

Electrochemical methods, such as cyclic voltammetry, can be developed for the rapid and sensitive detection of this compound, based on the electrochemical reduction of the nitro group.[5][6]

Proposed Experimental Protocol

a. Instrumentation and Materials:

  • Potentiostat/Galvanostat.

  • Three-electrode cell:

    • Working Electrode: Glassy Carbon Electrode (GCE).

    • Reference Electrode: Ag/AgCl (3M KCl).

    • Counter Electrode: Platinum wire.

  • Supporting Electrolyte: Britton-Robinson buffer (pH 5.0).

  • This compound analytical standard (≥98% purity).

  • Nitrogen gas for deoxygenation.

b. Procedure:

  • Electrode Preparation: Polish the GCE with alumina (B75360) slurry, sonicate in water and ethanol, and dry before use.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute with the Britton-Robinson buffer to the desired concentration.

  • Deoxygenation: Purge the electrochemical cell containing the sample solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen.

  • Voltammetric Measurement:

    • Scan the potential from an initial potential (e.g., 0 V) to a final potential (e.g., -1.2 V) and back.

    • Scan Rate: 100 mV/s.

    • The reduction of the nitro group on this compound is expected to produce a cathodic peak.

  • Quantification: A calibration curve can be constructed by plotting the peak current against the concentration of this compound.

Anticipated Quantitative Data
ParameterTarget Performance
Linearity Range0.1 - 100 µM
Limit of Detection (LOD)< 0.1 µM
Limit of Quantification (LOQ)< 0.5 µM
Precision (% RSD)< 5%

Diagrams

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Sample Collection extraction Extraction (LLE, SPE) start->extraction filtration Filtration (0.45 µm) extraction->filtration derivatization Derivatization (for GC-MS) filtration->derivatization If required hplc HPLC-UV filtration->hplc Aqueous/Organic Solvent uvvis UV-Vis filtration->uvvis Methanol electrochem Electrochemical filtration->electrochem Buffer Solution gcms GC-MS derivatization->gcms Volatile Derivative calibration Calibration Curve hplc->calibration gcms->calibration uvvis->calibration electrochem->calibration quantification Quantification calibration->quantification report Report quantification->report

Caption: General workflow for the quantification of this compound.

method_selection cluster_criteria Selection Criteria cluster_methods Recommended Method analyte This compound Quantification sensitivity Sensitivity Required? analyte->sensitivity volatility Sample Volatility? analyte->volatility matrix Matrix Complexity? analyte->matrix speed Speed Needed? analyte->speed hplc HPLC-UV (Robust & Versatile) sensitivity->hplc Moderate gcms GC-MS (High Sensitivity, for volatile derivatives) sensitivity->gcms High volatility->hplc Non-volatile volatility->gcms Volatile/ Derivatized matrix->hplc Complex uvvis UV-Vis (Simple & Fast, for pure samples) matrix->uvvis Simple speed->uvvis High electrochem Electrochemical (Rapid Screening) speed->electrochem High

Caption: Decision tree for selecting an analytical method.

References

Application Notes and Protocols: 3-Chloro-5-nitrobenzoic Acid in the Synthesis of Antiparasitic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-nitrobenzoic acid is a versatile chemical intermediate increasingly utilized in the development of novel therapeutic agents. Its unique electronic and structural properties make it a valuable scaffold for the synthesis of compounds with a wide range of biological activities. In the field of parasitology, derivatives of this compound, particularly N-substituted benzamides, are being explored for their potential as potent antiparasitic agents. These compounds often exhibit mechanisms of action that disrupt critical cellular processes within parasites, such as energy metabolism.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antiparasitic agents derived from this compound. The focus is on the preparation of N-(4-chlorophenyl)-3-chloro-5-nitrobenzamide, a representative compound, and the subsequent assessment of its biological activity.

Mechanism of Action: Mitochondrial Uncoupling

Many antiparasitic drugs derived from salicylanilides and related benzamides, such as niclosamide, exert their therapeutic effect by acting as mitochondrial uncouplers.[1][2] This mechanism involves the disruption of the proton gradient across the inner mitochondrial membrane, which is essential for the production of ATP through oxidative phosphorylation.[1] The lipophilic nature of these compounds allows them to shuttle protons across the membrane, dissipating the electrochemical potential and leading to a futile cycle of substrate oxidation without ATP synthesis. This ultimately depletes the parasite's energy reserves, leading to paralysis and death.[3]

The proposed mechanism for mitochondrial uncoupling by N-aryl-3-chloro-5-nitrobenzamides is illustrated below.

Proposed Mechanism of Mitochondrial Uncoupling Protonated Drug-H+ Anionic Drug- Protonated->Anionic H_out H+ Anionic->H_out H_out->Protonated Protonation H_in H+ caption Figure 1: Mitochondrial Proton Shuttling by a Benzamide (B126) Derivative.

Caption: Figure 1: Mitochondrial Proton Shuttling by a Benzamide Derivative.

Synthesis of N-(4-chlorophenyl)-3-chloro-5-nitrobenzamide: A Representative Protocol

This protocol details the synthesis of a model antiparasitic compound, N-(4-chlorophenyl)-3-chloro-5-nitrobenzamide, from this compound. The synthesis proceeds via a two-step process: the formation of an acyl chloride followed by amidation.

Step 1: Synthesis of 3-chloro-5-nitrobenzoyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene (B28343)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 3-chloro-5-nitrobenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of N-(4-chlorophenyl)-3-chloro-5-nitrobenzamide

Materials:

Procedure:

  • Dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 3-chloro-5-nitrobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline (B41778) solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to afford the pure N-(4-chlorophenyl)-3-chloro-5-nitrobenzamide.

Synthetic Workflow for N-(4-chlorophenyl)-3-chloro-5-nitrobenzamide Start This compound Intermediate 3-Chloro-5-nitrobenzoyl chloride Start->Intermediate Acyl Chloride Formation Reagent1 SOCl₂, DMF (cat.), Toluene, Reflux Product N-(4-chlorophenyl)-3-chloro-5-nitrobenzamide Intermediate->Product Amidation Reagent2 4-Chloroaniline, Et₃N, DCM, 0°C to RT Purification Purification (Recrystallization/Chromatography) Product->Purification caption Figure 2: Synthetic workflow for the target compound.

Caption: Figure 2: Synthetic workflow for the target compound.

In Vitro Antiparasitic Activity Evaluation

The synthesized compounds can be evaluated for their antiparasitic activity against a panel of relevant parasites. Below are example protocols for in vitro assays against protozoan and helminth parasites.

Antiprotozoal Activity against Giardia lamblia

Materials:

  • Giardia lamblia trophozoites (e.g., WB strain)

  • TYI-S-33 medium supplemented with bovine bile and serum

  • 96-well microtiter plates

  • Test compound (dissolved in DMSO)

  • Metronidazole (B1676534) (as a positive control)

  • Resazurin-based viability dye

Procedure:

  • Culture G. lamblia trophozoites in TYI-S-33 medium at 37 °C.

  • Prepare serial dilutions of the test compound and metronidazole in the culture medium in a 96-well plate. The final DMSO concentration should not exceed 0.5%.

  • Add a suspension of G. lamblia trophozoites to each well.

  • Incubate the plates at 37 °C for 48 hours.

  • Assess parasite viability by adding a resazurin-based dye and measuring the fluorescence or absorbance according to the manufacturer's instructions.

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Anthelmintic Activity against Haemonchus contortus (Adult Worm Motility Assay)

Materials:

  • Adult Haemonchus contortus worms

  • Phosphate-buffered saline (PBS)

  • 24-well plates

  • Test compound (dissolved in DMSO)

  • Levamisole or Ivermectin (as a positive control)

Procedure:

  • Collect adult H. contortus worms from the abomasum of infected sheep or goats.

  • Wash the worms thoroughly with PBS.

  • Place individual or small groups of worms in each well of a 24-well plate containing PBS.

  • Add the test compound and positive controls at various concentrations to the wells.

  • Incubate the plates at 37 °C.

  • Observe and score the motility of the worms at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) under a dissecting microscope. Motility can be scored on a scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = paralysis/death).

  • Determine the effective concentration (EC₅₀) that causes paralysis or death in 50% of the worms at a specific time point.

Quantitative Data Summary

The following table summarizes hypothetical antiparasitic activity data for N-(4-chlorophenyl)-3-chloro-5-nitrobenzamide and a reference compound.

CompoundTarget ParasiteAssay TypeIC₅₀ / EC₅₀ (µM)
N-(4-chlorophenyl)-3-chloro-5-nitrobenzamide Giardia lambliaTrophozoite Viability1.5
Haemonchus contortusAdult Motility (24h)5.2
Metronidazole Giardia lambliaTrophozoite Viability2.1
Levamisole Haemonchus contortusAdult Motility (24h)0.8

Logical Relationship Diagram

The following diagram illustrates the logical flow from starting material to the evaluation of the final product's antiparasitic activity.

Drug Discovery and Evaluation Workflow Start Starting Material (this compound) Synthesis Chemical Synthesis (Amide Formation) Start->Synthesis Product Target Compound (N-Aryl-3-chloro-5-nitrobenzamide) Synthesis->Product Screening In Vitro Antiparasitic Screening Product->Screening Protozoa Protozoa Assay (e.g., Giardia lamblia) Screening->Protozoa Helminth Helminth Assay (e.g., Haemonchus contortus) Screening->Helminth Data Data Analysis (IC₅₀ / EC₅₀ Determination) Protozoa->Data Helminth->Data caption Figure 3: Workflow from synthesis to biological evaluation.

Caption: Figure 3: Workflow from synthesis to biological evaluation.

Conclusion

This compound serves as a valuable and readily available starting material for the synthesis of novel benzamide derivatives with promising antiparasitic properties. The straightforward synthetic routes, coupled with the potent biological activity often associated with this class of compounds, make it an attractive scaffold for further investigation in the development of new antiparasitic drugs. The protocols and notes provided herein offer a framework for researchers to explore the potential of this compound in their drug discovery programs.

References

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 3-Chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-nitrobenzoic acid is a versatile building block in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development.[1][2] Its structure, featuring a carboxylic acid group, a chloro substituent, and a nitro group, offers multiple points for chemical modification, enabling the creation of a diverse range of derivatives with potential biological activity. The electron-withdrawing nature of the chloro and nitro groups significantly influences the reactivity of the carboxylic acid, making it an interesting substrate for various chemical transformations.[1] This document provides detailed protocols for the derivatization of the carboxylic acid group of this compound, focusing on esterification, amidation, and conversion to the corresponding acid chloride.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 34662-36-7[2][3]
Molecular Formula C₇H₄ClNO₄[2][3][4]
Molecular Weight 201.56 g/mol [3][4]
Appearance Pale brown solid[2]
Melting Point 140-148 °C[2]
Purity ≥ 98% (HPLC)[2]

Derivatization Strategies

The carboxylic acid functionality of this compound is a prime target for derivatization to modulate its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and to enable further coupling reactions. The primary derivatization strategies include esterification, amidation, and conversion to an acyl chloride.

Derivatization_Pathways cluster_0 Derivatization Reactions 3-Chloro-5-nitrobenzoic_acid 3-Chloro-5-nitrobenzoic_acid Esterification Esterification 3-Chloro-5-nitrobenzoic_acid->Esterification Alcohol, Acid Catalyst Amidation Amidation 3-Chloro-5-nitrobenzoic_acid->Amidation Amine, Coupling Agent Acid_Chloride_Formation Acid_Chloride_Formation 3-Chloro-5-nitrobenzoic_acid->Acid_Chloride_Formation Thionyl Chloride Ester Ester Esterification->Ester Amide Amide Amidation->Amide Acyl_Chloride Acyl_Chloride Acid_Chloride_Formation->Acyl_Chloride

Figure 1: Key derivatization pathways for the carboxylic acid group of this compound.

I. Esterification

Esterification of this compound can be achieved through various methods, with Fischer esterification being a common and cost-effective approach. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Protocol: Fischer Esterification for the Synthesis of Methyl 3-Chloro-5-nitrobenzoate

This protocol is adapted from the well-established Fischer esterification procedure for nitrobenzoic acids.[5]

Materials:

  • This compound

  • Anhydrous methanol (B129727) (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297) or dichloromethane)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beaker

  • Separatory funnel

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Rotary evaporator

Procedure:

Fischer_Esterification_Workflow cluster_workflow Experimental Workflow A 1. Combine Reactants - this compound - Anhydrous Methanol - Conc. H₂SO₄ B 2. Reflux Heat the mixture to reflux for 1-3 hours. A->B C 3. Quench and Precipitate Pour the cooled reaction mixture over ice. B->C D 4. Isolate Crude Product Collect the precipitate by suction filtration. C->D E 5. Purification Recrystallize from a suitable solvent (e.g., methanol). D->E F 6. Characterization - Determine mass and calculate yield. - Analyze purity (mp, IR, NMR). E->F

Figure 2: Workflow for the Fischer esterification of this compound.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), anhydrous methanol (8-10 mL per gram of carboxylic acid), and a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL for every 10 mL of methanol).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain reflux for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice. The product, being less soluble in water, should precipitate out.

  • Isolation: Collect the crude solid product by suction filtration and wash it with cold water to remove any remaining acid and methanol.

  • Purification: The crude product can be further purified by recrystallization from methanol or another suitable solvent to yield the pure methyl 3-chloro-5-nitrobenzoate.

  • Drying and Characterization: Dry the purified product under vacuum. Determine the mass and calculate the percentage yield. Characterize the product by determining its melting point and acquiring spectroscopic data (e.g., IR, NMR).

ParameterTypical Value/Condition
Reactant Ratio (Acid:Alcohol) 1 : excess (alcohol as solvent)
Catalyst Concentrated H₂SO₄
Reaction Temperature Reflux temperature of the alcohol
Reaction Time 1-3 hours
Typical Yield > 90% (based on similar nitrobenzoic acids)[6]

II. Amidation

The formation of amides from this compound typically requires the activation of the carboxylic acid group, which can then react with a primary or secondary amine. Common activating agents include carbodiimides (e.g., EDC) or the conversion to an acyl chloride followed by reaction with an amine. A catalyst-free, microwave-assisted amination has also been reported for a similar compound, 2-chloro-5-nitrobenzoic acid, which could be adaptable.[7]

Protocol: Amide Synthesis using a Coupling Agent

This protocol describes a general procedure for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma (catalytic to 1.0 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Weak organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (optional, 2-3 eq)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

Amidation_Workflow cluster_workflow Experimental Workflow A 1. Dissolve Reactants - this compound - Amine - HOBt/Oxyma in anhydrous solvent B 2. Add Coupling Agent Add EDC to the mixture and stir at room temperature. A->B C 3. Reaction Monitoring Monitor reaction progress by TLC. B->C D 4. Aqueous Work-up - Wash with 1M HCl, sat. NaHCO₃, and brine. - Dry the organic layer. C->D E 5. Isolate Product - Remove solvent under reduced pressure. - Purify by chromatography or recrystallization. D->E F 6. Characterization - Determine mass and calculate yield. - Analyze purity (mp, IR, NMR, MS). E->F

Figure 3: Workflow for the amidation of this compound using a coupling agent.

  • Reaction Setup: To a solution of this compound (1.0 eq), the desired amine (1.0-1.2 eq), and HOBt or Oxyma (catalytic to 1.0 eq) in an anhydrous aprotic solvent, add EDC (1.1-1.5 eq) portion-wise at 0 °C or room temperature. A weak organic base can be added if the amine is used as a salt.

  • Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with the organic solvent. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude amide by column chromatography on silica (B1680970) gel or by recrystallization.

ParameterTypical Value/Condition
Coupling Agent EDC, TBTU, etc.[8]
Additive HOBt, Oxyma
Solvent DCM, DMF
Reaction Temperature 0 °C to room temperature
Reaction Time 4-24 hours
Typical Yield Good to excellent, depending on substrates[9]

III. Acid Chloride Formation

Conversion of this compound to its corresponding acyl chloride, 3-Chloro-5-nitrobenzoyl chloride, creates a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols. Thionyl chloride (SOCl₂) is a common reagent for this transformation.

Protocol: Synthesis of 3-Chloro-5-nitrobenzoyl Chloride

This protocol is based on standard procedures for the synthesis of benzoyl chlorides.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) (excess, e.g., 2-5 eq)

  • Anhydrous toluene (B28343) or no solvent

  • Catalytic amount of Dimethylformamide (DMF) (optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube or gas outlet to a scrubber

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Distillation apparatus (for purification)

Procedure:

Acid_Chloride_Workflow cluster_workflow Experimental Workflow A 1. Combine Reactants - this compound - Excess Thionyl Chloride - Catalytic DMF (optional) B 2. Reflux Heat the mixture under reflux until gas evolution ceases. A->B C 3. Remove Excess Reagent Distill off the excess thionyl chloride. B->C D 4. Purify Product Purify the crude acid chloride by vacuum distillation. C->D E 5. Characterization - The product is often used directly. - Can be characterized by IR (C=O stretch at ~1770-1800 cm⁻¹). D->E

Figure 4: Workflow for the synthesis of 3-Chloro-5-nitrobenzoyl chloride.

  • Reaction Setup: In a round-bottom flask, place this compound and add an excess of thionyl chloride. A few drops of DMF can be added as a catalyst. Equip the flask with a reflux condenser connected to a gas trap to neutralize the HCl and SO₂ gases produced.

  • Reaction: Heat the mixture gently under reflux. The reaction is typically complete when the evolution of gas ceases (usually 1-3 hours).

  • Isolation: Remove the excess thionyl chloride by distillation, often under reduced pressure.

  • Purification: The resulting crude 3-Chloro-5-nitrobenzoyl chloride can be purified by vacuum distillation. However, it is often of sufficient purity to be used directly in the next step.

ParameterTypical Value/Condition
Chlorinating Agent Thionyl chloride (SOCl₂)
Catalyst (optional) DMF
Reaction Temperature Reflux temperature of thionyl chloride (76 °C)
Reaction Time 1-3 hours
Typical Yield > 95% (based on similar reactions)[10]

Applications in Drug Development

Derivatives of this compound are valuable intermediates in the synthesis of pharmaceuticals.[1][2] For instance, they serve as building blocks for anti-inflammatory and analgesic drugs.[2] The ability to introduce various functional groups through the derivatization of the carboxylic acid allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.[1] Some derivatives have also been investigated for their potential as antibacterial and antiparasitic agents.[3][11]

Conclusion

The derivatization of the carboxylic acid group of this compound is a straightforward process that opens up a wide array of synthetic possibilities. The protocols provided for esterification, amidation, and acid chloride formation are robust and can be adapted to a variety of substrates and scales. These transformations are fundamental for leveraging this versatile building block in the discovery and development of new chemical entities with potential therapeutic applications.

References

Application Notes and Protocols: Synthesis of 3-Chloro-5-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the synthesis of 3-chloro-5-nitrobenzoyl chloride through the reaction of 3-chloro-5-nitrobenzoic acid with thionyl chloride. This conversion is a fundamental step in the synthesis of various pharmaceutical and agrochemical compounds.[1] Included are detailed experimental protocols, safety precautions, and a summary of relevant data. The information is intended to guide researchers in the efficient and safe production of this versatile chemical intermediate.

Introduction

This compound is a key building block in organic synthesis, serving as a precursor for a range of biologically active molecules, including anti-inflammatory and analgesic drugs.[1] The conversion of the carboxylic acid functionality to a more reactive acyl chloride is a critical activation step for subsequent derivatization. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its efficacy and the convenient removal of byproducts (SO₂ and HCl) as gases.[2][3] The resulting 3-chloro-5-nitrobenzoyl chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution reactions to form esters, amides, and other derivatives.

Reaction and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This is followed by an intramolecular nucleophilic attack by the chloride ion, resulting in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.

Reaction Scheme:

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product. Please note that the yield is based on analogous reactions due to the limited availability of specific data for this exact transformation.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Typical Yield (%)
This compoundC₇H₄ClNO₄201.56179-182--
Thionyl chlorideSOCl₂118.97-104.579-
3-Chloro-5-nitrobenzoyl chlorideC₇H₃Cl₂NO₃220.0133153-154 @ 12 mmHg[2]90-98[2]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar nitrobenzoyl chlorides.[2][3]

4.1. Materials and Equipment:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (B109758) (DCM) (optional, as solvent)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Gas trap (for HCl and SO₂)

  • Vacuum distillation apparatus

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (e.g., nitrile), and a fume hood are mandatory.

4.2. Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place this compound (e.g., 10 g, 49.6 mmol). The reaction can be performed neat or in an anhydrous solvent like dichloromethane. For a neat reaction, add an excess of thionyl chloride (e.g., 2-3 equivalents, 11.8 g or 7.0 mL, 99.2 mmol).

  • Gas Trap: Connect the top of the reflux condenser to a gas trap containing a solution of sodium hydroxide (B78521) to neutralize the evolved HCl and SO₂ gases.

  • Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is 79 °C) using a heating mantle. Maintain the reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure or, more conveniently, under reduced pressure.[2][3]

  • Purification: The crude 3-chloro-5-nitrobenzoyl chloride can be purified by vacuum distillation.[2] Collect the fraction boiling at approximately 153-154 °C at 12 mmHg.[2] The product is a low-melting solid and may solidify in the condenser, so gentle heating of the condenser with a heat gun may be necessary.

  • Storage: Store the purified 3-chloro-5-nitrobenzoyl chloride in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis.

Safety Precautions

  • Thionyl chloride is highly toxic, corrosive, and reacts violently with water. [4][5][6][7] Always handle it in a well-ventilated fume hood.[4][5]

  • Wear appropriate personal protective equipment, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[4][6]

  • In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention.[4]

  • In case of inhalation, move to fresh air and seek immediate medical attention.[4][6]

  • Ensure all glassware is thoroughly dry before use to prevent a violent reaction with thionyl chloride.[8]

  • The byproducts, HCl and SO₂, are toxic and corrosive gases. Use a gas trap to neutralize them.

Applications in Drug Development

3-Chloro-5-nitrobenzoyl chloride is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The acyl chloride group allows for the formation of amide and ester linkages, which are common in drug molecules. The nitro group can be reduced to an amine, providing a handle for further diversification. The chloro substituent influences the electronic properties and can serve as a site for nucleophilic aromatic substitution under certain conditions.

Diagrams

ReactionWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_acid This compound reaction Reflux (2-4h) start_acid->reaction start_socl2 Thionyl Chloride start_socl2->reaction distillation Distillation of excess SOCl₂ reaction->distillation purification Vacuum Distillation distillation->purification product 3-Chloro-5-nitrobenzoyl chloride purification->product

Caption: Experimental workflow for the synthesis of 3-chloro-5-nitrobenzoyl chloride.

DrugDevelopment cluster_intermediate Key Intermediate cluster_reactions Derivatization Reactions cluster_products Potential Pharmaceutical Scaffolds intermediate 3-Chloro-5-nitrobenzoyl chloride amination Amidation intermediate->amination esterification Esterification intermediate->esterification amides Amide Derivatives amination->amides esters Ester Derivatives esterification->esters reduction Nitro Group Reduction amines Amino Derivatives reduction->amines amides->reduction

Caption: Application of 3-chloro-5-nitrobenzoyl chloride in drug development.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 3-Chloro-5-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of 3-Chloro-5-nitrobenzoic acid, a crucial intermediate in the development of pharmaceuticals.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most prevalent synthesis method is the electrophilic aromatic substitution (nitration) of 3-chlorobenzoic acid.[2][3] This reaction typically uses a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[2] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene (B151609) ring.[2]

Q2: Why is the nitro group directed to the 5-position? A2: In the nitration of 3-chlorobenzoic acid, the positions on the aromatic ring are influenced by the directing effects of the existing substituents: the chloro (-Cl) group and the carboxylic acid (-COOH) group. Both are electron-withdrawing groups and are meta-directors.[4][5] Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the position that is meta to both groups, which is the 5-position.

Q3: What are the primary safety precautions when performing this synthesis? A3: The synthesis involves highly corrosive and strong oxidizing agents. Concentrated sulfuric acid and nitric acid can cause severe chemical burns. The reaction is also exothermic and requires careful temperature control to prevent runaway reactions. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is essential. All procedures should be performed in a well-ventilated fume hood. This compound itself is classified as harmful if swallowed and causes skin irritation.[2]

Q4: How can the progress of the reaction be monitored? A4: Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC).[2] By taking small samples from the reaction mixture over time, you can observe the consumption of the starting material (3-chlorobenzoic acid) and the formation of the product. This allows for determination of the reaction's endpoint, ensuring it goes to completion without unnecessary heating or stirring, which could lead to side product formation.

Troubleshooting Guide

Q1: My yield is consistently low. What are the most likely causes and how can I fix them? A1: Low yield is a common issue that can stem from several factors:

  • Inadequate Temperature Control: This is one of the most critical parameters. If the temperature rises above the optimal range (typically 30-40°C, and some protocols recommend as low as 0-5°C), the formation of side products, such as 2-chloro-3-nitrobenzoic acid and dinitro-compounds, increases significantly.[2][6][7]

    • Solution: Use an ice bath to maintain a consistently low temperature, especially during the addition of the nitrating mixture. Add reagents slowly and monitor the internal temperature of the reaction vessel continuously with a thermometer.

  • Incorrect Reagent Ratios: The molar ratio of sulfuric acid to nitric acid is crucial for efficient generation of the nitronium ion.[2] An improper ratio can lead to an incomplete reaction.

    • Solution: A common molar ratio used is 1.2:1 of sulfuric acid to nitric acid.[2] Ensure precise measurement of all reagents.

  • Incomplete Reaction: If the reaction is not allowed to run for a sufficient amount of time, a significant portion of the starting material may remain unreacted.

    • Solution: Monitor the reaction using TLC to confirm the disappearance of the starting material spot. A typical reaction time after reagent addition is at least two hours.[2][7]

  • Loss During Work-up: The product can be lost during the precipitation and filtration steps if not performed correctly.

    • Solution: When quenching the reaction by pouring it into ice water, ensure the ice-water slurry is sufficiently cold and large enough to fully precipitate the product.[3] Wash the collected solid with cold water to remove residual acid without dissolving a significant amount of the product.

Q2: My final product is contaminated with an isomer. How can I improve its purity? A2: The primary isomeric impurity is often 2-chloro-3-nitrobenzoic acid.[6][7][8] The formation of this isomer is highly dependent on reaction temperature.

  • Prevention: The most effective strategy is prevention by maintaining strict temperature control (below 40°C) during the nitration process.[2][7]

  • Purification: If isomer formation is unavoidable, a multi-step purification process can be employed:

    • Alkaline Dissolution: Dissolve the crude product in water by adding an alkali (like NaOH) to a specific pH (e.g., 7.5). This converts the acidic products into their more soluble sodium salts.[7][8]

    • Decolorization: Treat the solution with activated carbon to remove colored impurities and filter.[8]

    • Acid Precipitation: Carefully re-acidify the filtrate with an acid (e.g., 50% nitric acid) to a specific pH (e.g., 2-3).[7][8] The desired this compound will precipitate out, leaving some of the isomeric impurities in the solution. The product can then be collected by filtration, washed, and dried.[8]

Q3: The reaction mixture turned dark brown/black. What happened? A3: A dark coloration often indicates decomposition or excessive side reactions (over-nitration). This is almost always caused by the reaction temperature becoming too high.[2] The nitrating mixture is a powerful oxidizing agent, and at elevated temperatures, it can begin to oxidize the aromatic compound, leading to decomposition and a lower yield of the desired product.

  • Solution: Ensure slow, dropwise addition of the nitrating agents while vigorously stirring and cooling the reaction flask in an ice bath. If the temperature starts to rise uncontrollably, the rate of addition should be immediately slowed or stopped until the temperature is back within the target range.

Quantitative Data Summary

The yield and purity of this compound are highly dependent on the precise reaction and purification conditions. The following table summarizes data from various optimized protocols.

Starting MaterialKey Reaction ConditionsPurification MethodReported YieldReported PurityReference
3-Chlorobenzoic AcidH₂SO₄/HNO₃, Temp: 30-40°CAlkaline dissolution followed by acid precipitation85-86%> 99.5%[7],[9]
2,4-Difluoro-3-chlorobenzoic AcidH₂SO₄/HNO₃Not specified for this step94% (for the nitro- product)Not specified[10]
4-Chlorobenzoic AcidH₂SO₄/HNO₃ in Dichloromethane, Boiling TempPoured into water, filtered, washed> 97%Not specified[11]
2-Chlorobenzoic AcidH₂SO₄/HNO₃, Temp: 0-5°CpH fractionation70%High purity[6]

Detailed Experimental Protocol

This protocol is a synthesis of common laboratory procedures for the nitration of 3-chlorobenzoic acid.

Materials:

  • 3-chlorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (65-70%)

  • Ice

  • Distilled Water

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add 12 mL of concentrated sulfuric acid to 1.6 mL of concentrated nitric acid.[3] Keep the mixture stirring in the ice bath for 5-10 minutes. The temperature should be maintained at or below 0°C.

  • Reaction Setup: In a separate reaction vessel (e.g., a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer), place 3 g of 3-chlorobenzoic acid.[3] Cool this vessel in an ice bath.

  • Addition of Reactants: Slowly add the prepared cold nitrating mixture to the 3-chlorobenzoic acid. The addition should be done in small portions or dropwise to ensure the reaction temperature does not exceed 40°C.[2][7]

  • Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature while continuing to stir. Let the reaction proceed for approximately 1-2 hours.[3] Monitor the reaction's completion by TLC.

  • Quenching and Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice and cold water with constant stirring.[3] A solid precipitate of the crude product will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water to remove residual acids.

  • Drying: Dry the collected solid. A common laboratory practice is to dry it in a vacuum oven at a moderate temperature (e.g., 80°C).[8] The yield of the crude product can be calculated at this stage. For higher purity, proceed with the purification step described in the troubleshooting guide.

Process Visualizations

experimental_workflow cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_final Phase 4: Final Product start Starting Materials (3-Chlorobenzoic Acid, H₂SO₄, HNO₃) prep_nitro Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to 0°C start->prep_nitro react_setup Cool 3-Chlorobenzoic Acid in Reaction Vessel start->react_setup addition Slowly Add Nitrating Mixture (Keep Temp < 40°C) prep_nitro->addition react_setup->addition stir Stir at Room Temp (1-2 hours) addition->stir monitor Monitor with TLC stir->monitor quench Pour onto Ice Water (Precipitation) monitor->quench filtrate Vacuum Filtration & Wash with Cold H₂O quench->filtrate purify Optional: Purification (Alkaline Dissolution & Acid Precipitation) filtrate->purify dry Dry Product filtrate->dry (If not purifying) purify->dry end_product Pure 3-Chloro-5- nitrobenzoic Acid dry->end_product

troubleshooting_flowchart start Low Yield or Impure Product q_temp Was Temperature Kept < 40°C? start->q_temp a_temp_no High Temp is Likely Cause - Increases Side Reactions - Causes Decomposition q_temp->a_temp_no No q_purity Product Impure? q_temp->q_purity Yes sol_temp Solution: Use Ice Bath, Add Reagents Slowly, Monitor Temp a_temp_no->sol_temp end_node Improved Yield & Purity sol_temp->end_node a_purity_yes Isomer (2-chloro-3-nitro) is a common impurity q_purity->a_purity_yes Yes q_reaction Reaction Incomplete? (Check TLC) q_purity->q_reaction No sol_purity Solution: Purify via Alkaline Dissolution & Controlled Acid Precipitation a_purity_yes->sol_purity sol_purity->end_node a_reaction_yes Insufficient Reaction Time or Incorrect Stoichiometry q_reaction->a_reaction_yes Yes q_reaction->end_node No sol_reaction Solution: Increase Reaction Time, Verify Reagent Ratios a_reaction_yes->sol_reaction sol_reaction->end_node

References

minimizing isomer formation in the nitration of 3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 3-chlorobenzoic acid. Our goal is to help you minimize isomer formation and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the nitration of 3-chlorobenzoic acid?

A1: The nitration of 3-chlorobenzoic acid is an electrophilic aromatic substitution reaction. The starting material has two substituents on the benzene (B151609) ring: a chloro group (-Cl) and a carboxylic acid group (-COOH). The chloro group is an ortho, para-director, while the carboxylic acid group is a meta-director.[1] Consequently, the incoming nitro group (-NO2) will be directed to the positions that are ortho and para to the chlorine atom and meta to the carboxylic acid group. This results in the formation of three primary isomers: 3-chloro-2-nitrobenzoic acid, 3-chloro-4-nitrobenzoic acid, and 3-chloro-6-nitrobenzoic acid.

Q2: Why is controlling isomer formation important in this reaction?

A2: Controlling isomer formation is crucial for several reasons. In drug development and fine chemical synthesis, typically only one specific isomer possesses the desired biological activity or chemical properties. The presence of other isomers can lead to difficulties in purification, reduced overall yield of the target molecule, and potential for unwanted side effects or byproducts in subsequent reactions. Efficiently controlling the regioselectivity of the nitration step simplifies downstream processing and ensures the quality of the final product.

Q3: What are the key experimental parameters that influence isomer distribution?

A3: The distribution of isomers is primarily influenced by:

  • Temperature: Reaction temperature is a critical factor in controlling the regioselectivity of the nitration. Lower temperatures generally favor the formation of specific isomers by minimizing side reactions and providing better kinetic control.

  • Nitrating Agent: The composition and concentration of the nitrating mixture, typically a combination of concentrated nitric acid and a strong acid catalyst like sulfuric acid, can significantly impact the reaction's outcome.

  • Reaction Time: The duration of the reaction can affect the product distribution. Monitoring the reaction progress is essential to stop it at the optimal point to maximize the desired isomer and minimize the formation of di-nitrated or other byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired isomer - Suboptimal reaction temperature.- Incorrect ratio of nitrating agents.- Insufficient reaction time.- Carefully control the reaction temperature, ideally between 0-10°C, using an ice bath.- Optimize the molar ratio of nitric acid to 3-chlorobenzoic acid.- Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
High percentage of undesired isomers - Reaction temperature is too high, leading to decreased selectivity.- Inappropriate nitrating agent.- Maintain a low and constant reaction temperature throughout the addition of the nitrating agent and for the duration of the reaction.- Consider alternative nitrating agents or the use of a milder catalyst if standard mixed acid proves unselective.
Formation of dinitrated products - Excess of nitrating agent.- Prolonged reaction time.- Elevated reaction temperature.- Use a stoichiometric amount or a slight excess of the nitrating agent.- Carefully monitor the reaction and quench it once the starting material is consumed to the desired extent.- Strictly maintain a low reaction temperature.
Difficulty in separating isomers - Similar physicochemical properties of the isomers.- Employ fractional crystallization, leveraging slight differences in solubility in various solvent systems.- Utilize high-performance liquid chromatography (HPLC) with an appropriate column and mobile phase for effective separation. Adjusting the pH can be critical in both methods to influence solubility and retention characteristics.[2]

Quantitative Data on Isomer Distribution

The regioselectivity of the nitration of 3-chlorobenzoic acid is highly dependent on the reaction conditions. The following table summarizes typical isomer distributions obtained under different experimental setups.

Reaction Temperature (°C) Nitrating Agent 3-chloro-2-nitrobenzoic acid (%) 3-chloro-4-nitrobenzoic acid (%) 3-chloro-6-nitrobenzoic acid (%) Reference
0 - 5Conc. HNO₃ / Conc. H₂SO₄552520Hypothetical Data
20 - 25Conc. HNO₃ / Conc. H₂SO₄453520Hypothetical Data
0 - 5Ac₂O / HNO₃651520Hypothetical Data*

*Note: The data in this table is hypothetical and serves as an illustrative example of how reaction conditions can influence isomer distribution. Researchers should perform their own analysis to determine the precise isomer ratios for their specific experimental conditions.

Experimental Protocol: Regioselective Nitration of 3-Chlorobenzoic Acid

This protocol is designed to favor the formation of 3-chloro-4-nitrobenzoic acid.

Materials:

  • 3-Chlorobenzoic acid

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 15.6 g (0.1 mol) of 3-chlorobenzoic acid in 50 mL of concentrated sulfuric acid.

  • Cool the mixture to 0-5°C using an ice bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 7.5 mL (0.12 mol) of concentrated nitric acid to 15 mL of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of 3-chlorobenzoic acid over a period of 30-45 minutes, ensuring the reaction temperature is maintained between 0°C and 10°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto 200 g of crushed ice with constant stirring.

  • The solid product will precipitate. Allow the ice to melt completely.

  • Collect the precipitate by vacuum filtration using a Büchner funnel and wash the solid with cold water until the washings are neutral to litmus (B1172312) paper.

  • Dry the crude product in a desiccator.

  • The crude product can be purified by recrystallization from an ethanol-water mixture to yield pure 3-chloro-4-nitrobenzoic acid.

Visualizations

logical_workflow cluster_start Start: Nitration of 3-Chlorobenzoic Acid cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_optimization Optimization cluster_purification Purification cluster_end End start Perform Nitration Reaction analyze Analyze Product Mixture (e.g., HPLC, GC-MS) start->analyze check_yield Is the yield of the desired isomer acceptable? analyze->check_yield check_purity Is the purity of the desired isomer acceptable? check_yield->check_purity Yes optimize_temp Adjust Reaction Temperature check_yield->optimize_temp No purify Purify Mixture (e.g., Fractional Crystallization, Chromatography) check_purity->purify No end Desired Product Obtained check_purity->end Yes optimize_temp->start optimize_reagents Modify Nitrating Agent Ratio/Composition optimize_temp->optimize_reagents optimize_time Adjust Reaction Time optimize_reagents->optimize_time optimize_time->start purify->analyze signaling_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products (Isomers) reactant1 3-Chlorobenzoic Acid product1 3-Chloro-2-nitrobenzoic acid reactant1->product1 ortho to -Cl meta to -COOH product2 3-Chloro-4-nitrobenzoic acid reactant1->product2 para to -Cl meta to -COOH product3 3-Chloro-6-nitrobenzoic acid reactant1->product3 ortho to -Cl meta to -COOH reactant2 HNO₃ / H₂SO₄ intermediate Nitronium Ion (NO₂⁺) Generation reactant2->intermediate

References

troubleshooting low yield in 3-Chloro-5-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Chloro-5-nitrobenzoic Acid Synthesis

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the synthesis of this compound?

A1: The most critical factor affecting the yield is improper temperature control. The nitration of 3-chlorobenzoic acid is a highly exothermic reaction. If the temperature rises excessively, it can lead to the formation of unwanted side products, such as dinitro compounds, or even decomposition of the starting material and product.[1][2] Maintaining the recommended temperature range throughout the reaction is crucial for maximizing yield.

Q2: How can I minimize the formation of unwanted isomers?

A2: While the directing effects of the chloro and carboxylic acid groups on 3-chlorobenzoic acid favor the formation of the 5-nitro isomer, deviations in reaction conditions can lead to other isomers. To enhance selectivity, strictly control the reaction temperature, typically keeping it low (e.g., 0-5°C). Additionally, using the correct molar ratio of sulfuric acid to nitric acid (a suggested ratio is 1:1.2) helps ensure selective nitration.[1]

Q3: What should I do if a dark, tar-like substance forms during the reaction?

A3: The formation of dark tars or polymers indicates decomposition, which is typically caused by a runaway reaction or localized overheating. This significantly reduces the yield of the desired product. To prevent this, ensure slow, portion-wise, or dropwise addition of reagents with efficient stirring and robust cooling. If significant tarring occurs, the reaction is likely compromised, and it may be best to stop and restart the procedure, focusing on better temperature control.

Q4: How can I effectively purify the crude product to improve the isolated yield and purity?

A4: The standard workup involves quenching the reaction mixture in ice-cold water to precipitate the crude product.[3] Washing the filtered solid thoroughly with cold water is vital to remove residual acids. For higher purity, recrystallization from a suitable solvent like an ethanol/water mixture can be effective.[4] In cases with significant isomeric impurities, a method involving dissolution in a basic solution followed by controlled acid precipitation can be employed to separate the desired product.[5][6]

Troubleshooting Guide for Low Yield

Issue 1: Low Yield with Significant Unreacted Starting Material
  • Possible Cause: Incomplete Reaction.

    • Solution: Ensure the reaction is stirred for the recommended duration (e.g., 1-2 hours) after the addition of all reagents is complete to allow for full conversion.[5] Monitor the reaction's progress via Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.[4]

  • Possible Cause: Insufficient Nitrating Agent.

    • Solution: Verify the concentrations of the nitric and sulfuric acids used. Ensure the molar ratios are correct to provide a slight excess of the nitrating species (nitronium ion, NO₂⁺).

  • Possible Cause: Poor Solubility of Reactants.

    • Solution: A sufficient amount of concentrated sulfuric acid is necessary not only as a catalyst but also to keep the reactants and the nitrated product in solution, allowing the reaction to proceed effectively.[7] If the reaction mass becomes too thick for effective agitation, it can result in a lower yield.[7]

Issue 2: Low Yield Due to Byproduct Formation (Isomers, Over-nitration)
  • Possible Cause: Incorrect or Fluctuating Reaction Temperature.

    • Solution: This is the most common cause of byproduct formation. Maintain a consistently low temperature (e.g., 0-5°C) throughout the reagent addition phase using an efficient cooling bath (e.g., ice-salt). Use a thermometer to monitor the internal reaction temperature, not just the bath temperature. Temperatures should generally not exceed 50°C.[1]

  • Possible Cause: Incorrect Acid Ratios or Concentrations.

    • Solution: The ratio of sulfuric acid to nitric acid influences the concentration of the active nitrating agent. An optimized ratio can improve selectivity for the desired 5-nitro isomer.[1] Using fuming nitric acid or oleum (B3057394) can drastically increase the reaction's potency and may lead to over-nitration if not carefully controlled.

Issue 3: Significant Product Loss During Workup and Purification
  • Possible Cause: Product is Partially Soluble in the Wash Solvent.

    • Solution: Always use ice-cold water to precipitate (quench) the reaction mixture and to wash the filtered product.[3] Using room temperature or warm water will increase the solubility of the product and lead to significant losses.

  • Possible Cause: Inefficient Precipitation.

    • Solution: Pour the reaction mixture slowly into a vigorously stirred, large volume of an ice/water slurry. This ensures rapid cooling and complete precipitation of the product as a filterable solid.

  • Possible Cause: Inefficient Purification Technique.

    • Solution: If recrystallization is used, ensure the correct solvent is chosen where the product has high solubility when hot and low solubility when cold.[2] Allow the solution to cool slowly to form pure crystals, as rapid cooling can trap impurities.[2]

Data Summary: Key Experimental Parameters

ParameterRecommended ConditionRationale / Expected OutcomeReference(s)
Starting Material 3-Chlorobenzoic AcidPrecursor for nitration.[3]
Nitrating Agent Mixture of concentrated Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄)Generates the nitronium ion (NO₂⁺) electrophile.[1],[3]
Acid Molar Ratio H₂SO₄ : HNO₃ ≈ 1 : 1.2Optimizes selectivity for nitration at the 5-position.[1]
Reaction Temperature 0–5°C during addition; should not exceed 50°C.Minimizes the formation of side products (isomers, dinitro compounds) and prevents decomposition. Crucial for high yield and purity.[1],[2]
Reaction Time ~1-2 hours post-addition.Allows the reaction to proceed to completion.[3],[5]
Workup Procedure Pouring reaction mixture into ice-water.Precipitates the crude product from the acidic solution.[3]
Purification Washing with cold water; Recrystallization.Removes residual acids and purifies the final product.[3],[4]
Expected Yield ~85%A typical yield under optimized conditions.[5],[6]

Detailed Experimental Protocol

This protocol is a representative example for laboratory-scale synthesis.

Materials:

  • 3-chlorobenzoic acid (3.0 g)

  • Concentrated sulfuric acid (~12 mL)

  • Concentrated nitric acid (~1.6 mL)

  • Ice and distilled water

Procedure:

  • In a flask submerged in an ice bath, slowly add concentrated sulfuric acid (12 mL) to concentrated nitric acid (1.6 mL). Stir the mixture and allow it to cool to 0°C.[3]

  • While maintaining the temperature at or below 5°C, add the 3-chlorobenzoic acid (3.0 g) in small portions over a period of 5-10 minutes with continuous stirring.[3]

  • After the addition is complete, allow the reaction mixture to stir for 1 hour, letting the temperature gradually rise to room temperature.[3]

  • Prepare a beaker with a substantial amount of crushed ice and a small amount of water.

  • Slowly and carefully pour the reaction mixture into the ice-water slurry with vigorous stirring. A white solid should precipitate.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with several portions of ice-cold water to remove any residual acid.[3]

  • Dry the collected solid to obtain the crude this compound. The reported yield for a similar procedure is approximately 2.65 g.[3]

  • Further purification can be achieved by recrystallization if necessary.

Visualizations

TroubleshootingWorkflow cluster_problems Identified Problem cluster_solutions Potential Solutions start Low Yield Observed analysis Analyze Crude Product (e.g., TLC, NMR) start->analysis P1 High % of Unreacted Starting Material analysis->P1 Incomplete Conversion P2 Presence of Isomers & Byproducts analysis->P2 Low Purity P3 Product Lost During Workup analysis->P3 Workup Issues S1a Increase Reaction Time & Monitor with TLC P1->S1a Cause: Incomplete Reaction S1b Verify Acid Molarity & Ratios P1->S1b Cause: Insufficient Reagent S2a Maintain Temp < 5°C During Addition P2->S2a Cause: Poor Temp Control S2b Ensure Slow Reagent Addition & Good Stirring P2->S2b Cause: Local Hotspots S3a Use Ice-Cold Water for Quench & Wash P3->S3a Cause: Product Solubility S3b Pour Reaction Mix into Large Volume of Ice P3->S3b Cause: Inefficient Precipitation

Caption: Troubleshooting workflow for diagnosing and resolving low yield in this compound synthesis.

ReactionPathway cluster_products Reaction Products start 3-Chlorobenzoic Acid reagents HNO₃ / H₂SO₄ main_product Desired Product: This compound reagents->main_product Desired Pathway (Low & Controlled Temp) side_product1 Side Products: Other Nitro Isomers reagents->side_product1 Side Reaction (Poor Temp Control) side_product2 Side Products: Dinitro Compounds / Tar reagents->side_product2 Side Reaction (Excessive Temp)

Caption: Chemical reaction pathways in the nitration of 3-Chlorobenzoic acid.

References

optimizing reaction temperature for the synthesis of 3-Chloro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction temperature for the synthesis of 3-Chloro-5-nitrobenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on the impact of reaction temperature.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Reaction temperature is too high: Elevated temperatures can lead to the formation of unwanted side products, such as dinitro compounds or other isomers, thus reducing the yield of the target molecule.[1]Maintain the reaction temperature within the optimal range of 30-40°C. For some starting materials like o-chlorobenzoic acid, a lower temperature range of 0-5°C has been shown to improve the yield of the desired isomer.
Incomplete reaction: The reaction may not have proceeded to completion.Ensure the reaction is stirred for a sufficient amount of time, typically around 2 hours, after the addition of the nitrating agent.[2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
Improper reagent ratio: An incorrect ratio of nitric acid to sulfuric acid can affect the formation of the nitronium ion, leading to a lower yield.Use a carefully controlled molar ratio of sulfuric acid to nitric acid, with a recommended ratio of approximately 1:1.2.
Low Purity of Final Product (Presence of Isomers) Suboptimal reaction temperature: The reaction temperature significantly influences the regioselectivity of the nitration. Higher temperatures can favor the formation of other isomers, such as 3-chloro-2-nitrobenzoic acid.Adhere to the recommended temperature range of 30-40°C to maximize the formation of the desired 5-nitro isomer. Lower temperatures can further enhance selectivity.
Inefficient purification: The workup and purification steps may not be effectively removing isomeric impurities.After precipitation of the crude product, consider recrystallization from a suitable solvent, such as boiling water, to improve purity.
Formation of Dark-Colored Byproducts Reaction temperature is too high: Excessive heat can cause decomposition of the starting material or the product, leading to the formation of colored impurities.Strictly control the reaction temperature and ensure efficient cooling, especially during the exothermic addition of the nitrating agent.
Contaminated starting materials: Impurities in the 3-chlorobenzoic acid can lead to side reactions and the formation of colored byproducts.Use high-purity starting materials. If necessary, purify the 3-chlorobenzoic acid before use.
Runaway Reaction Poor temperature control: The nitration of aromatic compounds is a highly exothermic process. Inadequate cooling can lead to a rapid and uncontrolled increase in temperature.Ensure the reaction vessel is equipped with an efficient cooling system (e.g., an ice bath). Add the nitrating agent slowly and monitor the internal temperature of the reaction mixture closely.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound?

A1: The generally recommended reaction temperature for the nitration of 3-chlorobenzoic acid to produce this compound is between 30°C and 40°C.[2] Maintaining the temperature in this range helps to ensure high selectivity for the desired 5-nitro isomer while minimizing the formation of side products. Some studies on similar starting materials have shown that even lower temperatures, such as 0-5°C, can lead to higher yields of the desired product.[1]

Q2: What are the main side products to expect, and how does temperature affect their formation?

A2: The primary side products in this synthesis are other isomers, mainly 3-chloro-2-nitrobenzoic acid, and over-nitrated products like dinitro-chlorobenzoic acid.[1] Higher reaction temperatures tend to decrease the regioselectivity of the nitration, leading to a higher proportion of the undesired isomers. Over-nitration is also more likely to occur at elevated temperatures.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material (3-chlorobenzoic acid) and the appearance of the product spot.

Q4: What is the role of sulfuric acid in this reaction?

A4: Concentrated sulfuric acid serves two primary roles in this reaction. Firstly, it acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. Secondly, it serves as a solvent for the reactants.

Q5: What safety precautions should be taken during this synthesis?

A5: The nitration of aromatic compounds is a potentially hazardous procedure. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction is highly exothermic, so efficient cooling and slow addition of the nitrating agent are essential to prevent a runaway reaction.

Data Presentation

The following table summarizes the effect of reaction temperature on the yield of nitrated benzoic acid derivatives, based on available data. It is important to note that a direct comparative study with varying temperatures for the synthesis of this compound from 3-chlorobenzoic acid was not found in the searched literature. The data presented is based on related reactions and qualitative descriptions.

Reaction Temperature (°C)Starting MaterialProductReported YieldPurity/Selectivity NotesReference
0-5o-Chlorobenzoic acid2-Chloro-5-nitrobenzoic acidHigher YieldHigher yield of the desired 5-nitro isomer compared to higher temperatures. Minimizes side reactions.[1]
15-20o-Chlorobenzoic acid2-Chloro-5-nitrobenzoic acidLower YieldLower yield compared to 0-5°C.[1]
30-403-Chlorobenzoic acidThis compoundHighHigh selectivity for the 5-position.[2]
50-70o-Chlorobenzoic acid2-Chloro-5-aminobenzoic acid (after reduction)Lower YieldResults in lower yields of the final amino product, but the quality is satisfactory.[1]
53-572,5-Dichlorobenzoyl chloride2,5-Dichloro-3-nitrobenzoic acid67.9%-[3]
55-602,5-Dichlorobenzoyl chloride2,5-Dichloro-3-nitrobenzoic acid--[3]

Experimental Protocols

Synthesis of this compound at 30-40°C

This protocol is a general procedure based on typical laboratory practices for the nitration of 3-chlorobenzoic acid.

Materials:

  • 3-chlorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In the three-neck round-bottom flask, add 3-chlorobenzoic acid.

  • Place the flask in an ice bath and slowly add concentrated sulfuric acid while stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Once the 3-chlorobenzoic acid is fully dissolved in the sulfuric acid and the temperature is stable, slowly add the cold nitrating mixture dropwise from the dropping funnel.

  • Carefully monitor the internal temperature and maintain it between 30°C and 40°C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at this temperature for approximately 2 hours.

  • Upon completion, slowly pour the reaction mixture onto crushed ice with stirring to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.

  • The crude product can be further purified by recrystallization from boiling water.

Visualizations

experimental_workflow cluster_preparation Reactant Preparation cluster_reaction Nitration Reaction cluster_workup Product Isolation and Purification start Start prep_acid Prepare Nitrating Mixture (HNO3 + H2SO4) start->prep_acid dissolve Dissolve 3-Chlorobenzoic Acid in H2SO4 start->dissolve add_nitrating Slowly Add Nitrating Mixture prep_acid->add_nitrating dissolve->add_nitrating maintain_temp Maintain Temperature (30-40°C) add_nitrating->maintain_temp react Stir for 2 hours maintain_temp->react precipitate Pour onto Ice react->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Water filtrate->wash recrystallize Recrystallize wash->recrystallize end End recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_purity Low Purity cluster_color Dark Color start Problem Encountered check_temp Check Reaction Temperature start->check_temp purity_temp Review Temperature Control start->purity_temp color_temp Verify Temperature start->color_temp check_time Check Reaction Time check_temp->check_time check_ratio Check Reagent Ratio check_temp->check_ratio solution solution check_ratio->solution Implement Solution purification Improve Purification Method purity_temp->purification purification->solution Implement Solution start_material Check Starting Material Purity color_temp->start_material start_material->solution Implement Solution

References

side reactions and byproducts in the synthesis of 3-Chloro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-5-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and industrially scalable method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 3-chlorobenzoic acid. This reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[1]

Q2: What are the main side reactions and byproducts I should be aware of during the synthesis?

The primary side reactions involve the formation of other positional isomers and over-nitration.

  • Positional Isomers: The nitration of 3-chlorobenzoic acid can yield a mixture of isomers, with the main byproducts being 3-chloro-2-nitrobenzoic acid and 3-chloro-4-nitrobenzoic acid. The directing effects of the chloro and carboxylic acid groups on the benzene (B151609) ring influence the position of the incoming nitro group.

  • Over-nitration: Under harsh reaction conditions, such as elevated temperatures or prolonged reaction times, dinitration of the benzene ring can occur, leading to the formation of dinitrobenzoic acid derivatives.[2]

Q3: How can I minimize the formation of these byproducts?

Controlling the reaction conditions is crucial for minimizing byproduct formation and maximizing the yield of the desired this compound. Key parameters to control include:

  • Temperature: Maintaining a low reaction temperature is critical to control the regioselectivity and prevent over-nitration.

  • Acid Ratios: The molar ratio of nitric acid to sulfuric acid in the nitrating mixture can influence the reaction rate and selectivity.

  • Reaction Time: Monitoring the reaction to completion and avoiding unnecessarily long reaction times can help prevent the formation of over-nitrated byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Ensure the nitrating mixture is fresh and of the correct concentration.- Verify the reaction temperature is within the optimal range to ensure a sufficient reaction rate.- Extend the reaction time and monitor progress using TLC or HPLC.
Loss of product during workup.- Ensure the pH is sufficiently acidic during precipitation to minimize the solubility of the product.- Use cold water for washing the precipitated product to reduce losses.
High Levels of Isomeric Impurities Suboptimal reaction temperature.- Maintain a consistently low reaction temperature (e.g., 0-10 °C) throughout the addition of the nitrating agent.
Incorrect acid ratio.- Optimize the molar ratio of nitric acid to sulfuric acid. A common starting point is a 1:2 to 1:3 molar ratio.
Presence of Dinitro Byproducts Excessive reaction temperature.- Strictly control the temperature and ensure efficient cooling, especially during the exothermic addition of the nitrating agent.[2]
Prolonged reaction time.- Monitor the reaction closely and quench it as soon as the starting material is consumed.
Product is Off-Color (Yellowish) Presence of nitrated phenolic impurities.- Ensure the starting 3-chlorobenzoic acid is pure.- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to remove colored impurities.
Difficulty in Filtering the Precipitated Product Very fine particle size.- Allow the precipitate to digest (stand in the mother liquor) for a period before filtration to allow for crystal growth.- Use a filter aid if necessary.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Purity (Qualitative)

Parameter Condition Expected Outcome on Purity
Temperature Low (0-10 °C)Higher regioselectivity, lower levels of isomeric byproducts and dinitration.
High (>30 °C)Increased formation of isomeric byproducts and dinitro compounds.[2]
Reaction Time OptimalHigh yield of the desired product.
ExtendedPotential for increased over-nitration.[2]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Standard and effective for this synthesis.
Fuming HNO₃Harsher conditions, higher risk of over-nitration.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 3-chlorobenzoic acid

  • Concentrated nitric acid (68-70%)

  • Concentrated sulfuric acid (95-98%)

  • Ice

  • Distilled water

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid. Maintain the temperature below 10 °C during the addition.

  • Dissolution of Starting Material: In a separate reaction vessel, dissolve 3-chlorobenzoic acid in a minimal amount of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3-chlorobenzoic acid. Maintain the reaction temperature between 0 °C and 10 °C throughout the addition. The reaction is exothermic and requires careful temperature control.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time (e.g., 1-2 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Precipitation: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with constant stirring. A white to pale yellow precipitate of this compound will form.

  • Isolation and Purification:

    • Filter the crude product using a Büchner funnel.

    • Wash the filter cake with copious amounts of cold water to remove residual acids.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the pure this compound.

    • Dry the purified product under vacuum.

Visualizations

Synthesis_Pathway 3-Chlorobenzoic Acid 3-Chlorobenzoic Acid This compound This compound 3-Chlorobenzoic Acid->this compound HNO3 / H2SO4 (Desired Pathway) Isomeric Byproducts Isomeric Byproducts 3-Chlorobenzoic Acid->Isomeric Byproducts Side Reaction (e.g., 3-chloro-2-nitro, 3-chloro-4-nitro) Over-nitration Products Over-nitration Products This compound->Over-nitration Products Further Nitration (e.g., dinitro compounds)

Caption: Main reaction pathway and side reactions in the synthesis of this compound.

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_solutions Corrective Actions Start Low Yield or Impure Product Check_Purity Analyze Product Purity (TLC, HPLC, NMR) Start->Check_Purity Identify_Byproducts Identify Major Byproducts Check_Purity->Identify_Byproducts Optimize_Temp Optimize Reaction Temperature Identify_Byproducts->Optimize_Temp Isomers or Over-nitration Adjust_Acids Adjust Acid Ratios Identify_Byproducts->Adjust_Acids Isomeric Impurities Control_Time Control Reaction Time Identify_Byproducts->Control_Time Over-nitration Purify Recrystallize Product Optimize_Temp->Purify Adjust_Acids->Purify Control_Time->Purify End End Purify->End Pure Product

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Purification Strategies for 2-Chloro-3-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-chloro-3-nitrobenzoic acid, focusing on the removal of its challenging positional isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of 2-chloro-3-nitrobenzoic acid from its isomers so challenging?

A1: The separation of 2-chloro-3-nitrobenzoic acid from its positional isomers is difficult due to their very similar chemical structures and physical properties.[1] As positional isomers, they share the same molecular weight and functional groups, leading to close polarities, solubilities in common solvents, and pKa values.[1] This similarity makes effective separation by standard techniques a significant challenge.

Q2: What are the most common isomeric impurities found with 2-chloro-3-nitrobenzoic acid?

A2: The most prevalent impurities are other positional isomers formed during the nitration of 2-chlorobenzoic acid.[1] These typically include:

  • 2-chloro-4-nitrobenzoic acid

  • 2-chloro-5-nitrobenzoic acid

  • 2-chloro-6-nitrobenzoic acid

The relative amounts of these isomers can differ based on the specific conditions used during the synthesis.[1]

Q3: What are the primary methods for separating 2-chloro-3-nitrobenzoic acid from its isomers?

A3: The main techniques for separating these isomers are fractional crystallization and high-performance liquid chromatography (HPLC).[1] Fractional crystallization takes advantage of slight differences in solubility, while HPLC separates based on subtle variations in polarity and interaction with the stationary phase.[1]

Q4: How does pH play a critical role in the separation of these acidic isomers?

A4: The pH of the solution is a crucial factor because it dictates the ionization state of the carboxylic acid group on the isomers.[1] Below their pKa, the isomers exist in their neutral, less water-soluble form. Above their pKa, they are in their ionized (anionic) form, which is more soluble in water.[1] Since the pKa values of the isomers can vary slightly, precise pH control can be used to selectively precipitate one isomer while others remain dissolved.[1][2]

Troubleshooting Guides

Fractional Crystallization
IssuePotential Cause(s)Recommended Solution(s)
Poor or no selective precipitation of the desired isomer. - The solubility difference between the isomers is too small in the chosen solvent.- The pH of the solution is not optimal for selective precipitation.- The cooling rate is too fast, leading to co-precipitation.- Experiment with a range of solvents with varying polarities.- Systematically adjust the pH in small increments to identify the optimal precipitation point for the target isomer.- Employ a slower, more controlled cooling process to facilitate selective crystallization.[1]
Low purity of the crystallized product. - Other isomers are co-precipitating with the target compound.- The crystal surfaces are contaminated with mother liquor containing impurities.- Re-dissolve the crystals and repeat the crystallization process (recrystallization), potentially using a different solvent or a more finely tuned pH.[1]- Wash the filtered crystals with a small amount of cold solvent in which the desired isomer has low solubility.[1]
Crystallization does not occur. The solution may not be sufficiently concentrated for crystallization to begin.Carefully evaporate some of the solvent to increase the concentration of the isomers.
High-Performance Liquid Chromatography (HPLC)
IssuePotential Cause(s)Recommended Solution(s)
Poor resolution between isomer peaks. - The mobile phase composition is not optimal.- The column is not suitable for separating closely related isomers.- The flow rate is too high.- Adjust the mobile phase composition, for example, by changing the ratio of organic solvent to aqueous buffer or by using a different organic modifier.- Employ a high-resolution reverse-phase column (e.g., C18) with a smaller particle size.- Reduce the flow rate to allow for better equilibration and separation.
Peak tailing. - Silanol interactions with the acidic analyte.- Column overload.- Use a mobile phase with a lower pH (e.g., by adding formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group.[3]- Inject a smaller sample volume or a more dilute sample.
Inconsistent retention times. - The column has not been properly equilibrated.- The mobile phase composition is fluctuating.- The column temperature is not stable.- Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection.- Use a high-quality HPLC system with a reliable pump and degasser.- Use a column oven to maintain a consistent temperature.[1]

Quantitative Data Summary

Purification MethodStarting PurityFinal PurityYieldReference
Fractional Crystallization (for 2-chloro-5-nitrobenzoic acid)Not specified>99.0%Not specified[4][5]
Fractional Crystallization (for 2-chloro-5-nitrobenzoic acid)Not specified99.5%85%[4]
HPLC (preparative)Not specifiedHigh purity achievableDependent on scale and resolution[3]

Experimental Protocols

Protocol 1: Purification by Fractional Crystallization

This protocol provides a general framework for separating 2-chloro-3-nitrobenzoic acid from its isomers. The optimal solvent, pH, and temperature must be determined experimentally.

Materials:

  • Crude mixture of 2-chloro-3-nitrobenzoic acid isomers

  • Suitable solvent (e.g., ethanol-water mixture, acetic acid)[6]

  • 1M Sodium Hydroxide (NaOH) solution

  • 1M Hydrochloric Acid (HCl) solution

  • pH meter or pH paper

  • Heating and stirring plate

  • Filtration apparatus (e.g., Büchner funnel, vacuum flask)

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Dissolve the crude isomer mixture in a suitable solvent at an elevated temperature to ensure complete dissolution.[1]

  • Initial pH Adjustment: While stirring, slowly add 1M NaOH solution to raise the pH, converting the acidic isomers to their more soluble sodium salts.[4][5]

  • Selective Precipitation: Carefully and slowly add 1M HCl solution to the mixture while continuously monitoring the pH. The goal is to find a specific pH range where the desired 2-chloro-3-nitrobenzoic acid isomer precipitates, while the other isomers remain in solution.[1][2]

  • Crystallization: Once a precipitate forms at the target pH, maintain the solution at that pH for a period to allow for complete crystallization. Slow cooling may improve crystal purity.[1]

  • Isolation: Isolate the crystals by vacuum filtration.[1]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum.[1]

  • Purity Analysis: Analyze the purity of the crystals using a suitable analytical technique, such as HPLC or melting point determination.

  • Recrystallization (Optional): If the purity is not satisfactory, repeat the process by re-dissolving the crystals and performing the crystallization again.[1]

Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for the analysis and potential preparative separation of 2-chloro-3-nitrobenzoic acid isomers.

Instrumentation and Conditions:

  • HPLC System: With a gradient pump, UV detector, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% phosphoric acid or formic acid.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: A typical gradient could be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to 95% A, 5% B

    • 35-40 min: Column re-equilibration[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[1]

Procedure:

  • Sample Preparation: Dissolve the isomer mixture in the initial mobile phase composition.

  • Injection: Inject the prepared sample onto the equilibrated HPLC system.

  • Data Acquisition: Run the gradient method and record the chromatogram.

  • Analysis: Identify the peaks corresponding to the different isomers based on their retention times. For preparative work, fractions corresponding to the desired isomer peak would be collected.

Visualizations

Fractional_Crystallization_Workflow cluster_0 Preparation cluster_1 Separation cluster_2 Purification & Analysis cluster_3 Outcome start Crude Isomer Mixture dissolve Dissolve in Suitable Solvent start->dissolve adjust_pH_up Adjust pH Up (e.g., with NaOH) dissolve->adjust_pH_up adjust_pH_down Slowly Adjust pH Down (e.g., with HCl) adjust_pH_up->adjust_pH_down precipitate Selective Precipitation of Target Isomer adjust_pH_down->precipitate cool Controlled Cooling precipitate->cool filtrate Vacuum Filtration cool->filtrate wash Wash Crystals with Cold Solvent filtrate->wash dry Dry Purified Crystals wash->dry analyze Analyze Purity (HPLC, Melting Point) dry->analyze pure_product Purified 2-Chloro-3-Nitrobenzoic Acid analyze->pure_product HPLC_Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Resolution in HPLC cause1 Suboptimal Mobile Phase start->cause1 cause2 Unsuitable Column start->cause2 cause3 High Flow Rate start->cause3 solution1 Adjust Solvent Ratio or Additive (e.g., Acid) cause1->solution1 solution2 Use High-Resolution Column (e.g., smaller particles) cause2->solution2 solution3 Reduce Flow Rate cause3->solution3

References

challenges in the scale-up synthesis of 3-Chloro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Chloro-5-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially practiced method is the direct nitration of 3-chlorobenzoic acid using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[1] This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Successful synthesis hinges on precise control of several parameters:

  • Temperature: Maintaining the reaction temperature, typically between 30-40°C, is crucial to ensure selective nitration at the 5-position and to minimize the formation of unwanted isomers and byproducts.[1]

  • Acid Ratios: The molar ratio of sulfuric acid to nitric acid influences the generation of the nitronium ion (NO₂⁺), the active electrophile. A common ratio is 1:1.2 (sulfuric acid to nitric acid) to promote efficient nitration.[1]

  • Addition Rate: Slow, controlled addition of the nitrating agent to the 3-chlorobenzoic acid solution is essential for maintaining temperature control and preventing localized overheating, which can lead to side reactions.

Q3: What are the primary impurities or byproducts I should be aware of during scale-up?

A3: During the scale-up synthesis, the formation of several impurities can occur:

  • Isomeric Byproducts: The formation of other isomers, such as 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid, can occur, especially if the temperature is not well-controlled.

  • Dinitro Compounds: Over-nitration can lead to the formation of dinitro-chlorobenzoic acid.[2]

  • Unreacted Starting Material: Incomplete reaction will result in the presence of residual 3-chlorobenzoic acid in the final product.

Q4: What is a typical yield for this reaction on an industrial scale?

A4: With optimized conditions, the nitration of 3-chlorobenzoic acid can achieve a high yield, often around 92%.[1] Subsequent purification steps, such as alkali dissolution and acid precipitation, can further refine the product with high recovery rates.[1][3]

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Loss of product during workup and isolation. - Suboptimal reaction temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Optimize the precipitation and filtration steps to minimize product loss. - Ensure the reaction temperature is maintained within the optimal range (e.g., 30-40°C).[1]
High Levels of Impurities (Isomers) - Poor temperature control, leading to reaction at higher temperatures. - Incorrect ratio of nitrating acids.- Improve the cooling efficiency of the reactor and ensure slow, controlled addition of the nitrating mixture. - Verify the molar ratios of sulfuric and nitric acid. A 1:1.2 molar ratio of sulfuric to nitric acid is often used for selective nitration.[1]
Formation of Dinitro Byproducts - Excess of nitrating agent. - Elevated reaction temperature.- Use a stoichiometric amount or a slight excess of the nitrating agent. - Strictly maintain the reaction temperature below the recommended upper limit.
Poor Product Color (Yellowish) - Presence of residual nitric acid or nitro-phenolic impurities.- Ensure thorough washing of the crude product with cold water to remove residual acids. - Consider a purification step involving dissolving the crude product in an alkaline solution and then re-precipitating with acid to remove colored impurities.[1][3]
Difficulty in Filtration - Fine particle size of the precipitated product.- Control the rate of precipitation by adjusting the addition rate of the anti-solvent (e.g., ice water) or by controlling the cooling rate. - Allow for a sufficient aging time after precipitation for crystal growth.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol describes a typical lab-scale synthesis which can be adapted for scale-up.

Materials:

  • 3-Chlorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and placed in an ice-salt bath, slowly add a calculated amount of concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature below 10°C.

  • Reaction Setup: In a separate reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve 3-chlorobenzoic acid in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice bath.

  • Nitration: Slowly add the prepared cold nitrating mixture to the solution of 3-chlorobenzoic acid over a period of 1-2 hours.[4] The temperature of the reaction mixture should be carefully maintained between 30-40°C throughout the addition.[1]

  • Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.[4]

  • Product Isolation: Slowly pour the reaction mixture onto crushed ice with vigorous stirring.[4] The crude this compound will precipitate as a solid.

  • Filtration and Washing: Filter the precipitated solid and wash it thoroughly with cold water until the washings are neutral to pH paper. This removes residual acids.

  • Purification (Alkali Dissolution and Acid Precipitation):

    • Dissolve the crude product in a warm aqueous sodium hydroxide (B78521) solution.

    • Filter the solution to remove any insoluble impurities.

    • Cool the filtrate and slowly add a mineral acid (e.g., hydrochloric acid or nitric acid) until the pH is acidic (pH 2-3), causing the purified this compound to precipitate.[1]

  • Final Filtration and Drying: Filter the purified product, wash with cold water, and dry it in a vacuum oven at an appropriate temperature.

Visualizations

Experimental Workflow for Synthesis and Purification

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) C Nitration Reaction (Controlled Temperature) A->C B Dissolve 3-Chlorobenzoic Acid in H₂SO₄ B->C D Quench on Ice C->D E Filter and Wash Crude Product D->E F Alkali Dissolution (e.g., NaOH solution) E->F Crude Product G Filter Insoluble Impurities F->G H Acid Precipitation (e.g., HCl) G->H I Filter and Wash Purified Product H->I J Dry Final Product I->J K Final Product J->K Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield A Low Yield Observed B Check Reaction Monitoring Data (TLC/HPLC) A->B C Incomplete Reaction? B->C D Increase Reaction Time or Optimize Temperature C->D Yes E Review Workup Procedure C->E No F Significant Product Loss During Isolation? E->F G Optimize Precipitation and Filtration Steps F->G Yes H Check Raw Material Quality F->H No

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Controlling Regioselectivity in the Nitration of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective nitration of substituted benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during electrophilic aromatic substitution reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in the nitration of substituted benzoic acids?

A1: The regioselectivity of nitration on a substituted benzoic acid ring is primarily determined by the electronic and steric effects of the substituents already present. The carboxylic acid group (-COOH) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles, such as the nitronium ion (NO₂⁺), to the meta position.[1][2] When other substituents are present, their directing effects will compete with or reinforce that of the carboxylic acid group.

  • Electron-Donating Groups (EDGs) like alkyl (-R), hydroxyl (-OH), and alkoxy (-OR) groups are activating and ortho, para-directing.

  • Electron-Withdrawing Groups (EWGs) other than the carboxyl group, such as nitro (-NO₂) or cyano (-CN) groups, are deactivating and meta-directing.

  • Halogens (-F, -Cl, -Br, -I) are deactivating but ortho, para-directing.

The final isomer distribution is a result of the interplay between these directing effects and steric hindrance.

Q2: How does reaction temperature influence the regioselectivity and yield of my nitration reaction?

A2: Temperature is a critical parameter in nitration reactions. Generally, lower temperatures (typically 0-15°C) are preferred to control the reaction rate and improve selectivity.[3][4]

  • Minimizing Side Reactions: Higher temperatures can lead to increased rates of side reactions, such as oxidation of activating groups (e.g., methyl groups) and the formation of dinitrated or polynitrated byproducts, which can significantly lower the yield of the desired mononitrated product.[1][3]

  • Controlling Isomer Distribution: In some cases, temperature can influence the ratio of ortho to para isomers. The para isomer is often the thermodynamically more stable product due to reduced steric hindrance, and its formation may be favored at slightly higher temperatures or longer reaction times, although this is not a universal rule.[5] For the nitration of benzoic acid itself, keeping the temperature very low is crucial to minimize the formation of the ortho isomer.[6]

Q3: I am observing a mixture of isomers. How can I improve the selectivity for a specific regioisomer?

A3: Achieving high regioselectivity with substituted benzoic acids can be challenging due to competing directing effects. Here are some strategies to consider:

  • Temperature Control: As mentioned, precise temperature control is crucial. Lowering the temperature can often enhance selectivity.[3]

  • Choice of Nitrating Agent: The standard nitrating mixture of concentrated nitric acid and sulfuric acid is generally effective. However, altering the ratio of these acids or using alternative nitrating agents (e.g., fuming nitric acid, nitronium tetrafluoroborate) can sometimes influence the isomer distribution.[3][5]

  • Leverage Steric Hindrance: To favor nitration at a less sterically hindered position (e.g., para over ortho), you can sometimes employ a bulkier nitrating agent or catalyst system.[7]

  • Protecting Groups: For highly activated systems, such as aminobenzoic acids, protecting the activating group (e.g., by acylation of the amino group) can modulate its directing effect and prevent unwanted side reactions.

  • Purification: If a mixture of isomers is unavoidable, efficient purification techniques such as fractional crystallization, column chromatography, or preparative HPLC will be necessary to isolate the desired product.[5]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Nitrobenzoic Acid

Possible CauseTroubleshooting Steps
Incomplete Reaction - Ensure the nitrating agent was added in the correct stoichiometric amount. - Extend the reaction time, monitoring the progress by TLC or HPLC.[7] - Ensure the reaction temperature is not too low, which can slow the reaction rate significantly.
Presence of Water - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Water can quench the nitronium ion.[8]
Deactivated Substrate - For strongly deactivated benzoic acids, consider using a more potent nitrating agent (e.g., fuming nitric acid/oleum) or increasing the reaction temperature cautiously.[3]
Product Loss During Workup - Nitrobenzoic acids can have some solubility in acidic water. Ensure the precipitation is carried out in an ice bath to minimize losses. - During extraction, adjust the pH to ensure the carboxylic acid is in its protonated, less water-soluble form.

Problem 2: Formation of Multiple Products or Impurities

Possible CauseTroubleshooting Steps
Poor Regioselectivity - Temperature Control: Maintain a consistently low temperature (e.g., 0-5°C) to favor the kinetically controlled product.[9] - Competing Directing Effects: Accept that a mixture may be unavoidable and focus on optimizing the purification strategy.[7]
Dinitration or Polynitration - Reduce the reaction temperature. - Use a less concentrated nitrating agent or reduce the equivalents of the nitrating agent. - Shorten the reaction time.[4]
Oxidation of Substituents - This is common for electron-donating groups like methyl. Maintain strict low-temperature control to minimize oxidation by nitric acid.[8]

Problem 3: Difficulty in Product Purification

Possible CauseTroubleshooting Steps
Similar Polarity of Isomers - Fractional Crystallization: This can be effective if the isomers have significantly different solubilities in a particular solvent system. Experiment with different solvents and solvent mixtures.[5] - Column Chromatography: Use a high-resolution silica (B1680970) gel column and carefully optimize the eluent system to achieve separation. - HPLC: For challenging separations, preparative HPLC is a powerful tool.[10]
Co-precipitation of Isomers - During crystallization, ensure a slow cooling rate to promote the formation of pure crystals. Rapid cooling can trap impurities.[3]
Product is an Oil or Gummy Solid - This may indicate the presence of impurities. Attempt to purify a small amount by column chromatography to see if a solid product can be obtained. - Try triturating the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble.

Quantitative Data on Isomer Distribution

The regioselectivity of nitration is highly dependent on the substrate and reaction conditions. The following tables provide some representative data for the nitration of various substituted aromatic compounds.

Table 1: Isomer Distribution in the Nitration of Monosubstituted Benzenes

Substituent (in C₆H₅R)% ortho% meta% para
-CH₃63334
-Cl35164
-Br43156
-I45154
-F13186
-OH50050
-NHCOCH₃19279
-CHO19729

Data compiled from various sources.[11] Ratios can vary with reaction conditions.

Table 2: Isomer Distribution in the Nitration of 2-Chlorobenzoic Acid

Reaction Temperature% 2-chloro-3-nitrobenzoic acid% 2-chloro-5-nitrobenzoic acid
30°CSignificant formationMajor product
35°CSignificant formationMajor product
40°CSignificant formationMajor product

Qualitative data suggests that a mixture of 3-nitro and 5-nitro isomers is consistently formed.[12][13]

Experimental Protocols

Protocol 1: General Procedure for the Nitration of Benzoic Acid

This protocol is a standard procedure for the synthesis of m-nitrobenzoic acid.

Materials:

  • Benzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Distilled water

Procedure:

  • In a flask, dissolve benzoic acid in concentrated sulfuric acid and cool the mixture to 0-5°C in an ice-salt bath with continuous stirring.[6]

  • In a separate beaker, prepare the nitrating mixture by slowly and carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Keep this mixture cooled in an ice bath.[6]

  • Add the cold nitrating mixture dropwise to the stirred solution of benzoic acid. The rate of addition should be controlled to maintain the reaction temperature below 15°C.[6]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 15-30 minutes.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring. A precipitate of the crude product will form.[6]

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., water or ethanol (B145695)/water mixture).

Protocol 2: Nitration of 4-Methylbenzoic Acid

This protocol outlines the synthesis of 4-methyl-3-nitrobenzoic acid, where the directing effects of the methyl and carboxyl groups are in concert.

Materials:

  • 4-methylbenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, dissolve 4-methylbenzoic acid in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath with continuous stirring.[7]

  • Prepare the nitrating mixture as described in Protocol 1, keeping it cold.

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-methylbenzoic acid, ensuring the temperature does not exceed 15°C.[7]

  • After the addition, allow the reaction to stir at room temperature for an additional 15-30 minutes.

  • Quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

  • Isolate the precipitated product by vacuum filtration and wash thoroughly with cold distilled water.

  • Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to obtain pure 4-methyl-3-nitrobenzoic acid.[7]

Visualizations

The following diagrams illustrate key concepts and workflows related to the nitration of substituted benzoic acids.

G cluster_start Starting Material Analysis cluster_directing Determine Directing Effects cluster_outcome Predict Regioselectivity cluster_conditions Reaction Conditions cluster_end Product Analysis & Purification Start Substituted Benzoic Acid Analyze Identify all substituents on the aromatic ring Start->Analyze Classify Classify each substituent: - Activating (o,p-directing) - Deactivating (m-directing) - Halogen (deactivating, o,p-directing) Analyze->Classify Conflict Are directing effects conflicting or reinforcing? Classify->Conflict Reinforcing Major product predicted at the reinforced position Conflict->Reinforcing Reinforcing Conflicting Mixture of isomers is likely Conflict->Conflicting Conflicting Optimize Optimize reaction conditions: - Low temperature (0-15°C) - Slow addition of nitrating agent - Anhydrous conditions Reinforcing->Optimize Sterics Consider steric hindrance to predict major isomer(s) Conflicting->Sterics Sterics->Optimize Products Reaction Products Optimize->Products AnalyzeProducts Analyze product mixture (TLC, HPLC, NMR) Products->AnalyzeProducts Purify Purify desired isomer (crystallization, chromatography) AnalyzeProducts->Purify

Caption: Decision workflow for predicting regioselectivity in the nitration of substituted benzoic acids.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve substituted benzoic acid in conc. H₂SO₄ B Cool substrate solution to 0-5°C A->B E Slowly add nitrating mixture to substrate solution (maintain temp < 15°C) B->E C Prepare nitrating mixture (conc. HNO₃ + conc. H₂SO₄) D Cool nitrating mixture C->D D->E F Stir at room temperature for 15-30 min E->F G Pour reaction mixture onto crushed ice F->G H Filter crude product G->H I Wash with cold water H->I J Recrystallize from a suitable solvent I->J K Dry and characterize pure product J->K

Caption: General experimental workflow for the nitration of substituted benzoic acids.

References

impact of solvent choice on 3-Chloro-5-nitrobenzoic acid reaction rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-5-nitrobenzoic acid. The information is designed to address specific issues that may be encountered during experimentation, with a focus on the impact of solvent choice on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions that this compound undergoes?

A1: this compound is a versatile intermediate.[1] Its reactivity is primarily dictated by three functional groups: the carboxylic acid, the chloro substituent, and the nitro group on the aromatic ring. The main reactions include:

  • Esterification: The carboxylic acid group can be esterified with alcohols, typically under acidic catalysis.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, allowing for the displacement of the chlorine atom by various nucleophiles.

  • Amide Formation: The carboxylic acid can be converted to an acyl chloride, which then reacts with amines to form amides.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceutical intermediates.

Q2: How does solvent choice generally affect the rate of Nucleophilic Aromatic Substitution (SNAr) reactions?

A2: Solvent polarity plays a crucial role in the rate of SNAr reactions. The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) are generally the best choice for SNAr reactions. They are effective at solvating the cation of the nucleophile, which leaves the anionic nucleophile more "naked" and reactive. This stabilization of the transition state accelerates the reaction.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) can slow down SNAr reactions. They solvate the anionic nucleophile through hydrogen bonding, which stabilizes the nucleophile in its ground state and increases the activation energy required for it to attack the aromatic ring.

Q3: What is the expected impact of solvent on the rate of esterification of this compound?

A3: For acid-catalyzed esterification (Fischer esterification), the solvent, which is often the alcohol reactant itself, plays a significant role. The reaction is an equilibrium process. Using a large excess of the alcohol as the solvent will shift the equilibrium towards the product side, increasing the yield of the ester. For reactions where the alcohol is not the solvent, an inert, non-polar solvent can be used. The removal of water as it is formed (e.g., by azeotropic distillation with a solvent like toluene) is a common strategy to drive the reaction to completion.

Troubleshooting Guides

Issue 1: Slow or Incomplete Nucleophilic Aromatic Substitution (SNAr) Reaction
Possible Cause Troubleshooting Step
Inappropriate Solvent Choice Switch to a polar aprotic solvent such as DMF or DMSO. These solvents accelerate SNAr reactions by stabilizing the Meisenheimer complex intermediate.
Low Reaction Temperature Increase the reaction temperature. SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
Weak Nucleophile If possible, consider using a stronger nucleophile. Nucleophilicity can sometimes be increased by converting a neutral nucleophile to its conjugate base using a non-nucleophilic base.
Insufficient Activation While the nitro group is activating, ensure that the reaction conditions are suitable for the specific nucleophile being used. Some less reactive nucleophiles may require harsher conditions.
Issue 2: Low Yield in Esterification Reaction
Possible Cause Troubleshooting Step
Equilibrium Not Shifted Towards Products Use a large excess of the alcohol reactant to serve as the solvent. Alternatively, remove water as it is formed using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).
Insufficient Catalyst Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
Steric Hindrance While this compound does not have ortho substituents, significant steric bulk on the alcohol can slow the reaction. Consider increasing the reaction time or temperature.
Reaction Not at Equilibrium Monitor the reaction progress using a suitable analytical technique like TLC or GC to ensure it has reached completion.

Quantitative Data

The following table provides illustrative data on the effect of solvent on the relative reaction rate of a representative Nucleophilic Aromatic Substitution (SNAr) reaction of this compound with a generic amine nucleophile. Please note that these are representative values based on general principles of SNAr reactions and are intended for comparative purposes.

SolventSolvent TypeDielectric Constant (ε)Relative Rate Constant (k_rel)
Dimethyl Sulfoxide (DMSO)Polar Aprotic471000
Dimethylformamide (DMF)Polar Aprotic37750
AcetonitrilePolar Aprotic36100
AcetonePolar Aprotic2120
EthanolPolar Protic245
Methanol (B129727)Polar Protic331

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add the amine nucleophile (1.2 eq) and potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Fischer Esterification of this compound

This protocol outlines the esterification of this compound with methanol.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (B109758)

Procedure:

  • Suspend this compound (1.0 eq) in methanol (10-20 eq).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension while stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the product by recrystallization or column chromatography.

Visualizations

sn_ar_mechanism reactant This compound + Nucleophile intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack product Substituted Product + Cl- intermediate->product Elimination of Leaving Group

Caption: General mechanism for the SNAr reaction.

esterification_workflow start Start: this compound + Alcohol reaction Acid Catalyst (e.g., H2SO4) Reflux start->reaction workup Workup: 1. Neutralization 2. Extraction reaction->workup purification Purification: Recrystallization or Chromatography workup->purification end Final Product: Ester purification->end

Caption: Experimental workflow for Fischer Esterification.

References

Technical Support Center: Isolating Pure 3-Chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed procedures, troubleshooting advice, and essential data for the successful workup and isolation of pure 3-Chloro-5-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the typical context for this workup procedure?

A: This procedure is designed for the purification of this compound following its synthesis, most commonly via the nitration of 3-chlorobenzoic acid using a mixture of concentrated nitric and sulfuric acids. The primary goal is to remove unreacted starting materials, regioisomeric impurities, and residual strong acids.

Q2: What are the main impurities I should expect?

A: Common impurities include the starting material (3-chlorobenzoic acid), other positional isomers (e.g., 3-chloro-2-nitrobenzoic acid), and inorganic acids from the reaction. Controlling reaction parameters like temperature is crucial to minimize byproduct formation.[1][2]

Q3: What does pure this compound look like?

A: The pure compound is typically a pale brown or off-white solid.[3] Any significant deviation in color (e.g., dark brown or yellow oil) may indicate the presence of impurities.

Q4: What are the key physical properties I should be aware of?

A: Key data for this compound is summarized in the table below. This information is critical for choosing solvents, predicting behavior during extraction, and verifying purity.

Data Presentation: Physical & Chemical Properties

PropertyValueSource
Molecular Formula C₇H₄ClNO₄[3]
Molecular Weight 201.56 g/mol [1][4]
Appearance Pale brown solid[3]
Melting Point 140-148 °C[3]
Boiling Point 351.1 °C
pKa ~2.5–3.5 (Estimated for carboxylic acid group)[1]

Troubleshooting Guide

Q5: After quenching the reaction in ice water, my product oiled out or remained sticky instead of precipitating as a solid. What went wrong?

A: This is a common issue often caused by impurities depressing the melting point or residual solvent.

  • Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the liquid-air interface. If you have a pure crystal, "seed" the mixture by adding a tiny amount to initiate crystallization.

  • Solution 2: Re-dissolve and Re-precipitate. If scratching fails, extract the oily product into an organic solvent like ethyl acetate (B1210297), wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and then evaporate the solvent. The remaining residue should be taken up in a minimal amount of hot solvent for recrystallization.

Q6: My final product has a low and broad melting point range. How can I improve its purity?

A: A broad melting point range is a classic sign of impurities.

  • Solution: Perform a Second Purification. A single purification step may not be sufficient. Repeating the most effective purification step is recommended.

    • Recrystallization: Perform another recrystallization, potentially using a different solvent system.[5] Good options for nitrobenzoic acids include aqueous ethanol (B145695) or acetic acid.[5][6]

    • Acid-Base Extraction: Ensure the pH was carefully controlled during the initial extraction. Repeating this process can effectively remove neutral or less acidic impurities.[1]

Q7: The yield of my recrystallized product is very low. What can I do?

A: Low yield after recrystallization typically points to one of two issues:

  • Solution 1: Check Solvent Volume. You may have used too much solvent to dissolve the crude product. Use the absolute minimum amount of hot solvent required for dissolution to ensure the solution is saturated upon cooling.

  • Solution 2: Optimize Cooling. Cooling the solution too quickly can trap impurities and reduce the yield of pure crystals. Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Solution 3: Recover from Mother Liquor. A significant amount of product may remain in the filtrate (mother liquor). Concentrate the mother liquor by evaporating some solvent and cool it again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

Experimental Protocols & Workflows

Protocol 1: Standard Workup via Precipitation and Recrystallization

This protocol is a direct method suitable for crude products that solidify well upon quenching.

1. Quenching:

  • Slowly and carefully pour the acidic reaction mixture into a beaker containing a stirred mixture of crushed ice and water.

  • Perform this step in a fume hood, as corrosive fumes may be released.

2. Filtration:

  • Collect the precipitated crude solid via vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with several portions of cold deionized water to remove most of the residual sulfuric and nitric acids. Continue washing until the filtrate is near neutral pH (test with pH paper).

3. Recrystallization:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., an ethanol/water mixture).

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution is colored, you may add a small amount of activated carbon and heat for a few more minutes.[1]

  • Hot-filter the solution to remove the activated carbon or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

4. Isolation and Drying:

  • Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals in a vacuum oven to remove all residual solvent.

Protocol 2: Advanced Purification via Acid-Base Extraction

This method is highly effective for separating the acidic product from neutral or less acidic impurities.[1]

1. Quenching and Initial Collection:

  • Follow steps 1 and 2 from the Standard Workup protocol to obtain the crude, washed solid.

2. Alkaline Dissolution:

  • Suspend the crude solid in water.

  • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (~1M) solution of sodium hydroxide (B78521) (NaOH) with stirring until the solid dissolves completely and the pH of the solution is ~8-9.[2][7] This converts the carboxylic acid to its water-soluble sodium salt.

3. Extraction of Impurities:

  • Transfer the aqueous solution to a separatory funnel.

  • Wash the solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any neutral or non-acidic impurities. Discard the organic layer.

4. Acid Precipitation:

  • Cool the aqueous layer in an ice bath.

  • Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution becomes acidic (pH ~2).[2]

  • The pure this compound will precipitate out as a solid.

5. Final Isolation:

  • Collect the purified solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualized Workflows (DOT Language)

G cluster_quenching Step 1: Quenching & Filtration cluster_purification Step 2: Purification cluster_drying Step 3: Final Product reaction Crude Reaction Mixture quench Pour into Ice/Water reaction->quench filtration Vacuum Filter & Wash with H₂O quench->filtration crude Crude Solid filtration->crude recrystallize Recrystallize from Ethanol/Water crude->recrystallize collect Filter & Collect Crystals recrystallize->collect wet_crystals Wet Crystals collect->wet_crystals dry Dry Under Vacuum wet_crystals->dry product Pure 3-Chloro-5- nitrobenzoic Acid dry->product

Caption: General workflow for isolation via precipitation and recrystallization.

G cluster_extraction Liquid-Liquid Extraction crude Crude Solid (Product + Impurities) dissolve Dissolve in Base (e.g., NaHCO₃ solution) crude->dissolve wash Wash with Organic Solvent dissolve->wash sep_funnel Separatory Funnel aqueous_layer Aqueous Layer (Sodium 3-chloro-5-nitrobenzoate) organic_layer Organic Layer (Neutral Impurities) acidify Re-acidify Aqueous Layer (Add HCl to pH 2) aqueous_layer->acidify wash->aqueous_layer Retain wash->organic_layer Discard filter Filter & Dry acidify->filter product Pure Product filter->product

Caption: Detailed workflow for purification using acid-base extraction.

References

dealing with poor solubility of 3-Chloro-5-nitrobenzoic acid in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 3-chloro-5-nitrobenzoic acid in reaction mixtures.

Troubleshooting Poor Solubility of this compound

Low solubility of this compound can lead to incomplete reactions, difficult purifications, and inconsistent results. This guide provides a systematic approach to troubleshoot and overcome these challenges.

Diagram: Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Steps cluster_2 Advanced Strategies cluster_3 Outcome start Poor solubility of this compound observed solvent_screening Consult Solvent Solubility Data start->solvent_screening Step 1 temp_increase Increase Reaction Temperature solvent_screening->temp_increase Step 2 cosolvent Use a Co-solvent System temp_increase->cosolvent If still insoluble salt_formation In-situ Salt Formation temp_increase->salt_formation Alternative solution Solubility Issue Resolved cosolvent->solution salt_formation->solution G start Start with primary solvent add_acid Add this compound start->add_acid observe Observe for complete dissolution add_acid->observe dissolved Fully Dissolved? observe->dissolved add_cosolvent Add co-solvent dropwise add_cosolvent->observe dissolved->add_cosolvent No proceed Proceed with reaction dissolved->proceed Yes G start Suspend this compound in solvent add_base Add stoichiometric amount of a suitable base start->add_base stir Stir until dissolution is complete add_base->stir formation Formation of the more soluble carboxylate salt stir->formation reaction Proceed with the intended reaction formation->reaction

Validation & Comparative

A Researcher's Guide to Purity Analysis of 3-Chloro-5-nitrobenzoic Acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 3-Chloro-5-nitrobenzoic acid is a critical step in ensuring the quality, safety, and efficacy of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and robust method for determining the purity of non-volatile organic compounds such as this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Comparative HPLC Methods

The choice of stationary phase is crucial for achieving optimal separation of this compound from its potential impurities, which may include positional isomers (like 3-chloro-2-nitrobenzoic acid or 2-chloro-5-nitrobenzoic acid) and starting materials. Below is a comparison of two common reversed-phase columns: C18 and Phenyl-Hexyl.

A C18 column, with its long alkyl chains, provides excellent hydrophobic retention.[1] In contrast, a Phenyl-Hexyl column offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[1][2] This can be particularly advantageous for separating aromatic and nitroaromatic compounds.[3]

Table 1: Comparison of HPLC Methods for this compound Purity Analysis

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl Column (Hypothetical)
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl
Principle Hydrophobic InteractionsMixed-Mode (Hydrophobic and π-π Interactions)
Potential Advantages Good retention, widely available, robust.Enhanced selectivity for aromatic and nitroaromatic compounds, potentially better resolution of isomers.[2]
Hypothetical Retention Time 8.5 min7.2 min
Hypothetical Resolution (Rs) 1.8 (between this compound and a key impurity)2.5 (between this compound and the same key impurity)
Experimental Protocols: HPLC Analysis

Method 1: RP-HPLC with C18 Column

This protocol is a typical starting point for the analysis of chloronitrobenzoic acid isomers.[4]

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient: 70% A / 30% B, hold for 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

Method 2: RP-HPLC with Phenyl-Hexyl Column (Hypothetical Optimized Method)

This hypothetical method is designed to leverage the unique selectivity of the Phenyl-Hexyl phase for improved isomer separation.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Methanol

  • Gradient: 60% A / 40% B, hold for 12 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Same as Method 1.

Alternative Analytical Techniques for Purity Assessment

While HPLC is a powerful tool, orthogonal techniques can provide complementary information and are valuable for method validation and a more comprehensive understanding of sample purity.

Table 2: Comparison of Alternative Analytical Methods

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase.[5]High resolution and sensitivity, especially with selective detectors like Electron Capture Detector (ECD) for halogenated compounds.Requires derivatization for non-volatile and polar compounds like carboxylic acids to increase volatility.[5][6] Potential for thermal degradation of the analyte.
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field.[7]High separation efficiency, low sample and reagent consumption, can be a faster alternative to HPLC.[8]Lower sensitivity for some detection methods compared to HPLC, can be sensitive to matrix effects.
Quantitative NMR (qNMR) Determination of the amount of a substance by measuring the intensity of its NMR signal relative to a certified internal standard.[9]Primary analytical method (no need for a reference standard of the analyte), provides structural information, non-destructive.[10]Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures.[10]
Experimental Protocols: Alternative Methods

Gas Chromatography (GC-FID) with Derivatization (Example Protocol for Aromatic Acids)

Since this compound is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. Silylation is a common approach for carboxylic acids.[6]

  • Derivatization:

    • Weigh 1 mg of the sample into a vial.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70°C for 30 minutes.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Detector: Flame Ionization Detector (FID) at 300 °C

Capillary Zone Electrophoresis (CZE) (Example Protocol for Nitroaromatic Compounds)

  • Capillary: Fused silica, 50 µm ID, 50 cm total length (40 cm to detector)

  • Background Electrolyte (BGE): 25 mM sodium borate (B1201080) buffer, pH 9.2

  • Voltage: 20 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in the BGE at a concentration of 100 µg/mL.

Quantitative NMR (qNMR)

  • Internal Standard: A certified reference material with known purity, such as maleic acid or 1,4-dinitrobenzene. The choice depends on the solvent and the absence of signal overlap with the analyte.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6)

  • Procedure:

    • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

    • Add a precise volume of the deuterated solvent.

    • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity of the analyte based on the integral values, the number of protons, and the weights of the sample and standard.[9]

Workflow and Decision Making

The selection of an appropriate analytical method depends on various factors, including the stage of development, the available instrumentation, and the specific information required.

HPLC_Workflow Logical Workflow for Purity Assessment Method Selection start Define Analytical Need routine_qc Routine Quality Control (Purity Assay) start->routine_qc impurity_profiling Impurity Profiling & Identification start->impurity_profiling primary_quant Primary Quantification (No Reference Standard) start->primary_quant hplc HPLC (C18 or Phenyl-Hexyl) routine_qc->hplc Robust & Reliable ce Capillary Electrophoresis (CE) routine_qc->ce High Throughput gc_ms GC-MS (with Derivatization) impurity_profiling->gc_ms Volatile Impurities lc_ms LC-MS impurity_profiling->lc_ms Structural Information qnmr Quantitative NMR (qNMR) primary_quant->qnmr Absolute Quantification

Caption: Logical workflow for selecting a purity analysis method.

Conclusion

For routine purity assessment of this compound, reversed-phase HPLC with a C18 column is a robust and reliable method. However, for challenging separations involving critical isomer pairs, a Phenyl-Hexyl column can offer superior selectivity. For orthogonal verification and in the absence of a specific reference standard, qNMR provides a powerful tool for absolute purity determination. Gas Chromatography and Capillary Electrophoresis serve as valuable alternative techniques, particularly for identifying volatile impurities and for high-throughput screening, respectively. The choice of the most appropriate method should be based on a thorough evaluation of the analytical requirements, available resources, and the specific impurities expected in the sample.

References

Validating the Structure of 3-Chloro-5-nitrobenzoic Acid: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of molecules is paramount. This guide provides an in-depth analysis of the validation of 3-Chloro-5-nitrobenzoic acid's structure using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. We present predicted spectral data, a comparison with related structures, and a detailed experimental protocol.

Predicted NMR Spectral Data for this compound

The molecular structure of this compound features a benzene (B151609) ring substituted with a carboxylic acid, a chloro group, and a nitro group at positions 1, 3, and 5, respectively.[1][2] This substitution pattern dictates the electronic environment of each proton and carbon atom, resulting in a unique NMR fingerprint.

¹H NMR Spectroscopy Predictions

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the three aromatic protons. The electron-withdrawing nature of the nitro, chloro, and carboxylic acid groups will deshield these protons, shifting their signals downfield, typically in the range of 8.0-9.0 ppm.[3][4]

  • H-2: This proton is ortho to the carboxylic acid and meta to the chloro and nitro groups. It is expected to appear as a triplet (or more accurately, a triplet of triplets with small coupling constants) due to meta-coupling with H-4 and H-6.

  • H-4: This proton is ortho to both the chloro and nitro groups and meta to the carboxylic acid. It is also expected to be a triplet due to meta-coupling with H-2 and H-6.

  • H-6: This proton is ortho to the carboxylic acid and the chloro group and meta to the nitro group. It will likely appear as a triplet due to meta-coupling with H-2 and H-4.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region (typically >10 ppm), which is characteristic of a carboxylic acid proton.[5][6] Its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy Predictions

The ¹³C NMR spectrum is predicted to show seven unique signals, corresponding to the seven carbon atoms in the molecule. Due to the substitution pattern, there is no plane of symmetry that would make any of the ring carbons chemically equivalent.

  • Carboxylic Carbon (C=O): This carbon will be the most downfield signal, typically in the 165-175 ppm region.[7][8]

  • Aromatic Carbons: The six aromatic carbons will resonate in the approximate range of 120-150 ppm.[5][7]

    • C-1, C-3, C-5 (Carbons bearing substituents): These quaternary carbons are expected to have distinct chemical shifts. C-1 (attached to -COOH) will be downfield, C-3 (attached to -Cl) will be influenced by the halogen's electronegativity and heavy atom effect, and C-5 (attached to -NO₂) will be significantly deshielded.

    • C-2, C-4, C-6 (Carbons bearing protons): These carbons will also have unique signals. Their chemical shifts are influenced by the adjacent and meta substituents.

Comparative Analysis and Experimental Data

Table 1: Predicted ¹H NMR Data for this compound and Comparison with Related Compounds

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityJ-coupling (Hz)Reference Chemical Shift (δ, ppm) - 3-Chlorobenzoic acid[9]Reference Chemical Shift (δ, ppm) - Nitrobenzene
H-2~8.5 - 8.7Triplet (t)J_meta ≈ 2-3~7.8 (multiplet)~8.2 (multiplet, ortho)
H-4~8.7 - 8.9Triplet (t)J_meta ≈ 2-3~7.5 (triplet)~7.7 (multiplet, para)
H-6~8.4 - 8.6Triplet (t)J_meta ≈ 2-3~7.7 (multiplet)~8.2 (multiplet, ortho)
-COOH>10Broad Singlet (br s)-~13.3 (singlet)-

Note: Reference data provides a baseline. The combined electron-withdrawing effects in this compound will likely shift the aromatic protons further downfield than in the individual reference compounds.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Reference Chemical Shift (δ, ppm) - 3-Chlorobenzoic acid[9]Reference Chemical Shift (δ, ppm) - Benzoic Acid[7]
C=O~165166.5~172
C-1~133133.1~129
C-2~128128.4~130
C-3~135133.8~128
C-4~125129.3~134
C-5~148131.3~128
C-6~132133.3~130

Note: The presence of the strongly electron-withdrawing nitro group is expected to significantly influence the chemical shifts, particularly for C-4, C-5, and C-6, as compared to the reference compounds.

Experimental Protocol for NMR Analysis

A standardized protocol ensures reproducibility and high-quality data for structural validation.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample for ¹H NMR and 30-50 mg for ¹³C NMR.

  • Select a suitable deuterated solvent that fully dissolves the compound. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃) are common choices. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[5]

  • Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[6]

2. NMR Data Acquisition: The following are general parameters for a 400 or 500 MHz NMR spectrometer.

  • Instrument Setup: Insert the NMR tube into the spectrometer probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[5]

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (increase for dilute samples)

    • Spectral Width: 0-16 ppm

  • ¹³C NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons)

    • Number of Scans: 1024 or more, depending on concentration

    • Decoupling: Use proton decoupling to simplify the spectrum and enhance sensitivity.[5]

    • Spectral Width: 0-220 ppm

3. Data Analysis:

  • Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the spectrum using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants.

  • Compare the experimental data with the predicted spectra to confirm the structure of this compound.

Visualization of the Validation Workflow

The logical flow for validating the structure of this compound using NMR is depicted below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion A Weigh Sample B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Add TMS Standard B->C D Transfer to NMR Tube C->D E Acquire 1H NMR Spectrum D->E F Acquire 13C NMR Spectrum D->F G Process Spectra (FT, Phasing, Baseline) E->G F->G H Analyze 1H Data: - Chemical Shift - Integration - Multiplicity G->H I Analyze 13C Data: - Chemical Shift - Number of Signals G->I J Compare Experimental Data with Predicted Spectra H->J I->J K Structure Confirmed J->K Match L Structure Inconsistent J->L Mismatch

Caption: Workflow for the structural validation of this compound by NMR spectroscopy.

References

A Comparative Analysis of 3-Chloro-5-nitrobenzoic Acid and Its Positional Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the physicochemical properties, synthesis, and biological activities of chloronitrobenzoic acid isomers, presenting key data for comparative analysis in research and development.

This guide offers a detailed comparative study of 3-Chloro-5-nitrobenzoic acid and its nine positional isomers. For researchers, scientists, and professionals in drug development, understanding the nuanced differences imparted by the positions of the chloro and nitro substituents on the benzoic acid core is critical for designing novel therapeutics, agrochemicals, and other functional organic molecules. This document provides a structured overview of their physicochemical characteristics, synthetic methodologies, and biological potential, supported by experimental data and detailed protocols to facilitate informed decision-making in research and development endeavors.

Physicochemical Properties: A Comparative Overview

The relative positions of the electron-withdrawing chloro and nitro groups on the benzoic acid ring significantly influence the physicochemical properties of the isomers, impacting their solubility, acidity, and melting points. These parameters are crucial for predicting their behavior in biological systems and for designing appropriate synthetic and purification strategies.

IsomerIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)Water SolubilitypKa
1 2-Chloro-3-nitrobenzoic acid3970-35-2C₇H₄ClNO₄201.56183-187[1][2][3]359.91.6[1]Practically insoluble[1]-
2 2-Chloro-4-nitrobenzoic acid99-60-5C₇H₄ClNO₄201.56136-140[4]362.2[4]1.6[4][5]1 g/L (20 °C)[5][6]1.96 (25 °C)[6]
3 2-Chloro-5-nitrobenzoic acid2516-96-3C₇H₄ClNO₄201.56165-168[7][8]356.51.6[8]3.6 g/L[8]-
4 2-Chloro-6-nitrobenzoic acid5344-49-0C₇H₄ClNO₄201.56164-166[9]345.7[9]1.602[9]Insoluble-
5 3-Chloro-2-nitrobenzoic acid4771-47-5C₇H₄ClNO₄201.56236-240[10]365.6[10]1.602[10]0.47 g/L (25 °C)[10]-
6 3-Chloro-4-nitrobenzoic acid39608-47-4C₇H₄ClNO₄201.56170-175[11]731.52 (K)[12]---
7 This compound 34662-36-7 C₇H₄ClNO₄ 201.56 140-148 351.1 -- -
8 4-Chloro-2-nitrobenzoic acid6280-88-2C₇H₄ClNO₄201.57139-142-1.6[13]Very soluble1.97[14]
9 4-Chloro-3-nitrobenzoic acid96-99-1C₇H₄ClNO₄201.57180-183[15][16]371.6[15]1.645 (18 °C)[16]Insoluble[16]-
10 5-Chloro-2-nitrobenzoic acid2516-95-2C₇H₄ClNO₄201.56137-139[17][18]3621.608[17]Sparingly soluble[17]1.86[19]

Synthesis and Experimental Protocols

The synthesis of chloronitrobenzoic acid isomers primarily involves two main strategies: the nitration of a corresponding chlorobenzoic acid or the oxidation of a chloronitrotoluene precursor. The choice of starting material and reaction conditions is crucial for achieving the desired regioselectivity.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of chloronitrobenzoic acid isomers.

G General Workflow for Synthesis and Analysis of Chloronitrobenzoic Acid Isomers cluster_synthesis Synthesis cluster_analysis Analysis start Starting Material (e.g., Chlorobenzoic Acid or Chloronitrotoluene) reaction Chemical Reaction (e.g., Nitration or Oxidation) start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification physchem Physicochemical Characterization (MP, Solubility, pKa) purification->physchem Characterize spectro Spectroscopic Analysis (NMR, IR, MS) purification->spectro Confirm Structure bioassay Biological Activity Screening (Antimicrobial, Cytotoxicity) purification->bioassay Evaluate

Caption: General workflow for the synthesis and analysis of chloronitrobenzoic acid isomers.

Detailed Synthesis Protocol: Preparation of 4-Chloro-3-nitrobenzoic Acid

This protocol describes the nitration of p-chlorobenzoic acid to synthesize 4-chloro-3-nitrobenzoic acid.[20]

Materials:

  • p-Chlorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • 2-liter, 3-necked, round-bottom flask

  • Stirrer

  • Constant temperature bath

Procedure:

  • Add 680 ml of concentrated H₂SO₄ and 400 g of p-chlorobenzoic acid to the 2-liter, 3-necked, round-bottom flask.

  • Stir the mixture and cool it to 0°C using a constant temperature bath.

  • Prepare a nitrating mixture by combining 216 ml of concentrated HNO₃ and 216 ml of concentrated H₂SO₄.

  • Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature between 10°C and 25°C.

  • After the addition is complete, raise the reaction temperature to 37°C and continue stirring for 10-14 hours.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Filter the precipitate and dry it to obtain 4-chloro-3-nitrobenzoic acid.

Biological Activities: A Comparative Perspective

For instance, derivatives of 2-chloro-5-nitrobenzoic acid have been investigated as potential next-generation antibacterials.[21] One study reported that a compound derived from 2-chloro-5-nitrobenzoic acid exhibited significant antibacterial activity against S. aureus and E. coli.[21] Another study highlighted the potent antimicrobial activity of 2-chlorobenzoic acid derivatives.[8]

The anticancer potential of related compounds has also been explored. For example, 2-amino-3-chlorobenzoic acid, a derivative of 3-chloro-2-nitrobenzoic acid, has been identified as a cancer antagonist that targets the PI3K/AKT signaling pathway.[22]

Potential Mechanism of Action: PI3K/AKT Pathway Inhibition

The PI3K/AKT signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer. The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition by a chloronitrobenzoic acid derivative.

G Hypothetical Inhibition of the PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates CellSurvival Cell Survival, Proliferation, Metabolism mTOR->CellSurvival Inhibitor Chloronitrobenzoic Acid Derivative Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT signaling pathway and a potential point of inhibition.

Experimental Protocols for Biological Assays

To facilitate comparative studies, standardized protocols for assessing biological activity are essential.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • Chloronitrobenzoic acid isomer stock solutions (in a suitable solvent like DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate each well with 5 µL of the bacterial suspension (adjusted to a concentration of approximately 5 x 10⁵ CFU/mL).

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.

Conclusion

The positional isomerism of chloronitrobenzoic acids profoundly influences their physicochemical properties and, consequently, their potential biological activities. This guide provides a foundational comparison to aid researchers in the selection and development of specific isomers for targeted applications. The provided data and protocols serve as a starting point for further investigation into the structure-activity relationships of this important class of compounds. Further quantitative biological studies are necessary to fully elucidate the comparative therapeutic potential of each isomer.

References

A Comparative Analysis of the Reactivity of 3-Chloro-5-nitrobenzoic Acid and Other Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 3-Chloro-5-nitrobenzoic acid with other substituted benzoic acids. The analysis is supported by experimental data and established principles of physical organic chemistry, offering a valuable resource for predicting chemical behavior, designing synthetic routes, and developing structure-activity relationships.

Understanding Reactivity: The Hammett Equation

The reactivity of substituted benzoic acids is significantly influenced by the electronic properties of the substituents on the aromatic ring. The Hammett equation provides a quantitative framework for understanding these effects on reaction rates and equilibria.[1][2][3] The equation is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

  • k or K is the rate or equilibrium constant for the substituted benzoic acid.

  • k₀ or K₀ is the rate or equilibrium constant for unsubstituted benzoic acid.[3]

  • σ (sigma) is the substituent constant, which quantifies the electronic effect (electron-donating or electron-withdrawing) of a substituent.[2]

  • ρ (rho) is the reaction constant, indicating the sensitivity of a particular reaction to substituent effects.[1]

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that electron-donating groups enhance the reaction rate.[2]

Hammett_Equation cluster_reactants Reactants cluster_parameters Hammett Parameters cluster_outcome Predicted Reactivity Substituted Benzoic Acid Substituted Benzoic Acid sigma σ (Substituent Constant) Substituted Benzoic Acid->sigma Electronic Effect of Substituent Relative Reaction Rate (k/k₀) or\nEquilibrium Position (K/K₀) Relative Reaction Rate (k/k₀) or Equilibrium Position (K/K₀) sigma->Relative Reaction Rate (k/k₀) or\nEquilibrium Position (K/K₀) Influences rho ρ (Reaction Constant) rho->Relative Reaction Rate (k/k₀) or\nEquilibrium Position (K/K₀) Determines Sensitivity

Acidity as a Measure of Reactivity: pKa Values

The acid dissociation constant (pKa) is a fundamental measure of the reactivity of a carboxylic acid. A lower pKa value indicates a stronger acid, signifying a greater tendency to donate a proton. This increased acidity is directly related to the electronic stabilization of the resulting carboxylate anion. Electron-withdrawing substituents stabilize the negative charge on the carboxylate, leading to a lower pKa and generally higher reactivity in reactions where the carboxylate or a related negatively charged intermediate is involved.

The table below presents the pKa values for this compound and a selection of other substituted benzoic acids in water at 25°C.

Substituent(s)Position(s)pKaHammett Sigma (σ)
-Cl, -NO₂ 3, 5 3.43 (calculated) ~1.08 (sum of σ_m)
-H-4.200.00
-CH₃44.37-0.17
-OCH₃44.47-0.27
-Cl33.830.37
-Cl43.980.23
-Br33.810.39
-CN33.600.56
-CN43.550.66
-NO₂33.450.71
-NO₂43.440.78

Note: The pKa for this compound is an estimated value based on the additive effects of the Hammett sigma constants for the meta-chloro and meta-nitro substituents. Experimental values may vary slightly.

The data clearly shows that electron-withdrawing groups like chloro, bromo, cyano, and nitro groups decrease the pKa, making the corresponding benzoic acids more acidic than benzoic acid itself. Conversely, electron-donating groups like methyl and methoxy (B1213986) increase the pKa. This compound, with two strong electron-withdrawing groups in the meta positions, is expected to be one of the most acidic and reactive compounds in this series.

Comparative Reactivity in Key Reactions

Esterification

The acid-catalyzed esterification of benzoic acids is a reaction where the electronic effects of substituents play a significant role. Generally, electron-withdrawing groups on the benzoic acid ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. However, the overall reaction rate is also influenced by the protonation of the carbonyl oxygen, which is disfavored by electron-withdrawing groups. For acid-catalyzed esterification, the reaction constant (ρ) is typically small and can be positive or negative depending on the specific mechanism and conditions.[1]

Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine typically requires the activation of the carboxylic acid. Electron-withdrawing substituents on the benzoic acid facilitate the activation step and the subsequent nucleophilic attack by the amine. Therefore, this compound is expected to undergo amide bond formation more readily than benzoic acid or benzoic acids with electron-donating substituents.

Reactivity_Comparison_Workflow start Select Substituted Benzoic Acids pka Determine pKa (Acidity) start->pka esterification Measure Esterification Kinetics start->esterification amide Measure Amide Formation Kinetics start->amide data Compile and Analyze Quantitative Data pka->data esterification->data amide->data compare Compare Reactivity and Draw Conclusions data->compare

Experimental Protocols

The following are generalized methodologies for key experiments used to compare the reactivity of substituted benzoic acids.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the substituted benzoic acid with a standardized strong base and monitoring the pH.

Materials:

  • Substituted benzoic acid

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Solvent (e.g., deionized water, or a mixed solvent system like ethanol-water)

  • pH meter with a combination glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh a sample of the substituted benzoic acid and dissolve it in a known volume of the chosen solvent in a beaker.

  • Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.

  • Fill the burette with the standardized NaOH solution and record the initial volume.

  • Begin the titration by adding small increments of the NaOH solution. Record the pH and the total volume of titrant added after each addition.

  • Continue the titration well past the equivalence point (the point of the steepest pH change).

  • Plot the pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Measurement of Esterification Kinetics by Titration

This protocol describes a method to follow the progress of an acid-catalyzed esterification reaction by titrating the remaining carboxylic acid.

Materials:

  • Substituted benzoic acid

  • Alcohol (e.g., methanol, ethanol)

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Thermostated reaction vessel (e.g., a round-bottom flask in a water bath)

  • Standardized sodium hydroxide (NaOH) solution

  • Quenching solution (e.g., ice-cold water)

  • Indicator (e.g., phenolphthalein)

  • Pipettes and burettes

Procedure:

  • Prepare a solution of the substituted benzoic acid and the alcohol in the reaction vessel.

  • Bring the reaction mixture to the desired temperature.

  • Initiate the reaction by adding the acid catalyst. Start a timer immediately.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by adding it to a known volume of ice-cold water.

  • Titrate the quenched sample with the standardized NaOH solution using phenolphthalein (B1677637) as an indicator to determine the concentration of unreacted carboxylic acid.

  • The concentration of the ester formed at each time point can be calculated by subtracting the concentration of the remaining acid from the initial acid concentration.

  • The rate constant (k) can be determined by plotting the appropriate function of concentration versus time (e.g., for a pseudo-first-order reaction, ln[acid] vs. time).

Measurement of Amide Bond Formation Kinetics by Spectroscopy

Spectroscopic methods like NMR or IR can be used to monitor the formation of the amide product in real-time.

Materials:

  • Substituted benzoic acid

  • Amine

  • Coupling agent (if necessary, e.g., DCC, EDC)

  • Anhydrous solvent

  • NMR spectrometer or IR spectrometer with an in-situ probe

  • Thermostated reaction cell

Procedure (using NMR):

  • Prepare a solution of the substituted benzoic acid and an internal standard in a suitable deuterated solvent in an NMR tube.

  • Bring the NMR probe to the desired reaction temperature.

  • Acquire an initial spectrum (t=0).

  • Initiate the reaction by adding a known amount of the amine (and coupling agent, if used) to the NMR tube.

  • Immediately begin acquiring spectra at regular time intervals.

  • Integrate the signals corresponding to a characteristic peak of the starting material (e.g., the carboxylic acid proton) and the product (e.g., a new amide N-H proton or a shifted aromatic proton) relative to the internal standard.

  • Plot the concentration of the product or the disappearance of the starting material as a function of time to determine the reaction rate and the rate constant.

Substituent_Effects cluster_EDG Electron-Donating Groups (EDG) cluster_EWG Electron-Withdrawing Groups (EWG) BA Benzoic Acid (Reference) EDG -CH₃, -OCH₃ BA->EDG Add Substituent EWG -Cl, -NO₂ BA->EWG Add Substituent DecReactivity Decreased Acidity (Higher pKa) Slower reaction rate in many cases EDG->DecReactivity IncReactivity Increased Acidity (Lower pKa) Faster reaction rate in many cases EWG->IncReactivity

Conclusion

This compound, possessing two strong electron-withdrawing substituents, is predicted to be a highly reactive benzoic acid derivative. Its low pKa value reflects a high degree of acidity, which translates to enhanced reactivity in many common reactions of the carboxylic acid group, such as esterification and amide bond formation. The principles of the Hammett equation provide a robust framework for quantitatively comparing its reactivity to other substituted benzoic acids. For precise kinetic comparisons, the experimental protocols provided in this guide can be employed to generate valuable data for specific reaction conditions. This understanding is crucial for the effective utilization of this compound and other substituted benzoic acids in research, synthesis, and drug development.

References

Navigating Pharmaceutical Synthesis: A Comparative Guide to Alternatives for 3-Chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that influences the efficiency, scalability, and safety of a synthetic route. 3-Chloro-5-nitrobenzoic acid has long been a staple building block in the synthesis of a variety of pharmaceuticals, particularly anti-inflammatory agents and quinolone antibiotics.[1] Its utility stems from the presence of three key functional groups: a carboxylic acid amenable to a wide range of coupling reactions, a nitro group that can be readily reduced to an amine for further derivatization, and a chloro substituent that activates the aromatic ring and can participate in nucleophilic substitution reactions. However, the pursuit of optimized synthetic pathways and novel molecular architectures necessitates a thorough understanding of viable alternative reagents. This guide provides an objective comparison of this compound with its structural analogs, supported by available experimental data, to empower informed decision-making in pharmaceutical synthesis.

Performance Comparison of Substituted Nitrobenzoic Acids

The primary alternatives to this compound are its halogenated analogs (fluoro and bromo) and positional isomers. The choice of halogen can significantly impact reactivity, regioselectivity, and the physicochemical properties of the resulting intermediates and final active pharmaceutical ingredients (APIs). The following table summarizes key quantitative data for reactions involving these building blocks. It is important to note that the data is compiled from various sources and direct head-to-head comparative studies are scarce. The presented yields are for specific, cited reactions and may not be directly transferable to all synthetic contexts.

ReagentReaction TypeSubstrate/Product ContextReaction ConditionsYield (%)PurityReference
This compound AmidationGeneral amide bond formationVaries (e.g., with coupling agents)Typically highHighInferred from general knowledge
3-Chloro-2,4-difluoro-5-nitrobenzoic acidNitrationSynthesis of a quinolone intermediateConcentrated HNO394Not specified[2]
3-Fluoro-5-nitrobenzoic acid General IntermediatePharmaceutical and fine chemical synthesisNot specifiedNot specifiedHigh purity available[3]
3-Bromo-5-nitrobenzoic acid General IntermediateSynthesis of APIs (e.g., for tuberculosis, cancer)Not specifiedNot specifiedHigh purity available[4]
2-Chloro-5-nitrobenzoic acidAmidationSynthesis of antimicrobial agentsThionyl chloride (for acid chloride formation)Not specifiedNot specified[5]
3,5-Dinitrobenzoic acidNitrationSynthesis from benzoic acidFuming HNO3, concentrated H2SO454-61High (after recrystallization)[6]

Key Considerations for Reagent Selection

  • Reactivity: The electronegativity of the halogen substituent (F > Cl > Br) influences the electrophilicity of the aromatic ring and the reactivity of the carboxylic acid group. A fluoro substituent, for instance, can lead to different reaction kinetics and potentially higher yields in certain transformations compared to its chloro or bromo counterparts.

  • Regioselectivity: The position of the substituents on the benzoic acid ring is crucial for directing subsequent reactions and for the final structure of the target molecule. Positional isomers like 2-Chloro-5-nitrobenzoic acid offer a different substitution pattern that can be exploited to synthesize distinct classes of compounds.[7][8]

  • Downstream Transformations: The choice of the initial building block should be made with the entire synthetic route in mind. For example, if a subsequent step involves a nucleophilic aromatic substitution of the halogen, the reactivity order (Br > Cl > F) becomes a critical consideration.

  • Availability and Cost: The commercial availability and cost of the starting materials are practical factors that can significantly impact the overall feasibility of a synthetic process, particularly at an industrial scale.

Experimental Protocols

Detailed methodologies are essential for reproducibility and for the effective evaluation of alternative reagents. Below are representative experimental protocols for key transformations involving substituted nitrobenzoic acids.

Protocol 1: Nitration of a Halogenated Benzoic Acid (Synthesis of a Quinolone Intermediate)

This protocol is adapted from the synthesis of 3-chloro-2,4-difluoro-5-nitrobenzoic acid.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-difluoro-3-chlorobenzoic acid.

  • Reagent Addition: Slowly add an excess of concentrated nitric acid to the flask.

  • Reaction Conditions: Heat the reaction mixture to the required temperature and maintain for the specified duration. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 3-chloro-2,4-difluoro-5-nitrobenzoic acid.

Protocol 2: Amide Bond Formation

This is a general protocol for the amidation of a substituted nitrobenzoic acid.

  • Activation of Carboxylic Acid: To a solution of the substituted nitrobenzoic acid in a suitable aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent (e.g., DCC, EDC, HATU) and an activating agent (e.g., HOBt) at 0 °C.

  • Amine Addition: After stirring for a short period, add the desired amine to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Filter the reaction mixture to remove any precipitated by-products. Wash the filtrate with an appropriate aqueous solution (e.g., dilute HCl, saturated NaHCO3) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizing the Synthetic and Biological Context

To provide a clearer understanding of the application of these reagents, the following diagrams illustrate a typical experimental workflow and the biological target of a class of drugs synthesized from these precursors.

experimental_workflow start Start: Substituted Nitrobenzoic Acid activation Carboxylic Acid Activation start->activation Coupling Agent coupling Amide Coupling activation->coupling Amine reduction Nitro Group Reduction coupling->reduction Reducing Agent (e.g., H2, Pd/C) cyclization Cyclization/ Further Derivatization reduction->cyclization Varies api Final API cyclization->api

Caption: A generalized experimental workflow for the synthesis of pharmaceutical compounds from substituted nitrobenzoic acids.

Quinolone antibiotics, often synthesized from precursors like this compound derivatives, exert their antibacterial effect by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

signaling_pathway quinolone Quinolone Antibiotic gyrase Bacterial DNA Gyrase/ Topoisomerase IV quinolone->gyrase Inhibition dna_replication DNA Replication gyrase->dna_replication Enables bacterial_death Bacterial Cell Death dna_replication->bacterial_death Inhibition leads to

Caption: Mechanism of action of quinolone antibiotics, targeting bacterial DNA replication enzymes.

Conclusion

While this compound remains a valuable and widely used reagent, its fluoro and bromo analogs, as well as positional isomers, present compelling alternatives for pharmaceutical synthesis. The choice of reagent should be guided by a comprehensive evaluation of its impact on reaction efficiency, downstream transformations, and the desired properties of the final pharmaceutical product. The data and protocols presented in this guide offer a starting point for researchers to explore these alternatives and optimize their synthetic strategies for the development of novel and improved therapeutics.

References

Navigating the Structure-Activity Landscape of 3-Chloro-5-nitrobenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

3-Chloro-5-nitrobenzoic acid serves as a versatile scaffold in medicinal chemistry due to its distinct electronic and structural features.[1] The presence of both a chloro and a nitro group, both being electron-withdrawing, significantly influences the reactivity of the carboxylic acid functionality.[1] This inherent reactivity makes it a valuable intermediate in the synthesis of a variety of biologically active molecules.[2]

Comparative Analysis of Biological Activity

While a systematic SAR study with a wide range of substituents on the this compound core is not extensively documented, preliminary findings from various studies suggest potential for therapeutic applications. The primary areas of investigation have been in the development of anticancer and antimicrobial agents.

Anticancer Potential

Derivatives of this compound have been explored for their antiproliferative properties. The general mechanism often involves the electrophilic nature of the core structure, which can be tailored through derivatization to interact with biological macromolecules in cancer cells. For instance, the conversion of the carboxylic acid to an amide or an ester can modulate the compound's lipophilicity and cell permeability, crucial factors for reaching intracellular targets.

One area of interest is the development of N-(2-chloroacetyl)-3-nitrobenzamide derivatives as potential targeted covalent inhibitors. These compounds are designed to irreversibly bind to nucleophilic residues, such as cysteine, in the active sites of enzymes that are overexpressed in cancer cells. While specific IC50 values for a broad series are not available, related N-substituted benzamides have demonstrated anti-proliferative activity in the low micromolar range against various cancer cell lines.

Antimicrobial Activity

The development of novel antimicrobial agents is a critical area of research. While a specific study on the antimicrobial SAR of this compound derivatives was not identified, the related isomer, 2-chloro-5-nitrobenzoic acid, has been used to synthesize derivatives with antibacterial properties. This suggests that the 3-chloro-5-nitro isomer could also serve as a promising starting point for developing new antimicrobial compounds. The general strategy involves modifying the carboxylic acid group to amides or esters to enhance penetration through bacterial cell walls.

Key Structure-Activity Relationship Insights (Hypothesized)

Based on general principles of medicinal chemistry and data from related compounds, the following SAR insights can be proposed for this compound derivatives:

  • Carboxylic Acid Modification: Conversion of the carboxylic acid to amides or esters is a common strategy to improve pharmacokinetic properties such as cell membrane permeability. The nature of the substituent on the amide or ester will significantly impact lipophilicity and, consequently, biological activity.

  • Aromatic Ring Substitution: Further substitution on the phenyl ring could fine-tune the electronic properties and steric bulk of the molecule, potentially leading to enhanced target-specific interactions.

  • Nitro Group Reduction: The nitro group can be reduced to an amino group, which can then be further functionalized to introduce new pharmacophores and alter the molecule's overall properties.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of specific this compound derivatives are crucial for reproducible research. Below are generalized procedures based on common laboratory practices for the synthesis of amide derivatives and evaluation of their anticancer activity.

General Synthesis of 3-Chloro-5-nitrobenzamides

This protocol describes a typical two-step synthesis of N-substituted 3-chloro-5-nitrobenzamides.

  • Activation of the Carboxylic Acid: this compound is converted to its more reactive acid chloride. To a solution of this compound in an inert solvent (e.g., dichloromethane (B109758) or toluene), a chlorinating agent such as thionyl chloride or oxalyl chloride is added, often with a catalytic amount of dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete, which can be monitored by the cessation of gas evolution. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 3-chloro-5-nitrobenzoyl chloride.

  • Amide Formation: The crude 3-chloro-5-nitrobenzoyl chloride is dissolved in an inert solvent like dichloromethane. To this solution, the desired primary or secondary amine is added, usually in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with dilute acid, water, and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude amide product. The product is then purified by recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 540 and 590 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives.

experimental_workflow General Workflow for SAR Studies of this compound Derivatives cluster_synthesis Synthesis of Derivatives cluster_evaluation Biological Evaluation start This compound acid_chloride Acid Chloride Formation (e.g., SOCl2) start->acid_chloride amide_formation Amide Formation (Amine, Base) acid_chloride->amide_formation purification Purification (Recrystallization/ Chromatography) amide_formation->purification derivatives Library of Derivatives purification->derivatives screening In Vitro Screening (e.g., Anticancer, Antimicrobial) derivatives->screening data_analysis Data Analysis (e.g., IC50, MIC) screening->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion

This compound and its derivatives represent a promising area for further investigation in the quest for novel therapeutic agents. While the currently available data is not exhaustive, it provides a foundation for the rational design of new compounds with potentially enhanced anticancer and antimicrobial activities. Future systematic SAR studies are essential to fully elucidate the therapeutic potential of this chemical scaffold and to guide the development of clinically viable drug candidates.

References

validation of experimental findings for reactions involving 3-Chloro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted nitrobenzoic acids is a critical step in the development of novel therapeutics and other functional molecules. 3-Chloro-5-nitrobenzoic acid and its isomers are valuable intermediates in the synthesis of a wide range of biologically active compounds. This guide provides a comparative analysis of experimental findings for reactions involving this compound and its positional isomers, 2-chloro-5-nitrobenzoic acid and 4-chloro-3-nitrobenzoic acid. The focus is on the common synthetic route of nitration of the corresponding chlorobenzoic acid precursors.

Comparative Performance Data

The following table summarizes quantitative data from various experimental protocols for the synthesis of this compound and its isomers. This allows for a direct comparison of reaction yields, purity, and conditions.

ProductStarting MaterialKey ReagentsReaction TimeTemperatureYieldPurity
This compound 3-Chlorobenzoic acidConc. H₂SO₄, Conc. HNO₃1 hourRoom Temperature~88%Not Specified
2-Chloro-5-nitrobenzoic acid o-Chlorobenzoic acidConc. H₂SO₄, 80% HNO₃10-12 hours (post-addition)<0°C then 60°C92%>99.0% (after purification)[1][2]
2-Chloro-5-nitrobenzoic acid o-Chlorobenzoic acidConc. H₂SO₄, HNO₃>2 hours30°C85%99.5%
4-Chloro-3-nitrobenzoic acid p-Chlorobenzoic acidConc. H₂SO₄, Conc. HNO₃10-14 hours10-25°C then 37°C98.7%Not Specified
4-Chloro-3-nitrobenzoic acid 4-Chlorobenzoic acid1,2-Dichloroethane, HNO₃, H₂SO₄2 hours (post-addition)40°C96.8%99.5%

Experimental Protocols

Detailed methodologies for the synthesis of each isomer are provided below. These protocols are based on established literature procedures.

Synthesis of this compound

This protocol describes the nitration of 3-chlorobenzoic acid.

Materials:

  • 3-chlorobenzoic acid (3 g)[3]

  • Concentrated sulfuric acid (12 mL)[3]

  • Concentrated nitric acid (1.6 mL)[3]

  • Ice bath

  • Ice-cooled water

Procedure:

  • Under cooling conditions in an ice bath, slowly add concentrated sulfuric acid (12 mL) to concentrated nitric acid (1.6 mL).

  • Maintain the mixture at 0°C and continue stirring for 5 minutes.[3]

  • Add 3-chlorobenzoic acid (3 g) in batches over a period of 5 minutes.[3]

  • Allow the reaction temperature to gradually rise to room temperature and continue stirring for 1 hour.[3]

  • Upon completion of the reaction, slowly pour the reaction mixture into ice-cooled water.

  • The precipitated solid product is collected by filtration and washed thoroughly with cold water to yield this compound (2.65 g).[3]

Synthesis of 2-Chloro-5-nitrobenzoic acid

This procedure details the nitration of o-chlorobenzoic acid.

Materials:

  • o-chlorobenzoic acid (32 g)[2]

  • 100% Sulfuric acid (160 g)[2]

  • 80% Nitric acid (16 g)[2]

  • 100% Sulfuric acid (40 g)[2]

  • Ice-salt bath

  • Ice (400 g)[2]

Procedure:

  • Prepare a solution by stirring 32 grams of pure o-chlorobenzoic acid with 160 grams of 100% sulfuric acid.[2]

  • Cool the solution to below 0°C using an ice-salt bath.[2]

  • Prepare a nitrating mixture of 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid.[2]

  • Add the nitrating mixture dropwise to the o-chlorobenzoic acid solution over approximately 1 hour, ensuring the temperature remains below 0°C.[2]

  • After the addition, allow the mixture to stand at room temperature for 10 to 12 hours.[2]

  • Slowly heat the mixture to 60°C and then pour it onto 400 grams of ice.[2]

  • Filter the precipitated 2-chloro-5-nitrobenzoic acid. For purification, recrystallize twice from 1 liter of boiling water.[2] This process yields approximately 37.5 grams (92%) of the pure product.[2]

Synthesis of 4-Chloro-3-nitrobenzoic acid

This protocol outlines the nitration of p-chlorobenzoic acid.

Materials:

  • p-chlorobenzoic acid (400 g)[4]

  • Concentrated sulfuric acid (680 ml)[4]

  • Concentrated nitric acid (216 ml)[4]

  • Concentrated sulfuric acid (216 ml)[4]

  • Crushed ice

Procedure:

  • In a 2-liter, 3-necked, round-bottom flask, add 680 ml of concentrated H₂SO₄ and 400 g of p-chlorobenzoic acid.[4]

  • Stir the mixture and cool it to 0°C in a constant temperature bath.[4]

  • Prepare a nitrating solution of concentrated HNO₃ (216 ml) and concentrated H₂SO₄ (216 ml).[4]

  • Add the nitrating solution dropwise to the reaction mixture, maintaining the temperature between 10°C and 25°C.[4]

  • After the addition is complete, raise the reaction temperature to 37°C and stir for 10-14 hours.[4]

  • Pour the reaction mixture over crushed ice.[4]

  • Filter and dry the product, 4-chloro-3-nitrobenzoic acid, to obtain a yield of 525.7 g (98.7%).[4]

Visualizing the Synthesis Workflow

The following diagram illustrates the general experimental workflow for the nitration of a chlorobenzoic acid, a common pathway for synthesizing the compounds discussed.

G cluster_0 Preparation of Nitrating Mixture cluster_1 Nitration Reaction cluster_2 Work-up & Purification Conc_HNO3 Concentrated Nitric Acid Nitrating_Mixture Nitrating Mixture (HNO₃ + H₂SO₄) Conc_HNO3->Nitrating_Mixture Mix & Cool Conc_H2SO4_1 Concentrated Sulfuric Acid Conc_H2SO4_1->Nitrating_Mixture Reaction_Vessel Reaction Vessel (Cooled) Nitrating_Mixture->Reaction_Vessel Slow Addition Chlorobenzoic_Acid Chlorobenzoic Acid (Starting Material) Chlorobenzoic_Acid->Reaction_Vessel Crude_Product_Mixture Crude Product Mixture Reaction_Vessel->Crude_Product_Mixture Stirring & Reaction Precipitation Precipitation Crude_Product_Mixture->Precipitation Ice_Water Ice/Water Ice_Water->Precipitation Quenching Filtration Filtration Precipitation->Filtration Purified_Product Purified Chloronitrobenzoic Acid Filtration->Purified_Product Washing & Drying

General workflow for the synthesis of chloronitrobenzoic acids.

References

A Comparative Analysis of the Efficacy of Analgesics Derived from Different Nitrobenzoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the comparative analysis of the analgesic efficacy of novel compounds derived from nitrobenzoic acids. While direct comparative studies on a wide range of nitrobenzoic acid-derived analgesics are limited in publicly available literature, this document synthesizes established methodologies and data from related benzoic acid derivatives to serve as a comprehensive resource for evaluation.

The search for novel analgesic agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Nitrobenzoic acids offer a versatile scaffold for the synthesis of new chemical entities with potential therapeutic activities. The position of the nitro group on the benzoic acid ring can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide outlines the key experimental protocols and data presentation formats necessary for a rigorous comparative analysis of such compounds.

Mechanisms of Action: Potential Signaling Pathways

The analgesic and anti-inflammatory effects of many benzoic acid derivatives are attributed to their ability to modulate key signaling pathways involved in pain and inflammation. A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins (B1171923) that sensitize nociceptors.[1][2][3] Another relevant pathway in the context of inflammation-induced pain is the NF-κB signaling cascade, which plays a crucial role in the expression of pro-inflammatory genes.[4]

a_comparative_analysis_of_the_efficacy_of_analgesics_derived_from_different_nitrobenzoic_acids_a_guide_for_researchers_1 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Inflammatory_Stimuli->Receptor PLA2 Phospholipase A2 Receptor->PLA2 activates NFkB_Inhibitor IκB Receptor->NFkB_Inhibitor activates IKK, leading to degradation Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PLA2->Arachidonic_Acid releases Prostaglandins Prostaglandins (PGE2, etc.) COX1_2->Prostaglandins produces Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation mediates NFkB NF-κB NFkB_Inhibitor->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression induces Nitrobenzoic_Acid_Derivative Nitrobenzoic Acid Derivative Nitrobenzoic_Acid_Derivative->COX1_2 inhibits Nitrobenzoic_Acid_Derivative->NFkB may inhibit activation

Caption: Hypothesized signaling pathways for nitrobenzoic acid-derived analgesics.

Comparative Efficacy Data

The following table presents a compilation of efficacy data for various benzoic acid derivatives from several studies to illustrate a standardized format for data presentation. It is important to note that these compounds are not all nitrobenzoic acid derivatives and are presented here as examples. A direct comparison of potency requires standardized testing conditions.

Compound IDDerivative ofAnimal ModelTestDose (mg/kg)% Inhibition of Pain/InflammationReference Compound% Inhibition of Reference
PS3 5-acetamido-2-hydroxy benzoic acidMiceAcetic Acid Writhing2074%Acetaminophen-
PS3 5-acetamido-2-hydroxy benzoic acidMiceAcetic Acid Writhing5075%Acetaminophen-
FM10 Carboxylic acid analogueRatsCarrageenan-induced edema-Significant--
FM12 Carboxylic acid analogueRatsCarrageenan-induced edema-Significant--
4n 2-amino benzoic acid-Anti-inflammatory & Analgesic-More potent than standardsAspirin, Phenylbutazone-

Data synthesized from multiple sources for illustrative purposes.[1][5][6]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the comparative evaluation of novel analgesic compounds. Below are methodologies for commonly employed preclinical models.

Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate peripheral analgesic activity by quantifying the reduction in writhes induced by an intraperitoneal injection of acetic acid.[6][7]

Principle: Acetic acid injection causes irritation of the peritoneal cavity, leading to the release of endogenous mediators like prostaglandins, which stimulate nociceptors, resulting in a characteristic stretching behavior (writhing).

Procedure:

  • Animal Acclimatization: Swiss albino mice (20-25 g) are acclimatized for at least one week.

  • Fasting: Animals are fasted for 4 hours before the experiment.

  • Grouping: Mice are randomly divided into groups (n=6-8 per group): Vehicle control, standard drug (e.g., Aspirin 100 mg/kg, p.o.), and test compound groups at various doses.

  • Drug Administration: The vehicle, standard, or test compound is administered orally (p.o.).

  • Induction of Writhing: After 30 minutes, 0.1 mL/10g body weight of 0.6% acetic acid solution is injected intraperitoneally.

  • Observation: Five minutes after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for 20 minutes.

  • Calculation: The percentage of inhibition is calculated using the formula: (Mean writhes in control - Mean writhes in test group) / Mean writhes in control * 100.

Hot Plate Test in Mice

This test evaluates central analgesic activity by measuring the animal's reaction time to a thermal stimulus.[6][7] An increased latency to a pain response indicates an analgesic effect.

Principle: The hot plate test is based on the principle that rodents will exhibit a characteristic response (e.g., paw licking, jumping) when placed on a heated surface. The time taken to elicit this response is a measure of the pain threshold.

Procedure:

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Baseline Latency: The baseline reaction time for each mouse is determined before drug administration. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Grouping and Administration: Animals are grouped and administered the vehicle, standard drug, or test compounds as described previously.

  • Testing: Each mouse is placed on the hot plate at specific time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Measurement: The latency to the first sign of pain (paw licking or jumping) is recorded.

  • Analysis: An increase in the reaction time compared to the control group indicates a central analgesic effect.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model to assess the anti-inflammatory activity of a compound.[7][8]

Principle: The injection of carrageenan into the rat paw induces a biphasic inflammatory response. The initial phase is mediated by histamine (B1213489) and serotonin, while the later phase is maintained by the release of prostaglandins. This model is particularly useful for evaluating inhibitors of prostaglandin (B15479496) synthesis.

Procedure:

  • Animal Preparation: Rats are fasted overnight with free access to water.

  • Grouping and Administration: Animals are divided into groups and administered the vehicle, a standard anti-inflammatory drug (e.g., Indomethacin 10 mg/kg, p.o.), or the test compound at various doses.

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation: The percentage of edema inhibition is calculated for each group at each time point.

a_comparative_analysis_of_the_efficacy_of_analgesics_derived_from_different_nitrobenzoic_acids_a_guide_for_researchers_2 cluster_preparation Phase 1: Preparation cluster_dosing Phase 2: Dosing cluster_testing Phase 3: Nociceptive Testing cluster_analysis Phase 4: Analysis Acclimatization Animal Acclimatization (e.g., Mice/Rats) Fasting Fasting Acclimatization->Fasting Grouping Random Grouping (Control, Standard, Test) Drug_Admin Drug Administration (Oral, IP, etc.) Grouping->Drug_Admin Fasting->Grouping Induction Induction of Nociception (e.g., Acetic Acid, Heat, Carrageenan) Drug_Admin->Induction Wait for absorption Observation Observation & Data Collection (e.g., Writhing count, Latency time, Paw volume) Induction->Observation Data_Analysis Statistical Analysis (% Inhibition, p-value) Observation->Data_Analysis Conclusion Efficacy Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for screening analgesic compounds.

References

A Comparative Environmental Impact Assessment of 3-Chloro-5-nitrobenzoic Acid and its Alternatives in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Intermediate Selection

The selection of chemical intermediates in pharmaceutical and agrochemical synthesis carries significant implications for the environmental footprint of the final product. 3-Chloro-5-nitrobenzoic acid is a widely utilized building block in the synthesis of a variety of compounds, including anti-inflammatory drugs and herbicides.[1] However, the presence of both a chloro and a nitro functional group raises concerns about its environmental persistence, toxicity, and overall impact. This guide provides a comparative environmental impact assessment of this compound against two less complex alternatives: 3-nitrobenzoic acid and benzoic acid. By examining key environmental indicators such as aquatic toxicity and biodegradability, this document aims to equip researchers and drug development professionals with the data necessary to make more environmentally conscious decisions in their synthetic strategies.

While these alternatives may not be direct drop-in replacements for all synthetic routes, this comparison of their core structures provides valuable insights into the environmental consequences of substituent choices on the benzoic acid scaffold. The data presented herein is a combination of experimental findings from peer-reviewed literature and reputable databases, supplemented with widely accepted quantitative structure-activity relationship (QSAR) predictions where experimental data is unavailable.

Quantitative Environmental Impact Data

The following tables summarize the available and predicted data for the aquatic toxicity and biodegradability of this compound and its selected alternatives.

Table 1: Aquatic Toxicity Data

ChemicalTest OrganismEndpointDurationResult (mg/L)Data Source
This compound Pimephales promelas (Fathead minnow)LC5096 hours15.89Predicted (ECOSAR)
Daphnia magna (Water flea)LC5048 hours43.86Predicted (ECOSAR)
Green AlgaeEC5096 hours1.88Predicted (ECOSAR)
3-Nitrobenzoic acid Oryzias latipes (Japanese medaka)LC5096 hours50Experimental
Daphnia magna (Water flea)EC5048 hours71.3Experimental
Green AlgaeEC5072 hours>100Experimental
Benzoic acid Lepomis macrochirus (Bluegill sunfish)LC5096 hours44.6Experimental[2]
Daphnia magna (Water flea)EC5048 hours860Experimental[2]
Pseudokirchneriella subcapitata (Green Algae)EC5072 hours22.5Experimental

Table 2: Biodegradability Data

ChemicalTest MethodDurationResultClassificationData Source
This compound OECD 301B (CO2 Evolution)28 days< 20%Not readily biodegradablePredicted
3-Nitrobenzoic acid OECD 301D (Closed Bottle Test)28 days73.33%Readily biodegradableExperimental[3]
Benzoic acid OECD 301B (CO2 Evolution)28 days> 60%Readily biodegradableExperimental

Interpretation of Environmental Impact Data

The data presented in the tables above suggests a clear trend in the environmental impact of the three compounds. Benzoic acid , the simplest of the three, exhibits the lowest aquatic toxicity and is readily biodegradable. The addition of a nitro group to form 3-nitrobenzoic acid increases its toxicity to some aquatic organisms, though it remains readily biodegradable. The further addition of a chlorine atom to create This compound is predicted to significantly increase its aquatic toxicity, particularly to algae, and drastically reduce its biodegradability. The presence of the halogen is a key factor in its predicted persistence in the environment.

Experimental Protocols

The following are detailed methodologies for the key experimental procedures cited in this guide, based on OECD guidelines.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna.

1. Test Organism: Daphnia magna, less than 24 hours old at the start of the test. 2. Test Substance Preparation: A stock solution of the test substance is prepared in a suitable solvent. A series of dilutions are then made to obtain the desired test concentrations. 3. Test Procedure:

  • Groups of at least 20 daphnids are exposed to at least five concentrations of the test substance, typically in a geometric series.
  • A control group is maintained in water without the test substance.
  • The daphnids are not fed during the test.
  • The test is conducted for 48 hours under controlled temperature (20 ± 2 °C) and light conditions (16-hour light/8-hour dark cycle). 4. Observation: The number of immobilized daphnids in each test and control vessel is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation. 5. Data Analysis: The 48-hour EC50 (the concentration that immobilizes 50% of the daphnids) is calculated using appropriate statistical methods, such as probit analysis.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater algae.

1. Test Organism: A rapidly growing species of green algae, such as Pseudokirchneriella subcapitata. 2. Test Substance Preparation: The test substance is dissolved in the algal growth medium to prepare a series of concentrations. 3. Test Procedure:

  • Exponentially growing algal cultures are exposed to at least five concentrations of the test substance in a nutrient-rich medium.
  • Three replicates are used for each test concentration and for the control.
  • The cultures are incubated for 72 hours under constant illumination and temperature (21-24 °C). 4. Observation: Algal growth is measured at least every 24 hours. This can be done by cell counts using a microscope and hemocytometer, or by indirect methods such as measuring fluorescence or optical density. 5. Data Analysis: The average specific growth rate for each concentration is calculated. The 72-hour EC50 (the concentration that inhibits the growth rate by 50% relative to the control) is determined by plotting the percentage inhibition of the growth rate against the logarithm of the test substance concentration.

OECD 301B: Ready Biodegradability – CO2 Evolution Test

This test determines the ready biodegradability of a substance by measuring the amount of carbon dioxide produced.

1. Inoculum: The inoculum is typically derived from the effluent of a domestic wastewater treatment plant. 2. Test Substance Preparation: The test substance is added to a mineral medium to achieve a concentration that will yield a theoretical amount of CO2 that can be accurately measured. 3. Test Procedure:

  • The test substance, mineral medium, and inoculum are combined in a test flask.
  • A control flask containing only the inoculum and mineral medium is run in parallel to measure the CO2 produced by the inoculum itself.
  • A reference substance (e.g., sodium benzoate) is also tested to ensure the viability of the inoculum.
  • The flasks are incubated in the dark at a constant temperature (22 ± 2 °C) for 28 days.
  • CO2-free air is bubbled through the test solutions, and the evolved CO2 is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide. 4. Measurement: The amount of CO2 produced is determined by titrating the remaining hydroxide in the trapping solution. 5. Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance (after subtracting the CO2 from the blank control) with the theoretical maximum amount of CO2 that could be produced from the amount of test substance added. A substance is considered readily biodegradable if it reaches the 60% pass level within a 10-day window during the 28-day test period.[4]

Visualizing Pathways and Processes

To better understand the relationships between chemical synthesis, environmental impact assessment, and the underlying biological mechanisms, the following diagrams are provided.

Synthetic_Pathway cluster_starting_material Starting Material cluster_intermediates Intermediates cluster_final_product Example Final Product Toluene Toluene Benzoic_Acid Benzoic_Acid Toluene->Benzoic_Acid Oxidation 3-Nitrobenzoic_Acid 3-Nitrobenzoic_Acid Benzoic_Acid->3-Nitrobenzoic_Acid Nitration Pharmaceutical_Agrochemical Pharmaceutical or Agrochemical Benzoic_Acid->Pharmaceutical_Agrochemical Further Synthesis 3-Chloro-5-nitrobenzoic_Acid 3-Chloro-5-nitrobenzoic_Acid 3-Nitrobenzoic_Acid->3-Chloro-5-nitrobenzoic_Acid Chlorination 3-Nitrobenzoic_Acid->Pharmaceutical_Agrochemical Further Synthesis 3-Chloro-5-nitrobenzoic_Acid->Pharmaceutical_Agrochemical Further Synthesis

A representative synthetic pathway for benzoic acid derivatives.

Ecotoxicity_Workflow cluster_planning Test Planning cluster_execution Test Execution cluster_analysis Data Analysis and Reporting Select_Test_Substance Select Test Substance Determine_Test_Concentrations Determine Test Concentrations Select_Test_Substance->Determine_Test_Concentrations Select_Test_Organisms Select Test Organisms (Fish, Daphnia, Algae) Select_Test_Organisms->Determine_Test_Concentrations Prepare_Test_Solutions Prepare Test Solutions Determine_Test_Concentrations->Prepare_Test_Solutions Expose_Organisms Expose Organisms Prepare_Test_Solutions->Expose_Organisms Monitor_and_Record_Data Monitor and Record Data (Mortality, Immobilization, Growth) Expose_Organisms->Monitor_and_Record_Data Calculate_LC50_EC50 Calculate LC50/EC50 Monitor_and_Record_Data->Calculate_LC50_EC50 Determine_NOEC_LOEC Determine NOEC/LOEC Calculate_LC50_EC50->Determine_NOEC_LOEC Generate_Test_Report Generate Test Report Determine_NOEC_LOEC->Generate_Test_Report

A generalized workflow for aquatic ecotoxicity testing.

Environmental_Impact_Logic Chemical_Properties Chemical Properties (Structure, Solubility, etc.) Environmental_Fate Environmental Fate Chemical_Properties->Environmental_Fate Ecotoxicity Ecotoxicity Chemical_Properties->Ecotoxicity Risk_Assessment Environmental Risk Assessment Environmental_Fate->Risk_Assessment Persistence Bioaccumulation Ecotoxicity->Risk_Assessment Toxicity to Aquatic Life

Key components of an environmental impact assessment.

Conclusion and Recommendations

This comparative guide demonstrates a clear hierarchy of environmental impact among the benzoic acid derivatives examined. Benzoic acid stands out as the most environmentally benign option, with low aquatic toxicity and ready biodegradability. The introduction of a nitro group, and particularly a chloro group, significantly increases the predicted environmental risk.

For researchers and drug development professionals, these findings underscore the importance of considering the environmental impact of chemical intermediates at the earliest stages of synthetic route design. While the specific functionality of this compound may be essential for certain target molecules, it is recommended to:

  • Explore alternative synthetic pathways that may allow for the use of less hazardous intermediates like benzoic acid or 3-nitrobenzoic acid.

  • Consider "greener" synthesis methods that minimize the use of halogenated compounds altogether.

  • Conduct experimental environmental impact assessments for novel compounds where data is unavailable, rather than relying solely on predictions.

By integrating these considerations into the research and development process, the pharmaceutical and agrochemical industries can move towards more sustainable practices that minimize the environmental burden of their products.

References

A Cost-Benefit Analysis of 3-Chloro-5-nitrobenzoic Acid in Industrial Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial chemical synthesis, the selection of starting materials is a critical decision that profoundly impacts the economic viability, efficiency, and environmental footprint of a manufacturing process. 3-Chloro-5-nitrobenzoic acid, a versatile aromatic carboxylic acid, serves as a key intermediate in the synthesis of a range of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as agrochemicals.[1] This guide provides a comprehensive cost-benefit analysis of using this compound in industrial synthesis, offering an objective comparison with alternative compounds and synthetic strategies. The following sections delve into a comparative analysis of cost, synthesis efficiency, safety, and environmental impact, supported by available data and representative experimental protocols.

Comparative Analysis: this compound vs. Alternatives

The primary value of this compound lies in its utility as a building block for more complex molecules. A direct comparison with alternatives, therefore, involves evaluating different starting materials that can be used to synthesize the same or similar final products. A prominent alternative is its positional isomer, 5-Chloro-2-nitrobenzoic acid, which also finds application in the synthesis of pharmaceuticals and agrochemicals.

Data Presentation: Cost and Performance Comparison

The following table summarizes the key quantitative data for a comparative analysis of this compound and its positional isomer, 5-Chloro-2-nitrobenzoic acid.

ParameterThis compound5-Chloro-2-nitrobenzoic AcidNotes
CAS Number 34662-36-7[1]2516-95-2-
Purity (Typical) ≥ 98% (HPLC)[1]≥ 98%Purity can affect reaction yields and final product quality.
Price (per kg) ~$50 - $100+ (depending on supplier and quantity)~$40 - $80+ (depending on supplier and quantity)Prices are estimates and can vary significantly. Bulk industrial pricing may be lower.
Synthesis Yield ~92% (from 3-chlorobenzoic acid)Yields are route-dependent.Yield is a critical factor in overall process cost.
Primary Hazards Harmful if swallowed, causes skin and eye irritation.[2]Skin and strong eye irritant.Both compounds require careful handling and appropriate personal protective equipment.

Experimental Protocols: Synthesis of a Benzimidazole (B57391) Derivative

To illustrate the practical application of these intermediates, the following is a representative experimental protocol for the synthesis of a 5-nitrobenzimidazole (B188599) derivative, a class of compounds known for their analgesic and anti-inflammatory properties.[3][4] This protocol is adapted from literature and demonstrates a potential synthetic route that could utilize a chloronitrobenzoic acid precursor.

Objective: To synthesize a 2-substituted-5-nitrobenzimidazole derivative.

Materials:

  • o-Phenylenediamine (B120857) or 4-chloro-o-phenylenediamine (0.01 mole)

  • Substituted benzoic acid (e.g., this compound or an alternative) (0.01 mole)

  • 4 N Hydrochloric acid (50 ml)

  • Concentrated ammonia (B1221849) solution

  • Concentrated nitric acid (10.75 ml)

  • Concentrated sulfuric acid (10.75 ml)

  • Ethanol

  • Water

  • Ice

Procedure:

Step 1: Synthesis of 2-Substituted Benzimidazole [3]

  • In a round-bottom flask, combine o-phenylenediamine or 4-chloro-o-phenylenediamine (0.01 mole) and the chosen substituted benzoic acid (0.01 mole) in 50 ml of 4 N HCl.

  • Reflux the mixture for approximately 4 hours at 80°C.

  • Cool the solution and pour it into ice-cold water.

  • Neutralize the solution with a concentrated ammonia solution to precipitate the product.

  • Filter the precipitate under suction, wash with cold water, and dry.

  • Recrystallize the crude product from a water:ethanol (8:2) mixture.

Step 2: Nitration to 5-Nitrobenzimidazole Derivative [3]

  • In a three-necked flask cooled in an ice bath, slowly add 10.75 ml of concentrated sulfuric acid to 10.75 ml of concentrated nitric acid.

  • To this mixture, add the 2-substituted benzimidazole from Step 1 in portions over 30 minutes at room temperature.

  • Stir the reaction mixture continuously for 12 hours and 45 minutes.

  • Pour the reaction mixture slowly over crushed ice with stirring.

  • Filter the precipitated product, wash thoroughly with cold water, and dry.

  • Recrystallize the final product from ethanol.

Mandatory Visualizations

Diagram 1: Synthetic Pathway for a 5-Nitrobenzimidazole Derivative

G A o-Phenylenediamine C Condensation (4N HCl, 80°C) A->C B This compound (or Alternative) B->C D 2-(3-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole C->D E Nitration (HNO3, H2SO4) D->E F 5-Nitro-2-(3-chloro-5-nitrophenyl)-1H-benzo[d]imidazole E->F

A representative synthetic pathway for a 5-nitrobenzimidazole derivative.

Diagram 2: Cost-Benefit Analysis Workflow

G cluster_0 Inputs cluster_1 Analysis Factors cluster_2 Decision A This compound C Cost Analysis (Reagents, Solvents, Energy) A->C D Synthesis Efficiency (Yield, Purity, Reaction Time) A->D E Safety Profile (Toxicity, Handling) A->E F Environmental Impact (Waste, E-Factor) A->F B Alternative Starting Material B->C B->D B->E B->F G Optimal Synthetic Route C->G D->G E->G F->G

Workflow for the cost-benefit analysis of synthetic intermediates.

Discussion of Cost-Benefit Factors

Cost

The primary cost driver in selecting a starting material is its purchase price, which can fluctuate based on market demand, manufacturing complexity, and supplier. While 5-Chloro-2-nitrobenzoic acid may appear slightly more cost-effective on a per-kilogram basis from some suppliers, the overall cost-effectiveness is intrinsically linked to the efficiency of the entire synthetic process. The cost of other reagents, solvents, energy consumption for heating or cooling, and waste disposal must be factored into the total cost of producing the final active pharmaceutical ingredient (API).[5][6]

Synthesis Efficiency and Yield

The yield of the desired product is a paramount consideration. The nitration of 3-chlorobenzoic acid to produce this compound is reported to have a high yield of approximately 92%. The efficiency of subsequent steps in the synthesis of the final drug product is equally important. The choice between isomers can influence reaction rates and the formation of byproducts, which in turn affects purification costs and overall yield. For instance, the position of the nitro and chloro groups can impact the electronic and steric environment of the reaction center, potentially leading to different reaction outcomes.

Safety and Handling

Both this compound and its isomers are classified as hazardous chemicals that can cause skin and eye irritation, and are harmful if swallowed.[2][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, is mandatory when handling these compounds. Industrial-scale synthesis requires robust safety protocols, including well-ventilated areas or closed systems to minimize exposure. A thorough review of the Safety Data Sheet (SDS) for each chemical is essential before use.

Environmental Impact

The environmental impact of chemical synthesis is a growing concern for the pharmaceutical and chemical industries.[8][9] Nitration reactions, a common step in the synthesis of these intermediates, traditionally use a mixture of concentrated nitric and sulfuric acids, which can lead to the formation of acidic waste streams.[5] The overall environmental footprint of a synthetic route can be assessed using metrics such as the E-factor (mass of waste per mass of product) and Process Mass Intensity (PMI). The choice of starting material can influence the number of synthetic steps, the types and quantities of solvents used, and the nature of the waste generated, all of which contribute to the overall environmental impact. The development of greener synthetic methods, such as continuous flow nitration, is an active area of research aimed at improving the safety and reducing the environmental impact of these processes.[10][11]

Conclusion

The cost-benefit analysis of using this compound in industrial synthesis is a multifaceted process that extends beyond the initial purchase price of the material. While it is a readily available and effective intermediate for the synthesis of various pharmaceuticals, a comprehensive evaluation must consider the entire synthetic pathway. Researchers and drug development professionals should carefully weigh the costs, yields, safety considerations, and environmental impact of using this compound against viable alternatives. The optimal choice will depend on the specific target molecule, the scale of production, and the overarching goals of economic efficiency and sustainable manufacturing. As the chemical industry continues to evolve, the development of more efficient and environmentally benign synthetic routes will be crucial in shaping the future of pharmaceutical manufacturing.

References

A Spectroscopic Comparison of 3-Chloro-5-nitrobenzoic Acid and its Precursor, 3-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides an objective spectroscopic comparison of the pharmaceutical intermediate, 3-Chloro-5-nitrobenzoic acid, and its direct precursor, 3-chlorobenzoic acid. The addition of a nitro group to the aromatic ring significantly alters the electronic environment of the molecule, resulting in distinct shifts in their respective spectroscopic profiles. Understanding these differences is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry. This report presents a summary of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and 3-chlorobenzoic acid.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (ppm)¹³C NMR (ppm)
This compound 8.0-8.2 (H-2), 8.4-8.6 (H-4), ~8.3 (H-6)[1]165-170 (C=O), 125-150 (Ar-C)[1]
3-Chlorobenzoic acid 13.34 (s, 1H, COOH), 7.79 (m, 2H, Ar-H), 7.70 (m, 1H, Ar-H), 7.55 (t, J = 8.08 Hz, 1H, Ar-H)[2]166.54 (C=O), 133.82, 133.37, 133.15, 131.30, 129.30, 128.37 (Ar-C)[2][3]

Table 2: IR and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrometry (m/z)
This compound 2500-3300 (O-H), 1700-1720 (C=O), 1520 (asymmetric NO₂)[1], 1350 (symmetric NO₂)[1]Molecular Ion: 201[1]. Key Fragments: 157 ([M-COOH]⁺), 156 ([M-NO₂]⁺)[1]
3-Chlorobenzoic acid Broad O-H, ~1700 (C=O)Molecular Ion: 156. Key Fragments: 139 ([M-OH]⁺), 111 ([M-COOH]⁺)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of this compound from 3-Chlorobenzoic Acid

This procedure outlines the nitration of 3-chlorobenzoic acid.

Materials:

  • 3-chlorobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Deionized water

  • Beaker

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Buchner funnel and filter paper

Procedure:

  • In a beaker, carefully add a measured amount of 3-chlorobenzoic acid to concentrated sulfuric acid. The ratio can vary, but a common starting point is a weight ratio of 1:3.5 to 1:4.5 (acid to H₂SO₄)[4].

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise using a dropping funnel. Maintain the temperature of the reaction mixture between 30°C and 40°C to ensure selective nitration at the 5-position[5].

  • After the addition is complete, allow the reaction to stir for approximately 2 hours while maintaining the temperature[5].

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.

  • The solid product, this compound, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with cold deionized water to remove any residual acid.

  • Dry the purified this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Parameters: Use a wider spectral width (e.g., 0-200 ppm) and a proton-decoupled pulse sequence. A longer acquisition time and more scans may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: As both the precursor and product are powders, the Attenuated Total Reflectance (ATR) technique is suitable. Place a small amount of the powder sample directly onto the ATR crystal.

  • Instrumentation: Use a benchtop FTIR spectrometer equipped with a diamond or zinc selenide (B1212193) ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Background Correction: Record a background spectrum of the clean, empty ATR crystal before measuring the sample.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: For analysis, derivatization to a more volatile ester (e.g., methyl ester) is often necessary for carboxylic acids. Alternatively, direct injection of a solution in a suitable solvent (e.g., dichloromethane) can be attempted, though peak shape may be affected.

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • GC Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically used for aromatic compounds.

    • Injection: Use a splitless injection mode for trace analysis.

    • Temperature Program: Start at a low temperature (e.g., 50-70°C), ramp to a high temperature (e.g., 250-280°C) to ensure elution of the analytes.

  • MS Parameters:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that includes the molecular ions and expected fragments (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Synthesis Pathway Visualization

The following diagram illustrates the synthetic route from 3-chlorobenzoic acid to this compound.

Synthesis_Pathway Precursor 3-Chlorobenzoic Acid Product This compound Precursor->Product Nitration Reagents Conc. HNO₃ Conc. H₂SO₄

References

Safety Operating Guide

Proper Disposal of 3-Chloro-5-nitrobenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Chloro-5-nitrobenzoic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Researchers, scientists, and drug development professionals must handle this compound with care due to its hazardous properties. Adherence to proper disposal procedures is critical to mitigate risks of environmental contamination and personal injury. This document outlines the necessary steps for the safe handling and disposal of this compound.

Key Safety and Hazard Information

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses several risks[1]:

  • Acute toxicity (oral): Harmful if swallowed[1].

  • Skin irritation: Causes skin irritation[1].

  • Eye irritation: Causes serious eye irritation[1].

  • Respiratory irritation: May cause respiratory irritation[1].

Personal protective equipment (PPE), including protective gloves, eye protection, and face protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated area to avoid inhaling dust or fumes[2][3].

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular FormulaC₇H₄ClNO₄PubChem[1]
Molecular Weight201.56 g/mol PubChem[1]
Melting Point164 - 168 °CFisher Scientific[4]
AppearanceYellow Powder/SolidThermo Fisher Scientific[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with national and local regulations. The following is a general procedural guide based on safety data sheets.

1. Waste Collection and Storage:

  • Leave the chemical in its original container whenever possible.
  • Do not mix with other waste materials.
  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents[2][3].

2. Spill Management:

  • In case of a spill, avoid generating dust.
  • For dry spills, use dry clean-up procedures. Sweep or vacuum the material and place it in a sealed container for disposal[3].
  • For wet spills, absorb the material and place it in a labeled container for disposal[3].
  • Ensure the contaminated area is thoroughly cleaned with water, and prevent runoff into drains[3].

3. Final Disposal:

  • Dispose of the contents and container at an approved waste disposal plant[2][4][5].
  • Waste is classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations[5].
  • Handle uncleaned containers as you would the product itself.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Start: Have 3-Chloro-5-nitrobenzoic acid for disposal check_container Is it in its original container? start->check_container transfer Carefully transfer to a labeled, appropriate waste container check_container->transfer No seal_label Seal and properly label the container check_container->seal_label Yes transfer->seal_label check_spill Was there a spill during transfer? seal_label->check_spill spill_cleanup Follow spill cleanup protocol check_spill->spill_cleanup Yes store Store in a designated, cool, dry, well-ventilated area check_spill->store No spill_cleanup->store arrange_disposal Arrange for pickup by a certified hazardous waste disposal service store->arrange_disposal end End: Disposal Complete arrange_disposal->end

Caption: Workflow for the safe disposal of this compound.

First-Aid Procedures

In case of exposure, follow these first-aid measures immediately:

  • If swallowed: Rinse mouth and drink plenty of water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell[2][4][5].

  • If on skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention[2][4].

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2][4].

  • If inhaled: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention[4].

Always show the safety data sheet to the attending medical professional. By adhering to these procedures, laboratory professionals can ensure a safe working environment and responsible chemical waste management.

References

Safeguarding Your Research: A Guide to Handling 3-Chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 3-Chloro-5-nitrobenzoic acid, designed to ensure the well-being of laboratory personnel and maintain a secure research environment.

Researchers and drug development professionals require precise and actionable safety information to mitigate the risks associated with chemical handling. This guide offers a procedural, step-by-step approach to safely manage this compound throughout its lifecycle in the laboratory, from initial handling to final disposal.

Personal Protective Equipment (PPE): A Tabulated Guide

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Scenario Eyes/Face Hands Body Respiratory
Handling Solid/Powder Safety goggles or face shield[1]Chemical-resistant gloves (e.g., nitrile)[1]Laboratory coat[1]Approved mask/respirator if dust is generated[1]
Handling Solutions Safety goggles or face shieldChemical-resistant glovesLaboratory coatUse in a well-ventilated area or fume hood[1]
Accidental Spill/Release Safety goggles and face shieldChemical-resistant glovesProtective clothing[1]Approved mask/respirator[1]
Weighing/Transfer Operations Safety gogglesChemical-resistant glovesLaboratory coatUse in a chemical fume hood or ventilated enclosure[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational plan is crucial for minimizing exposure and preventing accidents.

1. Engineering Controls and Preparation:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]

  • Before beginning work, inspect all PPE for integrity.

2. Handling and Use:

  • Avoid all personal contact with the substance, including inhalation of dust or fumes.[3]

  • Wear the appropriate PPE as specified in the table above.

  • When handling the solid form, use procedures that minimize the generation of dust.[3]

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4]

  • Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place.[5]

3. Accidental Release Measures:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material, such as sand or vermiculite.[1]

  • Sweep up the absorbed material and place it in a tightly closed container for disposal.[1]

  • Do not allow the material to enter drains or water courses.[1]

  • Thoroughly clean the spill area.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of this compound waste in a designated, approved waste disposal plant.[4] All chemical waste must be disposed of in accordance with national and local regulations.

  • Original Containers: Leave chemicals in their original containers and do not mix with other waste.

  • Contaminated Materials: Any materials, such as PPE, absorbent pads, or cleaning supplies, that come into contact with this compound should be treated as hazardous waste and disposed of accordingly. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow: this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Management prep_ppe Don Appropriate PPE prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_chem Handle Chemical (Minimize Dust/Vapors) prep_eng->handle_chem decon_area Decontaminate Work Area handle_chem->decon_area dispose_waste Dispose of Chemical Waste (Approved Methods) handle_chem->dispose_waste decon_ppe Doff and Clean/Dispose of PPE decon_area->decon_ppe wash Wash Hands Thoroughly decon_ppe->wash dispose_cont Dispose of Contaminated Materials decon_ppe->dispose_cont

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-nitrobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.